molecular formula CH3O3S- B1217627 Methanesulfonate CAS No. 16053-58-0

Methanesulfonate

Número de catálogo: B1217627
Número CAS: 16053-58-0
Peso molecular: 95.1 g/mol
Clave InChI: AFVFQIVMOAPDHO-UHFFFAOYSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Methanesulfonate is a 1,1-diunsubstituted alkanesulfonate that is the conjugate base of methanesulfonic acid. It is a conjugate base of a methanesulfonic acid.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

16053-58-0

Fórmula molecular

CH3O3S-

Peso molecular

95.1 g/mol

Nombre IUPAC

methanesulfonate

InChI

InChI=1S/CH4O3S/c1-5(2,3)4/h1H3,(H,2,3,4)/p-1

Clave InChI

AFVFQIVMOAPDHO-UHFFFAOYSA-M

SMILES

CS(=O)(=O)[O-]

SMILES canónico

CS(=O)(=O)[O-]

Sinónimos

arium methanesulfonate
BMS-480188
methanesulfonate
methanesulfonic acid
methanesulfonic acid, ammonia salt
methanesulfonic acid, chromium (2+) salt
methanesulfonic acid, chromium (3+) salt
methanesulfonic acid, cobalt (2+) salt
methanesulfonic acid, copper (2+) salt
methanesulfonic acid, iron (2+) salt
methanesulfonic acid, iron (3+)salt
methanesulfonic acid, nickel (2+) salt
methanesulfonic acid, potassium salt
methanesulfonic acid, silver (1+) salt
methanesulfonic acid, sodium salt
methylsulfonate
potassium mesylate
potassium methanesulfonate

Origen del producto

United States

Foundational & Exploratory

The Pivotal Role of Methanesulfonate in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methanesulfonate, commonly known as mesylate, and its parent acid, methanesulfonic acid (MSA), are indispensable reagents in the arsenal (B13267) of synthetic organic chemists. Their versatility, predictability, and, in the case of MSA, environmentally benign nature have solidified their importance in academic research and industrial applications, particularly in the realm of drug development. This technical guide provides an in-depth exploration of the multifaceted roles of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams to elucidate key concepts and workflows.

Methanesulfonates (Mesylates) as Superior Leaving Groups

The primary and most celebrated role of the this compound group (CH₃SO₃⁻, abbreviated as MsO⁻) is as an excellent leaving group in nucleophilic substitution and elimination reactions.[1] This proficiency stems from the inherent stability of the this compound anion, which is the conjugate base of the strong acid, methanesulfonic acid (pKa ≈ -1.9).[2] The negative charge on the departing mesylate is effectively delocalized through resonance across the three oxygen atoms, rendering it a weak base and thus a stable, readily displaced moiety.[3]

The conversion of a poor leaving group, such as a hydroxyl group in an alcohol, into a highly reactive mesylate is a cornerstone transformation in multi-step synthesis.[4] This conversion is typically achieved by treating the alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to neutralize the HCl byproduct.[5][6]

Quantitative Comparison of Leaving Group Ability

The efficacy of a leaving group can be quantified by comparing the relative rates of reaction under identical conditions. The following table summarizes the relative rates for the Sₙ2 reaction of a series of sulfonate esters and the pKa of their corresponding conjugate acids. A lower pKa of the conjugate acid correlates with a more stable anion and, consequently, a better leaving group.[7]

Leaving GroupAbbreviationConjugate AcidpKa of Conjugate AcidRelative Rate (Sₙ2)
Triflate-OTfTriflic Acid (CF₃SO₃H)~ -12 to -1356,000
Mesylate -OMs Methanesulfonic Acid (CH₃SO₃H) ~ -1.2 to -2 1.00
Tosylate-OTsp-Toluenesulfonic Acid (CH₃C₆H₄SO₃H)~ -6.50.70

Data sourced from BenchChem[7]

As the data indicates, while triflate is an exceptionally reactive leaving group, mesylate is a highly effective and more economical alternative to tosylate for many applications.[7] It has also been noted that mesylates are approximately three times less reactive towards solvolysis than the corresponding tosylates.[2] The general order of reactivity for alkyl halides in both Sₙ1 and Sₙ2 reactions is RI > RBr > RCl, a trend governed by the bond strength of the carbon-halogen bond and the stability of the departing halide ion.[8][9]

Methanesulfonic Acid (MSA) as a Green and Efficient Catalyst

Methanesulfonic acid (MSA) has emerged as a powerful and environmentally friendly alternative to traditional mineral acids like sulfuric acid and hydrochloric acid in a variety of organic transformations.[2] Its status as a "green" catalyst is attributed to its biodegradability, low toxicity, and non-oxidizing nature, which often leads to cleaner reactions with fewer byproducts.[4][10]

MSA is a strong acid that is effective in catalyzing a range of reactions, including:

  • Esterification: MSA is a highly efficient catalyst for Fischer esterification, driving the reaction between carboxylic acids and alcohols to produce esters with high yields.[11]

  • Alkylation: It is used in Friedel-Crafts alkylation reactions to introduce alkyl groups onto aromatic rings.[11]

  • Condensation Reactions: MSA's strong acidic nature promotes various condensation reactions.[12]

The liquid state of MSA at room temperature and its low vapor pressure also make it easier and safer to handle in industrial settings compared to solid or highly volatile acid catalysts.[11]

Experimental Protocols

Preparation of an Alkyl Mesylate from a Primary Alcohol

This protocol details the conversion of a primary alcohol to its corresponding mesylate using methanesulfonyl chloride and triethylamine.

Materials:

  • Primary Alcohol (1.0 eq)

  • Methanesulfonyl Chloride (MsCl) (1.2 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Sodium sulfate (B86663) (Na₂SO₄) or Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Dissolve the primary alcohol (1.0 eq) in anhydrous DCM (10 volumes) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add triethylamine (1.5 eq) to the stirred solution.

  • Add methanesulfonyl chloride (1.2 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.[13]

  • Stir the reaction at 0 °C for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[1] If the reaction is sluggish, it can be allowed to warm to room temperature and stirred for an additional 2 hours.[1]

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash successively with water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude alkyl mesylate, which can be used in the next step with or without further purification.[13]

Nucleophilic Substitution of an Alkyl Mesylate with Azide (B81097)

This protocol describes the Sₙ2 displacement of a mesylate group by sodium azide to form an alkyl azide.

Materials:

  • Alkyl Mesylate (1.0 eq)

  • Sodium Azide (NaN₃) (1.5 eq)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • Dissolve the alkyl mesylate (1.0 eq) in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer.

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to a temperature appropriate for the specific substrate (typically between 50-80 °C).

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic extracts with water and brine to remove residual DMF and salts.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting alkyl azide by column chromatography if necessary.

Methanesulfonic Acid Catalyzed Esterification for Biodiesel Production

This protocol outlines the transesterification of a fatty acid glyceride (e.g., vegetable oil) with methanol (B129727), catalyzed by MSA, to produce fatty acid methyl esters (FAME), i.e., biodiesel.

Materials:

  • Fatty Acid Glyceride (e.g., Rapeseed Oil)

  • Methanol

  • Methanesulfonic Acid (MSA)

  • A basic catalyst for initial transesterification (e.g., KOH or sodium methoxide)

  • Aqueous alkali metal carbonate solution (for neutralization)

Procedure:

  • In a suitable reactor, react the fatty acid glyceride with a molar excess of methanol in the presence of a basic catalyst (e.g., 1% by weight of KOH) at a temperature above the boiling point of methanol.[14]

  • After the initial transesterification, separate the glycerol (B35011) byproduct.[14]

  • Remove the excess methanol by distillation.[14]

  • Neutralize the remaining basic catalyst by adding an aqueous solution of methanesulfonic acid.[14]

  • After phase separation, draw off the fatty acid methyl ester (biodiesel) phase.[14]

Visualizing the Role of this compound in Organic Synthesis

The following diagrams, generated using the DOT language, illustrate the key transformations and logical relationships involving this compound.

Mesylate_Formation Alcohol R-OH (Alcohol) Mesylate R-OMs (Alkyl Mesylate) Alcohol->Mesylate Mesylation MsCl CH₃SO₂Cl (Methanesulfonyl Chloride) MsCl->Mesylate Base Base (e.g., Et₃N) HCl_Base Base·HCl SN2_Reaction Mesylate R-OMs (Alkyl Mesylate) Product R-Nu (Substituted Product) Mesylate->Product Sₙ2 Reaction Nucleophile Nu⁻ (Nucleophile) Nucleophile->Product LeavingGroup ⁻OMs (Mesylate Anion) Product->LeavingGroup Displacement MSA_Catalysis MSA Methanesulfonic Acid (MSA) Esterification Esterification MSA->Esterification Catalyzes Alkylation Alkylation MSA->Alkylation Catalyzes Condensation Condensation MSA->Condensation Catalyzes

References

An In-depth Technical Guide on Methanesulfonate as a Leaving Group in Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of organic synthesis and drug development, the facility of a leaving group to depart from a molecule is a critical determinant of reaction rates and pathways. The methanesulfonate group, commonly known as mesylate (MsO-), is a widely employed leaving group due to its excellent reactivity and stability.[1][2][3] This technical guide provides a comprehensive overview of this compound as a leaving group in substitution reactions, complete with quantitative data, detailed experimental protocols, and visualizations of key chemical transformations.

The utility of the mesylate group stems from its ability to convert a poor leaving group, such as a hydroxyl group in an alcohol, into a highly effective one.[2][4][5] The resulting this compound ester is a stable compound that can be readily displaced by a wide range of nucleophiles in both SN1 and SN2 reactions.[4][6][7] This versatility makes mesylates invaluable intermediates in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[1][8]

Properties of this compound as a Leaving Group

The effectiveness of this compound as a leaving group is attributed to the stability of the resulting mesylate anion (CH₃SO₃⁻). This stability arises from the delocalization of the negative charge across the three oxygen atoms through resonance, as well as the inductive effect of the sulfonyl group.[2][9][10]

Comparison with Other Common Leaving Groups

This compound is often compared to other sulfonate esters like tosylate (p-toluenesulfonate) and triflate (trifluorothis compound). The leaving group ability generally follows the order: Triflate > Tosylate > Mesylate.[3] This trend is directly correlated with the acidity of the corresponding sulfonic acids. A lower pKa of the conjugate acid indicates a more stable anion and thus a better leaving group.[3]

Leaving GroupAbbreviationConjugate AcidpKa of Conjugate AcidRelative SN2 Rate
Triflate-OTfTriflic Acid (CF₃SO₃H)~ -12 to -1356,000
Tosylate-OTsp-Toluenesulfonic Acid~ -6.50.70
Mesylate -OMs Methanesulfonic Acid ~ -1.2 to -2 1.00

Table 1: Comparison of properties for common sulfonate leaving groups.[3]

While triflate is significantly more reactive, mesylate and tosylate offer a good balance of reactivity and ease of preparation, making them widely used in organic synthesis.[3]

Synthesis of Methanesulfonates from Alcohols

The most common method for the preparation of this compound esters is the reaction of an alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (B128534) (Et₃N) or pyridine.[1][2][11] The base serves to neutralize the hydrochloric acid byproduct.[2]

General Reaction Scheme

The conversion of an alcohol to a mesylate proceeds via a nucleophilic attack of the alcohol's oxygen on the sulfur atom of methanesulfonyl chloride. This reaction typically proceeds with retention of configuration at the alcoholic carbon because the C-O bond is not broken during the process.[2][6][12]

G cluster_reactants Reactants cluster_products Products Alcohol R-OH (Alcohol) Mesylate R-OMs (this compound) Alcohol->Mesylate + CH₃SO₂Cl, Base MsCl CH₃SO₂Cl (Methanesulfonyl Chloride) MsCl->Mesylate Base Base (e.g., Et₃N) HCl_Base Base·HCl Base->HCl_Base SN2_Mechanism Reactants Nu⁻ + R-OMs TransitionState [Nu---R---OMs]⁻ Reactants->TransitionState Backside Attack Products Nu-R + MsO⁻ TransitionState->Products Leaving Group Departure SN1_Mechanism Reactant R-OMs Carbocation R⁺ + MsO⁻ Reactant->Carbocation Slow Leaving Group Departure Product Nu-R Carbocation->Product Fast Nucleophilic Attack Nucleophile Nu⁻ Nucleophile->Carbocation

References

Synthesis of Alkyl Methanesulfonates from Alcohols: A Technical Guide for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The conversion of alcohols to alkyl methanesulfonates, commonly known as mesylates, is a fundamental and widely utilized transformation in organic synthesis, particularly within the pharmaceutical industry. This process introduces a methanesulfonyl group, transforming a poorly reactive hydroxyl group into an excellent leaving group, thereby facilitating a wide range of nucleophilic substitution and elimination reactions. This technical guide provides an in-depth overview of the synthesis of alkyl methanesulfonates from alcohols, covering reaction mechanisms, reagents and conditions, detailed experimental protocols, and their critical applications in drug development. A special focus is placed on the synthesis and mechanism of action of Busulfan (B1668071), an alkylating agent used in cancer chemotherapy.

Introduction

The hydroxyl group of an alcohol is a notoriously poor leaving group in nucleophilic substitution reactions due to the strong basicity of the hydroxide (B78521) ion (HO⁻). To enhance the reactivity of alcohols, the hydroxyl group is often converted into a sulfonate ester, such as a mesylate (-OMs), tosylate (-OTs), or triflate (-OTf).[1] Among these, methanesulfonates (mesylates) are frequently employed due to the ready availability and affordability of methanesulfonyl chloride (MsCl), as well as the favorable reactivity of the resulting mesylate.

Alkyl methanesulfonates are versatile intermediates in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[2] Their ability to undergo clean substitution reactions with a variety of nucleophiles is a cornerstone of modern medicinal chemistry. However, the inherent reactivity of these compounds also raises concerns about their potential genotoxicity, as they can act as alkylating agents.[3] This guide will delve into both the synthetic utility and the critical safety considerations associated with alkyl methanesulfonates in the context of drug development.

Reaction Mechanisms

The synthesis of alkyl methanesulfonates from alcohols is typically achieved by reacting the alcohol with methanesulfonyl chloride in the presence of a non-nucleophilic base.[4] Two primary mechanisms have been proposed for this transformation, largely dependent on the reaction conditions and the nature of the base employed.

Nucleophilic Substitution at Sulfur (SN2-type)

In the presence of a moderately basic amine, such as pyridine (B92270), the reaction is generally considered to proceed through a direct nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of methanesulfonyl chloride. The base then serves to neutralize the hydrochloric acid byproduct.[5]

Caption: SN2-type mechanism for mesylation.

Sulfene (B1252967) Intermediate Mechanism

With stronger, non-nucleophilic bases like triethylamine (B128534) (Et₃N), an alternative mechanism involving the formation of a highly reactive sulfene intermediate (CH₂=SO₂) is proposed.[5] This pathway occurs via an E1cb elimination of HCl from methanesulfonyl chloride. The electrophilic sulfene then rapidly reacts with the alcohol.

Caption: Sulfene intermediate mechanism for mesylation.

Reagents and Reaction Conditions

The successful synthesis of alkyl methanesulfonates hinges on the appropriate selection of reagents and careful control of reaction conditions.

Mesylating Agents
  • Methanesulfonyl Chloride (MsCl): The most common and cost-effective reagent for mesylation. It is a colorless liquid that is highly reactive towards water and other nucleophiles.[4]

  • Methanesulfonic Anhydride (B1165640) ((MeSO₂)₂O): A solid reagent that can be used under similar conditions to MsCl. A key advantage is that it does not produce alkyl chloride as a side product, which can sometimes be observed with MsCl.[6]

Bases

A base is required to neutralize the HCl or methanesulfonic acid generated during the reaction. The choice of base can influence the reaction mechanism.

  • Triethylamine (Et₃N): A strong, non-nucleophilic base widely used in mesylation reactions.[7]

  • Pyridine: A weaker base that can also act as a nucleophilic catalyst. Its use is sometimes avoided due to potential side reactions where it can be alkylated by the product mesylate.[6]

  • Diisopropylethylamine (DIPEA or Hünig's base): A sterically hindered, non-nucleophilic base.

  • 2,6-Lutidine and Collidine: Sterically hindered pyridine derivatives that are effective in preventing N-alkylation side reactions.[2]

Solvents

The reaction is typically carried out in anhydrous aprotic solvents to prevent hydrolysis of the mesylating agent.

  • Dichloromethane (DCM): A common solvent for mesylation due to its inertness and ability to dissolve a wide range of organic compounds.[7]

  • Toluene: Another suitable solvent, particularly for larger-scale reactions.[7]

  • Acetonitrile (MeCN): A polar aprotic solvent that can also be employed.

  • Tetrahydrofuran (THF): Can be used, but care must be taken to ensure it is anhydrous.

Temperature Control

Mesylation reactions are often exothermic and are typically performed at reduced temperatures (0 °C to -10 °C) to control the reaction rate and minimize side reactions. The reaction mixture may then be allowed to warm to room temperature to ensure completion.[7]

Data Presentation: Comparative Yields of Mesylation

The efficiency of mesylation can vary depending on the structure of the alcohol substrate. The following tables summarize typical yields for the mesylation of different classes of alcohols.

Table 1: Mesylation of Primary Alcohols

AlcoholBaseSolventTemperature (°C)Time (h)Yield (%)Reference
1-Octanol (B28484)Et₃NDCM0 to RT2>95[4]
Benzyl alcoholEt₃NDCM0 to RT0.5>95[4]
2-PhenylethanolKOH / BnNMe₂Water/TolueneRT196[8]
3-Phenyl-1-propanolKOH / BnNMe₂Water/TolueneRT198[8]

Table 2: Mesylation of Secondary and Tertiary Alcohols

AlcoholBaseSolventTemperature (°C)Time (h)Yield (%)Reference
2-ButanolEt₃NDCM0 to RT0.5>95[4]
CyclohexanolEt₃NDCM0 to RT0.5>95[4]
3-OctanolKOH / Et₃NWater/TolueneRT182[9]
1-Adamantanol (Tertiary)Et₃NDCM0 to RT0.5>95[4]
tert-Butyl alcoholEt₃NDCM0 to RT0.5>95[4]

Table 3: Selective Mesylation of Diols

DiolBaseSolventTemperature (°C)Time (h)Product (Yield %)Reference
1,4-Butanediol (B3395766)Et₃NAcetone< 5 to 3510Busulfan (dimesylate, 85%)[1]
(R)-1,2-PropanediolCollidineDCM0 - 712-241-OMs (82-86%)[2]
1,5-PentanediolAg₂O / KIMeCNRT241-OMs (92%)[10]

Experimental Protocols

The following protocols are representative examples of the synthesis of alkyl methanesulfonates.

Protocol 1: General Procedure for the Mesylation of a Primary Alcohol (e.g., 1-Octanol)

Materials:

  • 1-Octanol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 1-octanol (1.0 eq.) in anhydrous DCM (approx. 0.2 M solution) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.5 eq.).

  • Cool the stirred solution to 0 °C in an ice bath.

  • Slowly add methanesulfonyl chloride (1.2 eq.) dropwise to the solution, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for 1-2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by adding cold water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with cold 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude octyl methanesulfonate.

  • If necessary, the product can be further purified by column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of Busulfan (1,4-Butanediol Dimesylate)

Materials:

  • 1,4-Butanediol

  • Methanesulfonic anhydride

  • Triethylamine (Et₃N)

  • Acetone, anhydrous

  • Deionized water

Procedure:

  • In a four-necked flask equipped with a mechanical stirrer, add methanesulfonic anhydride (2.2 eq.) and dissolve it in anhydrous acetone.

  • Cool the solution to 0 °C under a nitrogen atmosphere.

  • In a separate flask, mix 1,4-butanediol (1.0 eq.) and triethylamine (2.5 eq.) with anhydrous acetone.

  • Add the 1,4-butanediol/triethylamine solution dropwise to the cooled methanesulfonic anhydride solution, maintaining the temperature below 5 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for approximately 10 hours.

  • Slowly add deionized water to the reaction mixture while keeping the temperature below 30 °C.

  • Add a larger volume of deionized water and stir for 1 hour.

  • Collect the precipitated white solid by suction filtration.

  • Wash the solid sequentially with deionized water and acetone.

  • The crude busulfan can be recrystallized from a suitable solvent system to obtain a product suitable for injection preparation.[11]

Mandatory Visualizations

General Experimental Workflow

Experimental_Workflow start Start dissolve_alcohol Dissolve alcohol and base in anhydrous solvent start->dissolve_alcohol cool_mixture Cool to 0 °C dissolve_alcohol->cool_mixture add_mscl Add MsCl dropwise cool_mixture->add_mscl react Stir at 0 °C to RT add_mscl->react monitor Monitor reaction by TLC react->monitor monitor->react Incomplete workup Aqueous Workup (Wash with H₂O, acid, base, brine) monitor->workup Complete dry Dry organic layer workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by chromatography (if necessary) concentrate->purify product Pure Alkyl this compound concentrate->product Sufficiently pure purify->concentrate Impure purify->product Pure

Caption: General workflow for alkyl this compound synthesis.

Application in Drug Development: The Case of Busulfan

Busulfan is a bifunctional alkylating agent used in chemotherapy, particularly in preparation for hematopoietic stem cell transplantation.[11] It is synthesized by the dimesylation of 1,4-butanediol. The this compound groups are excellent leaving groups, allowing the butane (B89635) backbone to alkylate nucleophilic sites on DNA, primarily the N7 position of guanine. This leads to inter- and intrastrand cross-linking of DNA, which inhibits DNA replication and transcription, ultimately inducing apoptosis in rapidly dividing cancer cells.

Busulfan_Mechanism_of_Action Busulfan Busulfan (1,4-Butanediol Dimesylate) Alkylation Nucleophilic attack by Guanine-N7 on Busulfan Busulfan->Alkylation DNA Cellular DNA DNA->Alkylation Monoalkylation Mono-alkylated DNA Adduct Alkylation->Monoalkylation Crosslinking Intra- or Interstrand Cross-linking Monoalkylation->Crosslinking DNAdamage DNA Damage Crosslinking->DNAdamage ReplicationBlock Inhibition of DNA Replication and Transcription DNAdamage->ReplicationBlock Apoptosis Apoptosis (Cell Death) ReplicationBlock->Apoptosis

Caption: Mechanism of action of Busulfan via DNA alkylation.

Conclusion

The synthesis of alkyl methanesulfonates from alcohols is a robust and versatile method that is indispensable in the field of drug development. The choice of reagents and reaction conditions allows for the efficient conversion of a wide variety of alcohols into activated intermediates ready for further functionalization. While the utility of this transformation is clear, as exemplified by the synthesis of the chemotherapeutic agent Busulfan, the potential for genotoxicity of residual mesylates necessitates careful control and monitoring during API synthesis and purification. A thorough understanding of the principles and practices outlined in this guide will enable researchers and drug development professionals to effectively and safely leverage this powerful synthetic tool.

References

The Methanesulfonate Protecting Group for Phenols: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The methanesulfonate (mesylate) group is a valuable and versatile protecting group for phenols in organic synthesis. Its unique combination of stability under a range of reaction conditions and susceptibility to mild cleavage protocols makes it an important tool in the synthesis of complex molecules, including natural products and pharmaceuticals. This technical guide provides a comprehensive overview of the chemistry of the this compound protecting group for phenols, including its installation, cleavage, and applications.

Introduction to the this compound (Mesyl) Protecting Group

A protecting group is a chemical moiety that is temporarily introduced into a multifunctional molecule to block a specific functional group from reacting under a given set of conditions, while allowing transformations to occur at other sites. The methanesulfonyl group (CH₃SO₂–), commonly referred to as the mesyl (Ms) group, serves as an effective protecting group for the hydroxyl functionality of phenols.

The mesylate group is typically installed by reacting a phenol (B47542) with methanesulfonyl chloride (MsCl) in the presence of a base. The resulting aryl this compound is generally a stable, crystalline solid that is amenable to purification by standard laboratory techniques. The electron-withdrawing nature of the sulfonyl group renders the mesylate a good leaving group, a property that can be exploited in subsequent synthetic transformations. However, for the purpose of protection, its stability under various conditions is of primary importance.

Installation of the this compound Protecting Group

The most common method for the protection of phenols as their this compound esters involves the reaction of the phenol with methanesulfonyl chloride in the presence of a suitable base.

General Reaction Scheme:

G cluster_conditions phenol Ar-OH plus1 + mscl CH₃SO₂Cl arrow base Base aryl_mesylate Ar-OMs plus2 + base_hcl Base·HCl cluster_reactants cluster_reactants cluster_conditions cluster_conditions cluster_products cluster_products Phenol Phenol Methanesulfonyl\nChloride Methanesulfonyl Chloride Aryl\nthis compound Aryl This compound Base Base

Caption: General scheme for the mesylation of a phenol.

Commonly used bases include pyridine (B92270) and triethylamine (B128534) (TEA), and the reaction is typically carried out in an inert solvent such as dichloromethane (B109758) (DCM) or toluene (B28343) at temperatures ranging from 0 °C to room temperature.[1]

Quantitative Data for Mesylation of Phenols

The table below summarizes the reaction conditions and yields for the mesylation of various substituted phenols.

Phenol SubstrateReagents and ConditionsYield (%)Reference
p-tert-ButylphenolMsCl, Pyridine95[2]
4-Methoxyphenol (B1676288)MsCl, Et₃N, EtOAc, 10 min98[1]
4-ChlorophenolMsCl, Et₃N, EtOAc, 10 min97[1]
4-NitrophenolMsCl, Et₃N, EtOAc, 10 min96[1]
2-NaphtholMsCl, Et₃N, EtOAc, 10 min98[1]
4-HydroxybenzaldehydeMsCl, Et₃N, EtOAc, 10 min95[1]
Methyl 4-hydroxybenzoateMsCl, Et₃N, EtOAc, 10 min97[1]
Detailed Experimental Protocol: Mesylation of 4-Methoxyphenol

To a solution of 4-methoxyphenol (1.0 eq) in ethyl acetate (B1210297) (EtOAc) is added triethylamine (1.5 eq). The mixture is stirred at room temperature, and methanesulfonyl chloride (1.2 eq) is added dropwise. The reaction is typically complete within 10 minutes, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with water, 1N HCl, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the desired 4-methoxyphenyl (B3050149) this compound.[1]

Cleavage of the this compound Protecting Group

The removal of the mesyl group to regenerate the free phenol can be accomplished under various conditions, offering flexibility in synthetic planning.

Mild Deprotection using Lithium Diisopropylamide (LDA)

A particularly mild and chemoselective method for the cleavage of aryl mesylates involves the use of lithium diisopropylamide (LDA) in tetrahydrofuran (B95107) (THF). This method is tolerant of a wide range of functional groups.[3]

General Reaction Scheme:

G cluster_products aryl_mesylate Ar-OMs plus + lda LDA arrow phenol Ar-OH cluster_reactants cluster_reactants cluster_products cluster_products Aryl\nthis compound Aryl This compound Phenol Phenol LDA, THF LDA, THF

Caption: Deprotection of an aryl mesylate using LDA.

Other Deprotection Methods

Besides LDA, other reagents can be employed for the demesylation of phenols:

  • Lithium bis(trimethylsilyl)amide (LHMDS): This strong, non-nucleophilic base can also effect the cleavage of aryl mesylates.[3]

  • Potassium phosphate (B84403) (K₃PO₄): In some cases, K₃PO₄ can be used to mediate the deprotection, often in the context of a one-pot deprotection-substitution sequence.[3]

Quantitative Data for Deprotection of Aryl Mesylates

The following table provides a summary of reaction conditions and yields for the cleavage of various aryl methanesulfonates.

Aryl this compound SubstrateReagents and ConditionsYield (%)Reference
Ferrocenyl mesylateLDA, THF83[3]
4-Methoxyphenyl this compoundLDA, THF, -78 to 23 °C95[3]
4-Chlorophenyl this compoundLDA, THF, -78 to 23 °C92[3]
4-Nitrophenyl this compoundLDA, THF, -78 to 23 °C85[3]
2-Naphthyl this compoundLDA, THF, -78 to 23 °C96[3]
4-Cyanophenyl this compoundLDA, THF, -78 to 23 °C88[3]
Detailed Experimental Protocol: Deprotection of 4-Methoxyphenyl this compound with LDA

To a solution of 4-methoxyphenyl this compound (1.0 eq) in dry THF at -78 °C is added a solution of LDA (1.6 eq) in THF. The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed, as monitored by TLC. The reaction is then quenched with saturated aqueous ammonium (B1175870) chloride solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield 4-methoxyphenol.[3]

Stability and Orthogonality

A key advantage of the this compound protecting group is its stability under a range of conditions, allowing for selective transformations at other parts of the molecule.

Stability Profile of Aryl Mesylates
ConditionStability
Acidic Conditions
Mild Aqueous Acid (e.g., 1N HCl)Generally Stable
Strong Protic Acids (e.g., TFA)Generally Stable
Lewis Acids (e.g., BBr₃)Labile
Basic Conditions
Mild Aqueous Base (e.g., NaHCO₃)Generally Stable
Strong Aqueous Base (e.g., NaOH, reflux)Labile
Strong Non-nucleophilic Bases (e.g., LDA, LHMDS)Labile (Deprotection)
Other Reagents
Hydrogenation (e.g., H₂, Pd/C)Generally Stable
Oxidizing Agents (e.g., m-CPBA, PCC)Generally Stable
Reducing Agents (e.g., LiAlH₄, NaBH₄)Generally Stable
Organometallic Reagents (e.g., Grignard, Organolithiums)Generally Stable
Orthogonality with Other Protecting Groups

The mesyl group exhibits good orthogonality with several other common protecting groups, enabling complex synthetic strategies.

  • Silyl (B83357) Ethers (e.g., TBS, TIPS): Aryl mesylates are generally stable to the conditions used for the cleavage of silyl ethers, such as fluoride (B91410) reagents (e.g., TBAF). Conversely, silyl ethers are stable to the conditions used for mesylate cleavage with LDA.

  • tert-Butoxycarbonyl (Boc) Group: The Boc group, which is acid-labile, can be selectively removed in the presence of an aryl mesylate.

  • Fluorenylmethyloxycarbonyl (Fmoc) Group: The Fmoc group, which is base-labile (typically removed with piperidine), can be cleaved without affecting an aryl mesylate.

Applications in Synthesis

The unique properties of the this compound protecting group have been leveraged in the total synthesis of complex natural products and in the development of pharmaceutical agents.

Role in the Synthesis of Kinase Inhibitors

Aryl mesylates are valuable intermediates in the synthesis of various kinase inhibitors, which are a major class of therapeutic agents. The mesyl group can serve as a protecting group for a phenolic hydroxyl during the construction of the core scaffold and can later be removed or utilized as a leaving group for further functionalization.

G cluster_workflow Synthetic Workflow for a Kinase Inhibitor A Phenolic Precursor (Ar-OH) B Mesylation (MsCl, Base) A->B Protection C Aryl Mesylate Intermediate (Ar-OMs) B->C D Scaffold Elaboration (Multiple Steps) C->D Stable during scaffold synthesis E Functionalized Intermediate D->E F Deprotection (e.g., LDA) or Cross-Coupling E->F Key Transformation G Final Kinase Inhibitor F->G

Caption: Workflow illustrating the use of a mesyl protecting group in kinase inhibitor synthesis.

Application in the Synthesis of Selective Estrogen Receptor Modulators (SERMs)

The synthesis of selective estrogen receptor modulators (SERMs) often involves the manipulation of phenolic hydroxyl groups. The this compound group can be employed to protect these functionalities during key bond-forming reactions.

Conclusion

The this compound protecting group for phenols is a powerful tool for organic chemists engaged in the synthesis of complex molecules. Its ease of installation, well-defined stability profile, and the availability of mild deprotection protocols contribute to its utility. The orthogonality of the mesyl group with other common protecting groups further enhances its value in multi-step synthetic sequences. For researchers, scientists, and drug development professionals, a thorough understanding of the chemistry of the aryl this compound group is essential for the design and execution of efficient and successful synthetic strategies.

References

Methyl Methanesulfonate (MMS): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl methanesulfonate (MMS), also known as methyl mesylate, is a potent monofunctional alkylating agent widely utilized in biomedical research.[1] Its primary application lies in its ability to induce DNA lesions, making it an invaluable tool for studying DNA damage response (DDR), repair pathways, and mutagenesis.[2][3] As an ester of methanesulfonic acid, MMS introduces methyl groups onto DNA, primarily at the N7 position of guanine (B1146940) and the N3 position of adenine (B156593).[4][5][6][7][8] This activity disrupts DNA replication and transcription, triggering complex cellular signaling cascades that determine cell fate—be it cell cycle arrest, DNA repair, or programmed cell death.[5][7] This document provides a detailed overview of the physical and chemical properties of MMS, its mechanism of action, relevant experimental protocols, and critical safety information.

Physical and Chemical Properties

Methyl this compound is a colorless to pale yellow or amber liquid at room temperature.[2][4][9][10] It is characterized by its high solubility in water and various organic solvents, a property that facilitates its use in a wide range of experimental settings.[9][11][12]

Table 1: General and Chemical Properties of Methyl this compound

PropertyValueReference(s)
IUPAC Name methyl this compound[13]
Synonyms MMS, Methyl mesylate, Methanesulfonic acid methyl ester[2][13]
CAS Number 66-27-3[11][13]
Molecular Formula C₂H₆O₃S[4]
Molecular Weight 110.13 g/mol [4][11]
Chemical Structure CH₃SO₂OCH₃[13]

Table 2: Physical Characteristics of Methyl this compound

PropertyValueReference(s)
Appearance Colorless to amber liquid[2][9]
Melting Point 20 °C (68 °F)[9][12][14]
Boiling Point 202–203 °C (395.6–397.4 °F)[4][9][14]
Density/Specific Gravity 1.294 - 1.3434 g/cm³ at 20-25 °C[4][9][11]
Vapor Pressure 0.31 mmHg at 25 °C[9]
Flash Point 104 °C (219.2 °F)[14][15]
log K_ow_ (Octanol-Water Partition Coefficient) -0.66[9]

Table 3: Solubility Profile of Methyl this compound

SolventSolubilityReference(s)
Water Highly soluble / Miscible (approx. 200 g/L at 20 °C)[4][11]
Dimethylformamide Soluble[9][12]
Propylene Glycol Soluble[9][12]
Alcohols (e.g., Methanol) Good miscibility[11]
Acetone Good miscibility[11]
Nonpolar Solvents Slightly soluble[9][12]

Chemical Reactivity and Stability

MMS is stable under normal temperatures and pressures.[9] However, it is incompatible with strong oxidizing agents, strong acids, and strong bases.[2][13] In moist environments, it undergoes hydrolysis with a half-life of approximately 4.56 hours at 25°C.[4][9] Upon combustion, it can emit toxic fumes of carbon monoxide, carbon dioxide, and sulfur oxides.[15]

The primary reactivity of MMS stems from its function as a potent alkylating agent, which is the basis for its biological effects. It readily reacts with nucleophilic sites in biological macromolecules, most notably the nitrogen and oxygen atoms in DNA bases.[11][16]

Mechanism of Action and Biological Effects

MMS exerts its genotoxic effects by covalently attaching a methyl group to DNA bases, forming DNA adducts.[2] This alkylation process primarily targets the N7 position of guanine (~80% of adducts) and the N3 position of adenine (~10% of adducts).[5][6][7][8] While 7-methylguanine (B141273) (m7G) is not considered highly cytotoxic, the N3-methyladenine (m3A) adduct is a lethal lesion that physically blocks the progression of DNA polymerases during replication.[7][8]

MMS_DNA_Alkylation cluster_dna DNA Bases MMS Methyl this compound (CH₃SO₂OCH₃) Guanine Guanine (G) MMS->Guanine Alkylates N7 Adenine Adenine (A) MMS->Adenine Alkylates N3 DNA DNA Double Helix m7G 7-Methylguanine (m7G) - Non-blocking lesion Guanine->m7G Forms m3A 3-Methyladenine (m3A) - Replication-blocking lesion Adenine->m3A Forms ReplicationBlock Replication Fork Stall & Collapse m3A->ReplicationBlock Induces

Caption: Mechanism of MMS-induced DNA alkylation.

This blockage of DNA replication triggers a sophisticated cellular signaling network known as the DNA Damage Response (DDR). The cell cycle is arrested to provide time for repair.[5] The primary pathway for repairing MMS-induced lesions is Base Excision Repair (BER), which recognizes and removes the damaged bases.[6][8] If the damage is extensive or if replication forks collapse, other pathways like Homologous Recombination (HR) are activated to repair the resulting DNA strand breaks.[6][8] If the damage is irreparable, the cell may undergo apoptosis (programmed cell death) or necrosis.[7][17]

DNA_Damage_Response MMS MMS Exposure DNA_Lesions DNA Alkylation (m3A, m7G) MMS->DNA_Lesions Replication_Stress Replication Stress Replication Fork Stall DNA_Lesions->Replication_Stress causes DDR_Activation DNA Damage Response (DDR) Activation Replication_Stress->DDR_Activation triggers Apoptosis Apoptosis / Necrosis Cell Death Replication_Stress->Apoptosis can lead to (if severe) BER Base Excision Repair (BER) DDR_Activation->BER activates HR Homologous Recombination (HR) (Repairs collapsed forks) DDR_Activation->HR activates Cell_Cycle_Arrest Cell Cycle Arrest DDR_Activation->Cell_Cycle_Arrest induces Repair Successful Repair Cell Survival BER->Repair leads to HR->Repair leads to Cell_Cycle_Arrest->Repair allows time for

Caption: DNA Damage Response (DDR) pathway to MMS.

Experimental Protocols

Working with MMS requires strict adherence to safety protocols and well-defined experimental procedures.

Safe Handling and Storage

MMS is classified as a hazardous substance, a probable human carcinogen, and a mutagen.[4][15] Therefore, all work must be conducted in a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (e.g., PVC or nitrile), and safety goggles with side shields.[15] Do not wear contact lenses.[15]

  • Handling: Use in a well-ventilated area, preferably a chemical fume hood.[14][18] Avoid all personal contact, including inhalation of vapors and direct skin or eye contact.[19] Use safety pipettes for all transfers; never pipette by mouth.[13] Wash hands thoroughly with soap and water after handling.[15][19]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed, original container.[14][15][18] Store away from incompatible materials such as strong acids, bases, and oxidizing agents.[14][15] Keep refrigerated for long-term stability.[14]

  • Spill Cleanup:

    • Minor Spills: Remove all ignition sources. Absorb the spill with inert material such as sand, earth, or vermiculite.[15][19] Place the material in a suitable, labeled container for chemical waste disposal.[15][19]

    • Major Spills: Evacuate the area and move upwind. Alert emergency responders.[15] Wear full-body protective clothing and a self-contained breathing apparatus. Prevent spillage from entering drains or water courses.[15]

  • Waste Disposal: Dispose of MMS waste and contaminated materials as hazardous chemical waste, in accordance with local, state, and federal regulations.

General Experimental Workflow for Assessing MMS Genotoxicity

The following diagram outlines a typical workflow for studying the effects of MMS on cultured cells.

Experimental_Workflow start Start: Cell Culture treatment MMS Treatment (Varying concentrations and exposure times) start->treatment incubation Incubation Period treatment->incubation assay_choice Select Endpoint Assay incubation->assay_choice viability Cell Viability Assay (e.g., MTT, MTS) assay_choice->viability Viability dna_damage DNA Damage Assay (e.g., Comet Assay, γH2AX staining) assay_choice->dna_damage Damage data_collection Data Collection (e.g., Absorbance Reading, Microscopy) viability->data_collection dna_damage->data_collection analysis Data Analysis (Statistics, Dose-Response Curves) data_collection->analysis end Conclusion analysis->end

Caption: General workflow for MMS genotoxicity studies.
Protocol: Cell Viability (MTS) Assay

This protocol is adapted from standard methods to measure cell metabolic activity as an indicator of viability following MMS treatment.[20][21]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • MMS Treatment: Prepare a series of MMS dilutions in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the desired final concentrations of MMS (e.g., 0, 50, 100, 200, 400, 800 µM).[17] Include wells with medium only for background control.

  • Incubation: Incubate the plates for the desired exposure period (e.g., 12, 24, or 48 hours) at 37°C and 5% CO₂.[22]

  • MTS Reagent Addition: Prepare the MTS reagent according to the manufacturer's instructions. Add 20 µL of the MTS solution to each well.[21]

  • Final Incubation: Incubate the plate for 1 to 4 hours at 37°C, protected from light. Viable cells with active metabolism will convert the MTS tetrazolium salt into a colored formazan (B1609692) product.[21]

  • Data Acquisition: Measure the absorbance of each well at 490 nm using a microplate reader.[21]

  • Data Analysis: Subtract the average absorbance of the background control wells from all other values. Normalize the results to the untreated control cells (which represent 100% viability) and plot cell viability (%) against MMS concentration.

Protocol: DNA Damage Quantification (Alkaline Comet Assay)

The Comet Assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks.[23]

  • Cell Preparation: After MMS treatment for the desired time, harvest the cells and resuspend them in ice-cold PBS at a concentration of ~1 x 10⁵ cells/mL. All subsequent steps should be performed under dim light to prevent artifactual DNA damage.

  • Slide Preparation: Mix the cell suspension with low-melting-point agarose (B213101) (at ~37°C) and immediately pipette onto a pre-coated microscope slide. Cover with a coverslip and allow the agarose to solidify on ice.

  • Cell Lysis: Carefully remove the coverslip and immerse the slides in a cold, freshly prepared lysis solution (containing high salt and detergents like Triton X-100) overnight at 4°C. This step lyses the cells and nuclear membranes, leaving behind nucleoids containing supercoiled DNA.

  • Alkaline Unwinding: Transfer the slides to a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13). Let the slides sit for 20-40 minutes to allow the DNA to unwind.

  • Electrophoresis: Apply a voltage to the electrophoresis tank (typically ~1 V/cm) for 20-30 minutes. Fragmented DNA (containing breaks) will migrate out of the nucleoid, forming a "comet tail."

  • Neutralization and Staining: Gently rinse the slides with a neutralization buffer. Stain the DNA using a fluorescent dye (e.g., SYBR Green or propidium (B1200493) iodide).

  • Visualization and Analysis: Visualize the slides using a fluorescence microscope. Capture images and use specialized software to quantify the extent of DNA damage, typically by measuring the percentage of DNA in the comet tail ("Percent Tail DNA").[23] An increase in tail intensity corresponds to a higher level of DNA damage.

References

In-Depth Technical Guide: Thermal Stability and Decomposition of Metal Methanesulfonates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition pathways of metal methanesulfonates. The information presented is critical for understanding the thermal behavior of these compounds, which is essential for their application in catalysis, electroplating, and as precursors for various materials. This guide is particularly relevant for professionals in drug development, where methanesulfonate salts are commonly used and their stability during manufacturing and storage is a key concern.

Thermal Decomposition of Bivalent Transition Metal Methanesulfonates

The thermal stability of anhydrous bivalent transition metal methanesulfonates in a dynamic air atmosphere has been systematically studied. Generally, these compounds exhibit high thermal stability, with decomposition initiating at temperatures above 400°C. The final decomposition products at 850°C are the corresponding metal oxides.[1]

A detailed summary of the thermal decomposition data for a series of bivalent transition metal methanesulfonates is presented in Table 1. This data, derived from thermogravimetric analysis (TGA), provides the onset temperature of decomposition (T_onset) and the experimental versus calculated residue mass fractions.

Table 1: Thermal Decomposition Data of Anhydrous Bivalent Transition Metal Methanesulfonates in a Dynamic Air Atmosphere (250–850 °C) [1]

Anhydrous this compoundT_onset (°C)Residue Mass Fraction (%) (Found)Residue Mass Fraction (%) (Calculated)Final ResidueColor of Residue
Mn(CH₃SO₃)₂49828.0827.45Mn₂O₃Black
Fe(CH₃SO₃)₂43928.1528.32Fe₂O₃Red
Co(CH₃SO₃)₂45828.9829.35Co₃O₄Black
Ni(CH₃SO₃)₂48529.1729.56NiOGreen
Cu(CH₃SO₃)₂42531.0231.23CuOBlack
Zn(CH₃SO₃)₂41031.6531.93ZnOWhite
Cd(CH₃SO₃)₂44542.1342.15CdOBrown

Thermal Decomposition of Alkaline Earth Metal Methanesulfonates

Alkaline earth metal methanesulfonates also demonstrate considerable thermal stability, with decomposition onsets generally above 400°C. However, their decomposition pathways in a dynamic air atmosphere are more varied compared to their transition metal counterparts. The final pyrolysis products at 850°C can be metal sulfates, or a mixture of metal sulfates and metal oxides.[1]

Table 2 summarizes the thermal decomposition data for several alkaline earth metal methanesulfonates, highlighting the differences in their final decomposition products.

Table 2: Thermal Decomposition Data of Anhydrous Alkaline Earth Metal Methanesulfonates in a Dynamic Air Atmosphere (250–850 °C) [1]

Anhydrous this compoundT_onset (°C)Residue Mass Fraction (%) (Found)Final Residue
Mg(CH₃SO₃)₂47535.87Mixture of MgSO₄ and MgO
Ca(CH₃SO₃)₂46555.23Mixture of CaSO₄ and CaO
Sr(CH₃SO₃)₂49565.12SrSO₄
Ba(CH₃SO₃)₂43570.34BaSO₄

Experimental Protocols

The data presented in this guide was primarily obtained through thermogravimetric and derivative thermogravimetric analysis (TG/DTG), infrared spectroscopy (IR), and X-ray diffraction (XRD).

Thermogravimetric/Derivative Thermogravimetric Analysis (TG/DTG)

The thermal decomposition of the dehydrated or anhydrous bivalent transition metal and alkaline earth metal methanesulfonates was studied using a Perkin Elmer Pyris 1 thermogravimetric analyzer. The key experimental parameters were as follows:

  • Atmosphere: Dynamic air with a flow rate of 20 mL min⁻¹.

  • Temperature Range: 30–850 °C.

  • Heating Rate: 20 K min⁻¹.

  • Crucibles: Ceramic crucibles were used.

  • Sample Mass: 2–3 mg of the powdered sample.[1]

Infrared Spectroscopy (IR)

Infrared spectra of the final decomposition products were recorded to aid in their identification. The samples were prepared as KBr diluted pellets in the solid-state.

X-ray Diffraction (XRD)

X-ray powder diffraction patterns of the final residues were obtained to confirm their crystalline phases. The analysis was performed using a D/max-monochromated CuKα radiation source (40 kV, 100 mA). A step scan mode was employed with a step of 0.02° at a rate of one step (2θ) per minute.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the thermal analysis of metal methanesulfonates.

Experimental_Workflow A Sample Preparation (Dehydrated/Anhydrous Metal this compound) B Thermogravimetric Analysis (TGA/DTG) (Dynamic Air, 30-850 °C, 20 K/min) A->B C Collection of TG/DTG Curves B->C E Characterization of Final Residue (at 850 °C) B->E D Analysis of Thermal Events (Decomposition Onset, Mass Loss) C->D F Infrared Spectroscopy (IR) E->F G X-ray Diffraction (XRD) E->G H Identification of Final Products (Metal Oxides/Sulfates) F->H G->H

Experimental workflow for thermal analysis.
Generalized Decomposition Pathways

The following diagrams illustrate the generalized decomposition pathways for bivalent transition metal and alkaline earth metal methanesulfonates in a dynamic air atmosphere.

Decomposition_Pathway_Transition_Metal Start M(CH₃SO₃)₂ (s) (M = Transition Metal) Intermediate Intermediate Species Start->Intermediate Heat (>400 °C) Dynamic Air End Metal Oxide (s) + Gaseous Products (SO₂, CO₂, H₂O) Intermediate->End Further Decomposition

Decomposition of transition metal methanesulfonates.

Decomposition_Pathway_Alkaline_Earth Start M(CH₃SO₃)₂ (s) (M = Alkaline Earth Metal) Pathway1 Decomposition to Metal Sulfate Start->Pathway1 Heat (>400 °C) Dynamic Air Pathway2 Decomposition to Metal Oxide + Metal Sulfate Start->Pathway2 Heat (>400 °C) Dynamic Air End1 MSO₄ (s) (for Sr, Ba) Pathway1->End1 End2 Mixture of MSO₄ (s) and MO (s) (for Mg, Ca) Pathway2->End2

Decomposition of alkaline earth methanesulfonates.

References

The Genotoxicity of Alkyl Methanesulfonates: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the genotoxicity of alkyl methanesulfonates (AMS), a class of monofunctional alkylating agents with significant relevance in the pharmaceutical and chemical industries. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the mechanisms of action, genotoxic potential, and the cellular responses to AMS-induced DNA damage.

Executive Summary

Alkyl methanesulfonates are potent genotoxic agents that exert their effects through the alkylation of DNA bases. This guide summarizes the current understanding of their genotoxicity, focusing on four key compounds: Methyl Methanesulfonate (MMS), Ethyl this compound (EMS), Isopropyl this compound (IPMS), and Butyl this compound (BMS). It details the experimental protocols for standard genotoxicity assays, presents quantitative data from these assays in a comparative format, and illustrates the key signaling pathways involved in the cellular response to AMS-induced DNA damage.

Mechanism of Genotoxicity

Alkyl methanesulfonates are direct-acting alkylating agents, meaning they do not require metabolic activation to exert their genotoxic effects. Their primary mechanism of action involves the transfer of an alkyl group to nucleophilic sites on DNA bases. The reactivity and the site of alkylation are influenced by the nature of the alkyl group.

The two main types of DNA adducts formed by AMS are:

  • N-alkylation: The most frequent modification, with the N7 position of guanine (B1146940) and the N3 position of adenine (B156593) being the primary targets. These lesions can block DNA replication and transcription.

  • O-alkylation: Alkylation at oxygen atoms, such as the O6 position of guanine, is less frequent but highly mutagenic. O6-alkylguanine can mispair with thymine (B56734) during DNA replication, leading to G:C to A:T transition mutations.

The genotoxic potential of different AMS compounds is related to their reaction mechanism (SN1 vs. SN2 character) and the size of the alkyl group. For instance, isopropyl this compound (IPMS) is considered one of the most potent genotoxic compounds among methanesulfonic acid esters.[1]

Quantitative Genotoxicity Data

The following tables summarize quantitative data on the genotoxicity of MMS, EMS, IPMS, and BMS from key in vitro and in vivo assays. These data provide a comparative overview of their genotoxic potency.

Table 1: Ames Test (Bacterial Reverse Mutation Assay)

CompoundStrainMetabolic Activation (S9)Lowest Observed Effect Concentration (LOEC) or Positive ConcentrationReference
Methyl this compound (MMS)S. typhimurium TA100Without5 µ g/plate [2]
Methyl this compound (MMS)S. typhimurium TA1535WithoutPositive at various concentrations[3]
Ethyl this compound (EMS)S. typhimurium TA100Without1500 µ g/plate [2]
Ethyl this compound (EMS)S. typhimurium TA1535WithoutPositive at various concentrations[3]
Isopropyl this compound (IPMS)S. typhimurium TA100With and WithoutPositive[4]
Butyl this compound (BMS)S. typhimurium TA100With and WithoutPositive[4]

Table 2: In Vitro Micronucleus Assay

CompoundCell LineTreatment DurationLowest Observed Effect Concentration (LOEC) or Positive ConcentrationReference
Methyl this compound (MMS)TK64 hours50 µM[5]
Methyl this compound (MMS)L5178Y20 hours (without S9)Positive[4]
Ethyl this compound (EMS)CHO4 hoursPositive (concentration-dependent)[6]
Ethyl this compound (EMS)TK6-20-50 µg/ml[7]
Isopropyl this compound (IPMS)L5178Y20 hours (without S9)Positive[4]
Butyl this compound (BMS)L5178Y20 hours (without S9)Positive[4]

Table 3: Comet Assay (Single Cell Gel Electrophoresis)

CompoundCell Type/TissueTreatment ConditionsEndpointResultReference
Methyl this compound (MMS)Allium cepa root cells24 hours% Tail DNASignificant increase from 100 µM[8]
Methyl this compound (MMS)Mouse whole blood cells3-20 hours (in vivo)Tail MomentSignificant increase at 25 mg/kg[9]
Ethyl this compound (EMS)CHO cells4 hoursDNA strand breaksSignificant, concentration-dependent increase[6]
Ethyl this compound (EMS)Rat leukocytes and liver cells4 days (in vivo)Olive Tail MomentSignificant increase at all doses (75-300 mg/kg)[10]
Isopropyl this compound (IPMS)Mammalian cells-DNA damagePositive results reported in various studies[11]
Butyl this compound (BMS)---Data not readily available in a quantitative format

Experimental Protocols

Detailed methodologies for the key genotoxicity assays are crucial for the reproducibility and interpretation of results. The following sections outline the standard protocols based on OECD guidelines.

Ames Test (Bacterial Reverse Mutation Assay - OECD 471)

The Ames test is a widely used method to assess the mutagenic potential of chemicals by measuring their ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium and tryptophan-requiring strains of Escherichia coli.[12][13]

Methodology:

  • Strains: A set of bacterial strains with different mutations in the histidine or tryptophan operon is used, typically including TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA (pKM101).[12]

  • Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction), which is a liver homogenate from rats pre-treated with an enzyme inducer, to mimic mammalian metabolism.[12]

  • Exposure: The test compound is mixed with the bacterial culture and, if applicable, the S9 mix. This mixture is then either directly plated on minimal agar (B569324) (plate incorporation method) or pre-incubated before plating (pre-incubation method).[14]

  • Incubation: Plates are incubated for 48-72 hours at 37°C.

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted.

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies and/or a reproducible and significant positive response at one or more concentrations.

Ames_Test_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Bacterial_Strains Select Bacterial Strains (e.g., S. typhimurium, E. coli) Mix_Components Mix: Bacteria + Compound (with and without S9) Bacterial_Strains->Mix_Components Test_Compound Prepare Test Compound (various concentrations) Test_Compound->Mix_Components S9_Mix Prepare S9 Mix (for metabolic activation) S9_Mix->Mix_Components Plate Plate on Minimal Agar Mix_Components->Plate Incubate Incubate at 37°C (48-72 hours) Plate->Incubate Count_Colonies Count Revertant Colonies Incubate->Count_Colonies Analyze_Data Analyze Data for Dose-Response Count_Colonies->Analyze_Data Conclusion Determine Mutagenicity Analyze_Data->Conclusion

Workflow for the Ames Test.
In Vitro Micronucleus Assay (OECD 487)

The in vitro micronucleus test detects chromosomal damage or aneuploidy by identifying micronuclei in the cytoplasm of interphase cells. Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.[3][6][15][16]

Methodology:

  • Cell Culture: Proliferating mammalian cells, such as human lymphocytes or established cell lines (e.g., L5178Y, CHO, TK6), are used.[17]

  • Exposure: Cells are exposed to the test compound at various concentrations, with and without metabolic activation (S9 mix), for a short (3-6 hours) or long (1.5-2 normal cell cycles) duration.[3]

  • Cytokinesis Block: Cytochalasin B is often added to the culture to block cytokinesis, resulting in binucleated cells. This allows for the specific analysis of cells that have completed one nuclear division.[3]

  • Harvest and Staining: Cells are harvested, subjected to hypotonic treatment, fixed, and stained with a DNA-specific stain (e.g., Giemsa, propidium (B1200493) iodide).

  • Scoring: The frequency of micronucleated cells is determined by microscopic analysis of at least 2000 binucleated cells per concentration.

  • Data Analysis: A compound is considered genotoxic if it induces a statistically significant, dose-dependent increase in the frequency of micronucleated cells.

Micronucleus_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Culture Mammalian Cells Exposure Expose Cells to Compound (with/without S9) Cell_Culture->Exposure Test_Compound Prepare Test Compound (various concentrations) Test_Compound->Exposure CytoB Add Cytochalasin B (Cytokinesis Block) Exposure->CytoB Incubate Incubate for 1.5-2 Cell Cycles CytoB->Incubate Harvest Harvest and Fix Cells Incubate->Harvest Stain Stain with DNA Dye Harvest->Stain Score Score Micronuclei in Binucleated Cells Stain->Score Conclusion Determine Clastogenicity/ Aneugenicity Score->Conclusion

Workflow for the In Vitro Micronucleus Assay.
Comet Assay (Single Cell Gel Electrophoresis - OECD 489)

The comet assay is a sensitive method for detecting DNA strand breaks in individual eukaryotic cells.[18][19][20][21]

Methodology:

  • Cell Preparation: A single-cell suspension is prepared from the tissue or cell culture of interest.

  • Embedding: Cells are mixed with low-melting-point agarose (B213101) and layered onto a microscope slide.

  • Lysis: The slides are immersed in a lysis solution to remove cell membranes and proteins, leaving the DNA as a nucleoid.

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and then subjected to an electric field. Broken DNA fragments migrate out of the nucleoid, forming a "comet tail."

  • Neutralization and Staining: The slides are neutralized and stained with a fluorescent DNA dye.

  • Visualization and Scoring: Comets are visualized using a fluorescence microscope, and the amount of DNA in the tail relative to the head is quantified using image analysis software. Common parameters include % tail DNA, tail length, and tail moment.

  • Data Analysis: A significant increase in the chosen comet parameter in treated cells compared to control cells indicates DNA damage.

Comet_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Suspension Prepare Single-Cell Suspension Embed Embed Cells in Agarose on Slide Cell_Suspension->Embed Lysis Lyse Cells Embed->Lysis Electrophoresis Alkaline Unwinding & Electrophoresis Lysis->Electrophoresis Stain Neutralize and Stain DNA Electrophoresis->Stain Visualize Visualize with Fluorescence Microscopy Stain->Visualize Quantify Quantify Comet Parameters (e.g., % Tail DNA) Visualize->Quantify Conclusion Assess DNA Damage Quantify->Conclusion

Workflow for the Comet Assay.

Cellular Signaling Pathways in Response to AMS-Induced DNA Damage

The cellular response to DNA damage induced by alkyl methanesulfonates is a complex process involving multiple signaling pathways that coordinate DNA repair, cell cycle arrest, and, in cases of extensive damage, apoptosis. Two key pathways are the ATM/ATR signaling cascade and the p53-mediated response.

ATM and ATR Signaling

The ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases are master regulators of the DNA damage response.[22] While ATM is primarily activated by double-strand breaks, ATR responds to a broader range of DNA lesions, including the replication stress caused by alkylated bases.[22]

Upon detection of DNA damage, ATR is activated and phosphorylates a number of downstream targets, including the checkpoint kinase Chk1. Activated Chk1 can then phosphorylate and inactivate Cdc25 phosphatases, leading to cell cycle arrest and allowing time for DNA repair.

ATM_ATR_Signaling cluster_damage DNA Damage cluster_response Cellular Response AMS Alkyl Methanesulfonates DNA_Lesions DNA Alkylation (N- and O-adducts) AMS->DNA_Lesions Replication_Stress Replication Stress DNA_Lesions->Replication_Stress ATR ATR Activation Replication_Stress->ATR Chk1 Chk1 Phosphorylation ATR->Chk1 Cdc25 Cdc25 Inactivation Chk1->Cdc25 Cell_Cycle_Arrest Cell Cycle Arrest Cdc25->Cell_Cycle_Arrest DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair

Simplified ATR Signaling Pathway.
p53-Mediated Response

The tumor suppressor protein p53 plays a crucial role as the "guardian of the genome" by orchestrating the cellular response to DNA damage. Following DNA damage by alkylating agents, p53 is stabilized and activated through post-translational modifications, including phosphorylation by ATM and ATR.

Activated p53 acts as a transcription factor, inducing the expression of genes involved in:

  • Cell Cycle Arrest: p21, a cyclin-dependent kinase inhibitor, is a key target of p53 that enforces cell cycle arrest.

  • DNA Repair: p53 can directly interact with proteins involved in Base Excision Repair (BER) and Nucleotide Excision Repair (NER), enhancing their activity.

  • Apoptosis: If the DNA damage is too severe to be repaired, p53 can induce apoptosis by upregulating pro-apoptotic genes like BAX and PUMA.

The mismatch repair (MMR) pathway can also signal to p53. When the MMR system recognizes O6-alkylguanine:thymine mispairs but is unable to repair them, it can trigger a signaling cascade that leads to p53 stabilization.

p53_Response cluster_damage DNA Damage cluster_signaling Signaling cluster_outcomes Cellular Outcomes AMS Alkyl Methanesulfonates DNA_Adducts DNA Adducts AMS->DNA_Adducts ATM_ATR ATM/ATR Activation DNA_Adducts->ATM_ATR p53_Activation p53 Stabilization & Activation ATM_ATR->p53_Activation Cell_Cycle_Arrest Cell Cycle Arrest (via p21) p53_Activation->Cell_Cycle_Arrest DNA_Repair Enhanced DNA Repair (BER, NER) p53_Activation->DNA_Repair Apoptosis Apoptosis (if damage is severe) p53_Activation->Apoptosis

Overview of the p53-Mediated DNA Damage Response.

Conclusion

Alkyl methanesulfonates are a well-characterized class of genotoxic compounds that pose a significant risk to genomic integrity. Their ability to directly alkylate DNA necessitates careful evaluation in drug development and chemical safety assessment. This guide provides a foundational understanding of their genotoxicity, offering standardized protocols for their detection and a summary of their relative potencies. The elucidation of the cellular signaling pathways involved in the response to AMS-induced damage provides valuable insights into the mechanisms of cellular defense and potential targets for therapeutic intervention. Further research into the dose-response relationships and the long-term consequences of exposure to these agents remains a critical area of investigation.

References

Chiral Methanesulfonates: A Technical Guide to Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern asymmetric synthesis, the quest for efficient and stereoselective methodologies is paramount. Chiral methanesulfonates, commonly known as mesylates, have emerged as powerful and versatile intermediates. Their utility stems from the exceptional leaving group ability of the methanesulfonate moiety, which facilitates a range of stereospecific nucleophilic substitution reactions. This technical guide provides an in-depth exploration of the role of chiral methanesulfonates in asymmetric synthesis, offering a comprehensive resource for researchers in academia and the pharmaceutical industry. We will delve into their preparation, key transformations, and the underlying principles of stereochemical control, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Core Concepts: The Role of the this compound Group

The this compound group (–OSO₂CH₃) is an excellent leaving group due to the stability of the resulting this compound anion, which is resonance-stabilized. When a chiral alcohol is converted to its corresponding this compound, the stereogenic center is activated for nucleophilic attack. A crucial aspect of this activation is that the formation of the this compound itself does not affect the stereochemistry of the alcohol, as the C-O bond of the chiral center remains intact during the reaction. This allows for the reliable transfer of chirality in subsequent transformations.

The primary pathway through which chiral methanesulfonates exert stereochemical control is the S(_N)2 reaction mechanism. This mechanism involves a backside attack by a nucleophile on the carbon atom bearing the this compound group, leading to a predictable inversion of configuration at the stereocenter. This stereospecificity is a cornerstone of modern asymmetric synthesis, enabling the synthesis of enantiomerically pure compounds from readily available chiral alcohols.

Preparation of Chiral Methanesulfonates

The most common method for the preparation of chiral methanesulfonates involves the reaction of a chiral alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (B128534) (Et₃N) or pyridine. The base serves to neutralize the hydrochloric acid generated during the reaction.

Preparation_of_Chiral_this compound cluster_reactants Reactants cluster_products Products Chiral_Alcohol Chiral Alcohol (R-OH) Chiral_Mesylate Chiral this compound (R-OMs) Chiral_Alcohol->Chiral_Mesylate Mesylation MsCl Methanesulfonyl Chloride (MsCl) MsCl->Chiral_Mesylate Base Base (e.g., Et3N) HCl_Salt Base·HCl Salt Base->HCl_Salt Neutralization

Figure 1: General workflow for the preparation of chiral methanesulfonates.
Experimental Protocol: General Procedure for Mesylation of a Chiral Secondary Alcohol

To a solution of the chiral secondary alcohol (1.0 eq) in anhydrous dichloromethane (B109758) (DCM, 0.2 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), triethylamine (1.5 eq) is added. Methanesulfonyl chloride (1.2 eq) is then added dropwise to the stirred solution over a period of 5-10 minutes, ensuring the temperature remains at 0 °C. The reaction mixture is stirred at this temperature for an additional 10-15 minutes, and the progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of cold water. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed successively with cold 10% HCl, saturated aqueous sodium bicarbonate, and brine. The organic phase is then dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to afford the crude chiral this compound, which can be purified by column chromatography if necessary.[1]

Key Asymmetric Transformations

Chiral methanesulfonates are pivotal intermediates in a variety of stereospecific transformations, including the synthesis of chiral azides, amines, epoxides, and thiols.

Synthesis of Chiral Azides and Amines via S(_N)2 Inversion

The reaction of a chiral secondary this compound with sodium azide (B81097) (NaN₃) is a classic example of an S(_N)2 reaction that proceeds with complete inversion of stereochemistry. The resulting chiral azide can then be readily reduced to the corresponding chiral primary amine without affecting the newly established stereocenter. This two-step sequence provides a reliable method for converting chiral alcohols into chiral amines with inverted configuration.

SN2_Inversion_Azide Chiral_Mesylate (R)-Methanesulfonate Transition_State [N3···C···OMs]‡ (Pentacoordinate T.S.) Chiral_Mesylate->Transition_State Azide_Nucleophile Azide (N3⁻) Azide_Nucleophile->Transition_State Backside Attack Chiral_Azide (S)-Azide Transition_State->Chiral_Azide Inversion of Configuration Chiral_Amine (S)-Amine Chiral_Azide->Chiral_Amine Reduction (e.g., H2, Pd/C)

Figure 2: Stereochemical pathway for the synthesis of chiral amines from chiral methanesulfonates.
Substrate (Chiral Alcohol)NucleophileProductYield (%)ee (%) of ProductReference
(R)-2-OctanolNaN₃ then H₂/Pd(S)-2-Octylamine~85 (2 steps)>99N/A
(S)-1-PhenylethanolNaN₃ then LiAlH₄(R)-1-Phenylethylamine~80 (2 steps)>98N/A
(R)-2-ButanolNaN₃ then H₂/Pd(S)-2-Butylamine~88 (2 steps)>99N/A

Note: The data in the table is representative and compiled from general knowledge of these highly efficient and stereospecific reactions. Specific yields and ee's can vary based on reaction conditions and substrate.

Experimental Protocol: Synthesis of a Chiral Azide from a Chiral this compound

To a solution of the chiral this compound (1.0 eq) in anhydrous dimethylformamide (DMF, 0.5 M), sodium azide (1.5 eq) is added. The reaction mixture is heated to 80-100 °C and stirred for several hours until the starting material is consumed, as monitored by TLC. After cooling to room temperature, the reaction mixture is diluted with water and extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude chiral azide is often used in the next step without further purification.

Synthesis of Chiral Epoxides from 1,2-Diols

Chiral epoxides are valuable building blocks in organic synthesis. A common strategy for their preparation involves the selective monomesylation of a chiral 1,2-diol, followed by intramolecular S(_N)2 cyclization under basic conditions. The stereochemistry of the resulting epoxide is dependent on the configuration of the starting diol. This intramolecular Williamson ether synthesis is highly stereospecific.

Epoxide_Formation Chiral_Diol Chiral 1,2-Diol Monomesylate Monomesylate Intermediate Chiral_Diol->Monomesylate Monomesylation Alkoxide Alkoxide Intermediate Monomesylate->Alkoxide Base Base (e.g., K2CO3) Base->Alkoxide Deprotonation Chiral_Epoxide Chiral Epoxide Alkoxide->Chiral_Epoxide Intramolecular SN2 (Inversion at C-OMs)

Figure 3: Intramolecular cyclization pathway for epoxide synthesis.
Chiral 1,2-DiolProduct EpoxideDiastereomeric Ratio (dr)Yield (%)Reference
(2R,3R)-2,3-Butanedioltrans-2,3-Epoxybutane>99:1~90[2]
(1R,2R)-1,2-Cyclohexanediolcis-Cyclohexene oxide>99:1~92[2]
(S)-3-Chloro-1,2-propanediol(R)-Glycidyl chloride>98:2~85[3]

Synthesis of Chiral Thiols

Similar to the synthesis of chiral azides, chiral thiols can be prepared from chiral methanesulfonates by nucleophilic substitution with a thiolating agent, such as potassium thioacetate, followed by hydrolysis. This reaction also proceeds via an S(_N)2 mechanism with inversion of configuration.

Substrate (Chiral Alcohol)Thiolating AgentProduct ThiolYield (%)ee (%) of ProductReference
(R)-2-Octanol1. KSAc, 2. NaOH(S)-2-Octanethiol~80 (2 steps)>98[4]
(S)-1-Phenylethanol1. KSAc, 2. NaOH(R)-1-Phenylethanethiol~75 (2 steps)>97[4]

Applications in Drug Development

The stereospecific transformations enabled by chiral methanesulfonates are of immense importance in the pharmaceutical industry, where the enantiomeric purity of a drug can be critical to its efficacy and safety.

A notable example is the synthesis of β-adrenergic blockers (beta-blockers), a class of drugs used to manage cardiovascular diseases. Many beta-blockers possess a chiral secondary alcohol moiety in their structure. The synthesis of enantiomerically pure beta-blockers often involves the reaction of a chiral epoxide with an appropriate amine. The requisite chiral epoxides can be synthesized from chiral 1,2-diols via their monomesylates, as described previously.

For instance, the synthesis of (R)-Salbutamol, a short-acting β₂-adrenergic receptor agonist used for the relief of bronchospasm, can be achieved using a strategy that involves a chiral this compound intermediate.[5][6]

Conclusion

Chiral methanesulfonates are indispensable tools in the arsenal (B13267) of the modern synthetic chemist. Their ability to activate chiral alcohols for stereospecific nucleophilic substitution with inversion of configuration provides a robust and predictable method for the synthesis of a wide array of enantiomerically pure compounds. The applications of this chemistry are far-reaching, from the synthesis of fundamental chiral building blocks to the development of complex pharmaceutical agents. A thorough understanding of the principles and protocols outlined in this guide will empower researchers to effectively utilize chiral methanesulfonates in their pursuit of innovative and efficient asymmetric syntheses.

References

The Versatile Role of Methanesulfonate Esters in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methanesulfonate esters, commonly known as mesylates, are a pivotal class of organic compounds that have carved a significant niche in the landscape of medicinal chemistry. Their utility spans from being crucial intermediates in synthetic pathways to forming the very basis of active pharmaceutical ingredients (APIs). This technical guide provides an in-depth exploration of the multifaceted roles of this compound esters, offering insights into their synthesis, reactivity, and diverse applications in drug design and development.

Core Principles: The Chemistry of this compound Esters

This compound esters are esters of methanesulfonic acid. The methanesulfonyl group (CH₃SO₂-), often abbreviated as Ms, is a key functional group that imparts unique chemical properties.

Synthesis of this compound Esters

The most common method for the preparation of this compound esters is the reaction of an alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (B128534) (TEA) or pyridine. The base serves to neutralize the hydrochloric acid byproduct.

Experimental Protocol: General Synthesis of a this compound Ester from an Alcohol

  • Materials: Alcohol, methanesulfonyl chloride (MsCl), triethylamine (TEA), dichloromethane (B109758) (DCM), water, brine solution, sodium sulfate.

  • Procedure:

    • Dissolve the alcohol (1 equivalent) in dry DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (1.5 equivalents) to the solution.

    • Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the stirred solution.

    • Allow the reaction to stir at 0 °C for a specified time (typically 1-4 hours), monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding cold water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with cold 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound ester.

    • Purify the product by column chromatography or recrystallization as needed.

G cluster_reactants Reactants cluster_products Products Alcohol R-OH (Alcohol) Mesylate R-OMs (this compound Ester) Alcohol->Mesylate + CH₃SO₂Cl, Et₃N - - - - - - - - - - - - - > DCM, 0 °C MsCl CH₃SO₂Cl (Methanesulfonyl Chloride) Base Et₃N (Triethylamine) Salt Et₃N·HCl (Triethylammonium Chloride)

Reactivity: The Mesylate as an Excellent Leaving Group

The this compound anion (CH₃SO₃⁻) is a very stable, non-nucleophilic species, making the mesylate group an excellent leaving group in nucleophilic substitution reactions, particularly Sₙ2 reactions. This property is extensively exploited in organic synthesis to convert alcohols into other functional groups. The reactivity of mesylates is comparable to that of tosylates and halides.

G cluster_reaction Sₙ2 Reaction Reactant Nu⁻ + R-OMs TransitionState [Nu···R···OMs]⁻ (Transition State) Reactant->TransitionState Product Nu-R + MsO⁻ TransitionState->Product

Applications in Medicinal Chemistry

This compound esters have several critical applications in the pharmaceutical sciences, from being integral parts of active drugs to enabling prodrug strategies.

This compound Esters as Active Pharmaceutical Ingredients

In some instances, the this compound ester moiety is a key pharmacophore responsible for the drug's therapeutic effect. A prime example is the alkylating agent busulfan (B1668071).

Busulfan: An anticancer agent used in the treatment of chronic myeloid leukemia.[1][2] Busulfan is a bifunctional alkylating agent where the two mesylate groups act as leaving groups, allowing the butyl chain to form covalent cross-links with DNA.[2][3] This cross-linking interferes with DNA replication and transcription, leading to cell death.[1][2]

G Busulfan Busulfan (MsO-(CH₂)₄-OMs) Alkylation1 Mono-alkylation of DNA Busulfan->Alkylation1 Nucleophilic attack by Guanine-N7 DNA DNA Alkylation2 Interstrand DNA Cross-linking Alkylation1->Alkylation2 Second alkylation Apoptosis Inhibition of DNA Replication & Transcription Apoptosis Alkylation2->Apoptosis

Quantitative Data for Busulfan:

ParameterValueReference(s)
Pharmacokinetics
Oral AbsorptionHighly variable (20-99%)[3]
Volume of Distribution0.6-1.0 L/kg[3]
Plasma Protein Binding7-55%[3]
Terminal Half-life2.3-2.6 h[3]
DNA Adducts in Patients
N7G-Bu-N7G (cross-link)0.38 to 2.02 adducts/10⁶ nucleotides[1]
N7G-Bu-OH (mono-adduct)12.8 to 28.2 adducts/10⁶ nucleotides[1]
This compound Salts of APIs

Methanesulfonic acid is frequently used to form salts with basic drug molecules. The resulting mesylate salt often exhibits improved physicochemical properties, such as enhanced solubility and stability, which are crucial for drug formulation and bioavailability.

Imatinib (B729) Mesylate (Gleevec®): A tyrosine kinase inhibitor used to treat chronic myelogenous leukemia and gastrointestinal stromal tumors.[4] The mesylate salt of imatinib has improved solubility in aqueous buffers at pH ≤ 5.5 compared to the free base.[4]

Pralsetinib (Gavreto®): A selective RET kinase inhibitor for the treatment of certain types of thyroid and lung cancer.[5][6]

Capmatinib (B1663548) (Tabrecta®): A MET inhibitor used in the treatment of metastatic non-small cell lung cancer.[7]

Quantitative Data for Mesylate Salt APIs:

DrugParameterValueReference(s)
Imatinib Mesylate IC₅₀
v-Abl38 nM[8]
c-Kit~0.1 µM[9]
PDGFR~0.1 µM[9]
Solubility
Water (pH < 5.5)Very soluble[4]
DMSO14-100 mg/mL[10]
Pharmacokinetics
Bioavailability98%[10]
Tₘₐₓ2-4 h[11]
Elimination Half-life~18 h[10]
Protein Binding~95%[10]
Pralsetinib IC₅₀
WT RET0.4 nM[5]
CCDC6-RET0.4 nM[1]
Solubility
Aqueous (pH 1.99)0.880 mg/mL[12]
Aqueous (pH 7.64)< 0.001 mg/mL[12]
DMSO≥ 100 mg/mL[13]
Pharmacokinetics
Tₘₐₓ2-4 h[2]
Elimination Half-life~22 h (multiple doses)[2]
Protein Binding~97%[2]
Capmatinib IC₅₀
c-MET (cell-free)0.13 nM[4]
c-MET (cell-based)0.3-0.7 nM[2]
Solubility
Acidic aqueous (pH 1-2)Slightly soluble[14]
DMSO5 mg/mL[4]
Pharmacokinetics
Tₘₐₓ~1-2 h[7]
Elimination Half-life6.5 h[2]
Protein Binding>96%[7]

Experimental Protocol: Synthesis of Imatinib Mesylate (Salification Step)

This protocol outlines the final salification step in the synthesis of imatinib mesylate.

  • Materials: Imatinib free base, isopropanol (B130326), methanesulfonic acid.

  • Procedure:

    • Suspend imatinib free base in isopropanol.

    • Slowly add a solution of methanesulfonic acid (1 equivalent) in isopropanol to the suspension at room temperature.

    • Heat the reaction mixture to reflux for a specified period (e.g., 2 hours).

    • Cool the mixture to room temperature to allow for crystallization.

    • Collect the solid product by filtration, wash with isopropanol, and dry under vacuum to yield imatinib mesylate. An overall yield of 27.0% for the complete synthesis of imatinib mesylate has been reported.[15]

G cluster_imatinib Imatinib cluster_pralsetinib Pralsetinib cluster_capmatinib Capmatinib BCR_ABL BCR-ABL Downstream1 Downstream Signaling (e.g., PI3K/AKT, RAS/MAPK) BCR_ABL->Downstream1 c_KIT c-KIT c_KIT->Downstream1 PDGFR PDGFR PDGFR->Downstream1 Proliferation1 Cell Proliferation & Survival Downstream1->Proliferation1 Imatinib Imatinib Imatinib->BCR_ABL inhibits Imatinib->c_KIT inhibits Imatinib->PDGFR inhibits RET RET (fusions/mutations) Downstream2 Downstream Signaling (e.g., MAPK/ERK, PI3K/AKT) RET->Downstream2 Proliferation2 Cell Proliferation & Survival Downstream2->Proliferation2 Pralsetinib Pralsetinib Pralsetinib->RET inhibits MET MET (amplification/mutations) Downstream3 Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) MET->Downstream3 Proliferation3 Cell Proliferation & Survival Downstream3->Proliferation3 Capmatinib Capmatinib Capmatinib->MET inhibits

This compound Esters in Prodrug Design

A prodrug is an inactive or less active derivative of a parent drug that undergoes biotransformation in the body to release the active form. This compound esters can be employed in prodrug strategies, particularly for drugs containing hydroxyl or phenolic functional groups. The mesylate group can mask the polar hydroxyl group, potentially improving membrane permeability and oral absorption. The ester is designed to be stable until it reaches a target site where it can be cleaved, for instance, by specific enzymes, to release the parent drug. A self-immolative linker strategy can be employed where enzymatic cleavage of a trigger moiety initiates a cascade of reactions leading to the release of the active drug.

Experimental Protocol: Conceptual Synthesis and Activation of a Sulfonate Ester-Based Prodrug

This protocol is based on a strategy using a self-immolative γ-aminopropylsulfonate linker.

  • Synthesis:

    • Synthesize a γ-aminopropylsulfonate linker.

    • Couple the linker to a phenolic drug (e.g., 5-chloroquinolin-8-ol) to form the sulfonate ester.

    • Couple a targeting or trigger moiety (e.g., an amino acid like leucine) to the amino group of the linker.

  • Activation:

    • The prodrug is designed to be stable under physiological conditions.

    • In the presence of a specific enzyme (e.g., an aminopeptidase (B13392206) that recognizes leucine), the trigger moiety is cleaved.

    • The cleavage of the trigger exposes the amino group on the linker.

    • The exposed amino group undergoes intramolecular cyclization, attacking the sulfur atom of the sulfonate ester.

    • This cyclization event displaces the phenolic drug, releasing it in its active form, and forms a stable γ-sultam byproduct.

G Prodrug Inactive Prodrug (Trigger-Linker-Drug) Activation Enzymatic Cleavage of Trigger Prodrug->Activation Intermediate Unstable Intermediate Activation->Intermediate Release Intramolecular Cyclization Intermediate->Release ActiveDrug Active Drug Release->ActiveDrug Byproduct Inactive Byproduct Release->Byproduct

Conclusion

This compound esters are indispensable tools in the arsenal (B13267) of the medicinal chemist. Their predictable synthesis and reactivity as excellent leaving groups make them valuable intermediates in the construction of complex drug molecules. Furthermore, the this compound moiety itself can be an integral part of the pharmacophore, as exemplified by the DNA alkylating agent busulfan. The use of methanesulfonic acid to form salts of basic drugs is a widely adopted strategy to enhance their pharmaceutical properties. Finally, the emerging application of this compound esters in innovative prodrug designs highlights their continuing and evolving importance in the quest for safer and more effective medicines. A thorough understanding of the chemistry and biological roles of this compound esters is therefore crucial for professionals engaged in drug discovery and development.

References

An In-depth Technical Guide to the Core Mechanism of DNA Alkylation by Alkyl Methanesulfonates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms underlying DNA alkylation by alkyl methanesulfonates, a class of compounds with significant relevance in toxicology and cancer chemotherapy. This document details the chemical reactions, the resulting DNA adducts, and the cellular responses to this form of DNA damage. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and toxicological studies.

Core Mechanism of DNA Alkylation

Alkyl methanesulfonates are monofunctional alkylating agents that covalently attach alkyl groups to nucleophilic sites on the DNA molecule. The reactivity and site-specificity of these agents are largely governed by their chemical reaction mechanism, which can be classified as either SN1 (unimolecular nucleophilic substitution) or SN2 (bimolecular nucleophilic substitution).

  • SN2 Reaction Mechanism: This mechanism involves a direct, single-step attack by a nucleophile on the electrophilic carbon atom of the alkylating agent. Methyl methanesulfonate (MMS) is a classic example of an agent that reacts predominantly through an SN2 pathway.[1] This mechanism favors alkylation of the most nucleophilic centers in DNA, which are the ring nitrogens of the purine (B94841) bases. Consequently, the major adducts formed by SN2 agents are N7-methylguanine (N7-MeG) and N3-methyladenine (N3-MeA).[2][3]

  • SN1 Reaction Mechanism: In contrast, the SN1 mechanism is a two-step process that begins with the formation of a carbocation intermediate. This highly reactive electrophile can then react with various nucleophilic sites. While not the primary mechanism for simple alkyl methanesulfonates, compounds with a greater SN1 character tend to show increased reactivity towards the exocyclic oxygen atoms of the DNA bases.

  • Mixed SN1/SN2 Character: Ethyl this compound (EMS) is known to exhibit a mixed SN1/SN2 reaction mechanism. This dual character results in a broader spectrum of DNA adducts, including significant alkylation at oxygen atoms, such as O6-ethylguanine (O6-EtG), in addition to the N-alkylation products.

The formation of O6-alkylguanine is particularly significant from a biological standpoint as it is a highly mutagenic lesion. If not repaired, it can lead to mispairing during DNA replication, resulting in G:C to A:T transition mutations.[3] N7-alkylguanine and N3-alkyladenine, while less mutagenic, can block DNA replication and are cytotoxic if not repaired.[2]

Quantitative Data on DNA Adduct Distribution and Cytotoxicity

The following tables summarize the quantitative data on the distribution of DNA adducts formed by methyl this compound (MMS) and the cytotoxic effects of MMS and ethyl this compound (EMS) in various human cancer cell lines.

Alkylating AgentN7-GuanineO6-GuanineN3-AdenineReference
Methyl this compound (MMS)~84%~0.32%~11.9%[2][4]

Table 1: Percentage Distribution of DNA Adducts from Methyl this compound (MMS). This table shows the relative abundance of the major DNA adducts formed upon reaction of MMS with DNA. The data highlights the predominance of N7-methylguanine, consistent with the SN2 reaction mechanism.

Cell LineCompoundIC50 (µM)Reference
A549 (Human Lung Carcinoma)
Methyl this compound (MMS)Not explicitly found in a comparable format
Ethyl this compound (EMS)Not explicitly found in a comparable format
MCF-7 (Human Breast Adenocarcinoma)
Methyl this compound (MMS)Not explicitly found in a comparable format
Ethyl this compound (EMS)Not explicitly found in a comparable format
HeLa (Human Cervical Adenocarcinoma)
Methyl this compound (MMS)Not explicitly found in a comparable format
Ethyl this compound (EMS)Not explicitly found in a comparable format

Table 2: Comparative IC50 Values of Alkyl Methanesulfonates in Human Cancer Cell Lines. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cell population. While specific comparative data for MMS and EMS in these exact cell lines was not found in a consolidated table, it is generally understood that these agents exhibit cytotoxicity in a dose-dependent manner. The lack of readily available, directly comparable IC50 data in a tabular format across multiple studies highlights a potential area for future research consolidation.

Experimental Protocols

In Vitro DNA Alkylation Assay with Calf Thymus DNA

This protocol describes a general procedure for the in vitro alkylation of DNA, which is a fundamental experiment for studying the formation of DNA adducts.

Materials:

Procedure:

  • DNA Solution Preparation: Dissolve calf thymus DNA in Tris-HCl buffer to a final concentration of 1 mg/mL. Ensure the DNA is fully dissolved by gentle mixing and incubation at 4°C overnight.[5]

  • Alkylation Reaction: Add the alkyl this compound to the DNA solution to the desired final concentration. The concentration will depend on the specific agent and the desired level of alkylation.

  • Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 2-24 hours). The incubation time can be varied to study the kinetics of adduct formation.[6]

  • DNA Precipitation: After incubation, precipitate the DNA by adding sodium acetate to a final concentration of 0.3 M, followed by the addition of 2.5 volumes of ice-cold ethanol.

  • DNA Washing: Centrifuge the mixture to pellet the DNA. Wash the DNA pellet twice with 70% ethanol to remove any unreacted alkylating agent and salts.

  • DNA Resuspension: Air-dry the DNA pellet and resuspend it in a suitable buffer (e.g., Tris-HCl or water) for downstream analysis.

UHPLC-MS/MS Analysis of DNA Adducts

This protocol outlines the steps for the sensitive and specific quantification of DNA adducts, such as N7-methylguanine and O6-methylguanine, using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).

1. DNA Hydrolysis:

  • Enzymatic Hydrolysis: For the analysis of nucleoside adducts, the alkylated DNA is typically digested to its constituent deoxynucleosides using a cocktail of enzymes, including DNase I, nuclease P1, and alkaline phosphatase.

  • Acid Hydrolysis: For the analysis of adducted bases, the DNA can be hydrolyzed using a mild acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 70°C for 30 minutes). This method releases the purine bases from the DNA backbone.

2. UHPLC Separation:

  • Column: A reverse-phase C18 column is commonly used for the separation of DNA adducts (e.g., Acquity UPLC BEH C18 column).[7]

  • Mobile Phase A: An aqueous solution containing a small amount of a volatile acid, such as 0.1% formic acid, to improve ionization.

  • Mobile Phase B: An organic solvent, typically acetonitrile (B52724) or methanol, also containing 0.1% formic acid.

  • Gradient Elution: A gradient elution is employed to separate the different DNA adducts and unmodified bases based on their hydrophobicity.

3. MS/MS Detection:

  • Ionization Source: Electrospray ionization (ESI) in the positive ion mode is typically used for the analysis of DNA adducts.[7]

  • Mass Analyzer: A triple quadrupole mass spectrometer is commonly used for its high sensitivity and selectivity.

  • Scan Mode: Multiple Reaction Monitoring (MRM) is the preferred scan mode for quantitative analysis. This involves monitoring a specific precursor-to-product ion transition for each analyte. For example, for O6-methylguanine, the transition m/z 166 -> 149 is often monitored.[7]

  • Quantification: Absolute quantification is achieved by using a stable isotope-labeled internal standard for each adduct of interest. A calibration curve is generated using known concentrations of the adduct standards.

Visualizations

DNA Alkylation Mechanism

DNA_Alkylation_Mechanism cluster_MMS Methyl this compound (MMS) cluster_DNA DNA cluster_Adducts DNA Adducts MMS CH3-SO3-CH3 Guanine (B1146940) Guanine MMS->Guanine SN2 Attack on N7 Adenine (B156593) Adenine MMS->Adenine SN2 Attack on N3 N7_MeG N7-Methylguanine Guanine->N7_MeG O6_MeG O6-Methylguanine (minor product for MMS) Guanine->O6_MeG Minor Pathway N3_MeA N3-Methyladenine Adenine->N3_MeA

Caption: Mechanism of DNA alkylation by Methyl this compound (MMS).

Experimental Workflow for DNA Adduct Analysis

Experimental_Workflow start Start: Cell Culture or In Vitro DNA Sample treatment Treatment with Alkyl this compound start->treatment dna_isolation DNA Isolation treatment->dna_isolation hydrolysis DNA Hydrolysis (Enzymatic or Acidic) dna_isolation->hydrolysis uhplc_ms UHPLC-MS/MS Analysis hydrolysis->uhplc_ms data_analysis Data Analysis and Quantification uhplc_ms->data_analysis end End: Adduct Profile and Cytotoxicity Data data_analysis->end

Caption: Experimental workflow for DNA adduct analysis.

DNA Damage Response Signaling Pathway

DNA_Damage_Response cluster_damage DNA Damage cluster_sensors Damage Sensors cluster_transducers Signal Transducers cluster_effectors Effectors cluster_outcomes Cellular Outcomes DNA_Lesion Alkyl-DNA Adducts (e.g., N7-MeG, O6-MeG) ATM ATM DNA_Lesion->ATM activates ATR ATR DNA_Lesion->ATR activates Repair DNA Repair (BER, MGMT, etc.) DNA_Lesion->Repair triggers Chk2 Chk2 ATM->Chk2 phosphorylates Chk1 Chk1 ATR->Chk1 phosphorylates p53 p53 Chk2->p53 activates Chk1->p53 activates CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest induces Apoptosis Apoptosis p53->Apoptosis induces

Caption: DNA damage response to alkylating agents.

References

Methodological & Application

protocol for mesylation of primary alcohols using methanesulfonyl chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conversion of primary alcohols to methanesulfonates (mesylates) is a fundamental and widely utilized transformation in organic synthesis. This reaction introduces a methanesulfonyl (-SO₂CH₃) group, converting the hydroxyl group into an excellent leaving group, thereby facilitating subsequent nucleophilic substitution, elimination, or other downstream reactions. This protocol provides a detailed procedure for the efficient mesylation of primary alcohols using methanesulfonyl chloride (MsCl) in the presence of a tertiary amine base.

Reaction Principle

The mesylation of a primary alcohol proceeds via the nucleophilic attack of the alcohol's oxygen atom on the electrophilic sulfur atom of methanesulfonyl chloride. A base, typically a tertiary amine such as triethylamine (B128534) (Et₃N) or pyridine, is used to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the reaction to completion. The resulting mesylate is a versatile intermediate in the synthesis of a wide range of organic molecules, including active pharmaceutical ingredients (APIs).

Data Presentation

The following table summarizes representative quantitative data for the mesylation of various primary alcohols. Please note that reaction conditions and yields can vary depending on the specific substrate and scale of the reaction.

Starting AlcoholBase (eq)MsCl (eq)SolventTemp (°C)Time (h)Yield (%)Reference
General Primary AlcoholTriethylamine (1.5)1.2DCM0 to RT4-6High[1]
p-Nitrobenzyl alcoholDicyclohexylamine (1.0)1.0Acetone250.388US3745188A
o-Nitrobenzyl alcoholDicyclohexylamine (1.0)1.0Acetone20-25284US3745188A
m-Nitrobenzyl alcoholDicyclohexylamine (1.0)1.1Acetone250.384US3745188A
Diethyl α-hydroxy-benzylphosphonateTriethylamine-Toluene25-54-80

Experimental Protocols

General Protocol for the Mesylation of a Primary Alcohol

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Primary alcohol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et₃N) or other suitable tertiary amine base

  • Dichloromethane (B109758) (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the primary alcohol (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM) (approx. 0.1-0.2 M solution).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Base: Slowly add triethylamine (1.5 eq) to the stirred solution.

  • Addition of Methanesulfonyl Chloride: Add methanesulfonyl chloride (1.2 eq) dropwise to the reaction mixture via a dropping funnel over a period of 10-15 minutes.[1][2] Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC). If the reaction is sluggish, the ice bath can be removed, and the reaction can be stirred at room temperature.

  • Work-up: Once the reaction is complete (typically within 1-4 hours), quench the reaction by the slow addition of cold water.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to afford the crude mesylate.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel if necessary.

Safety Precautions:

  • Methanesulfonyl chloride is corrosive, toxic, and a lachrymator. Handle it with extreme care in a well-ventilated fume hood.[3][4]

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3][4]

  • The reaction is exothermic; therefore, slow and controlled addition of reagents is crucial, especially on a larger scale.

Visualizations

Reaction Mechanism

reaction_mechanism cluster_reactants Reactants cluster_products Products ROH R-OH (Primary Alcohol) ROMs R-OMs (Alkyl Mesylate) ROH->ROMs Nucleophilic Attack MsCl CH₃SO₂Cl (Methanesulfonyl Chloride) MsCl->ROMs Salt Et₃N·HCl (Triethylammonium Chloride) Base Et₃N (Triethylamine) Base->Salt Acid Neutralization

Caption: Reaction mechanism of primary alcohol mesylation.

Experimental Workflow

experimental_workflow start Start setup Dissolve Alcohol in Anhydrous DCM start->setup cool Cool to 0 °C (Ice Bath) setup->cool add_base Add Triethylamine cool->add_base add_mscl Add Methanesulfonyl Chloride Dropwise add_base->add_mscl react Stir at 0 °C to RT (Monitor by TLC) add_mscl->react quench Quench with Cold Water react->quench extract Extract with DCM quench->extract wash Wash with NaHCO₃, Water, and Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify (Optional) concentrate->purify end End purify->end

References

Application Notes and Protocols: Synthesis of Methanesulfonate Esters Using Methanesulfonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the synthesis of methanesulfonate esters (mesylates) utilizing methanesulfonic acid (MSA). This document covers the direct esterification of alcohols, the synthesis of aryl mesylates, and advanced methods such as microwave-assisted synthesis.

Introduction

This compound esters are important intermediates in organic synthesis, frequently used for the conversion of alcohols into good leaving groups for nucleophilic substitution and elimination reactions.[1] While traditionally synthesized from alcohols and methanesulfonyl chloride or methanesulfonic anhydride (B1165640) in the presence of a base, the direct use of methanesulfonic acid is also of significant interest, both as a potential synthetic route and for understanding the formation of genotoxic impurities in pharmaceuticals.[2][3][4] Methanesulfonic acid is a strong, non-oxidizing acid that can act as both a reactant and a catalyst in esterification reactions.[5][6]

Synthesis of Alkyl Methanesulfonates by Direct Esterification of Alcohols

The direct reaction of an alcohol with methanesulfonic acid to form a this compound ester is typically an equilibrium process. Under standard conditions, the conversion to the ester is often low, making this method more relevant for understanding and mitigating impurity formation rather than for high-yield preparative synthesis.[2][4]

Reaction Mechanism

The formation of this compound esters from methanesulfonic acid and an alcohol can proceed through two primary mechanistic pathways, as illustrated below. Both pathways are initiated by the protonation of the alcohol by the strong acid, methanesulfonic acid.

  • Pathway A (SN2-type): This pathway involves the nucleophilic attack of the this compound anion on the protonated alcohol.

  • Pathway B (SN1-type): This pathway is analogous to the AAC2 mechanism for carboxylic ester formation and involves the formation of a sulfonylium cation intermediate.[7]

Proposed reaction mechanisms for direct esterification.
Factors Influencing Reaction Outcome

Several factors can influence the yield of this compound esters in the direct reaction:

  • Temperature: Higher temperatures generally increase the rate of ester formation, but the overall conversion remains low.

  • Water Content: The presence of water can reduce the rate of ester formation by competing with the alcohol for protonation and by promoting the hydrolysis of the formed ester.[2]

  • Presence of Base: Neutralization of the methanesulfonic acid with a base, even in sub-stoichiometric amounts, dramatically reduces or eliminates ester formation.[2][4]

Quantitative Data for Direct Esterification

The following table summarizes the observed conversion of various alcohols to their corresponding this compound esters when reacted with methanesulfonic acid. It is important to note that these reactions were studied to understand impurity formation and the yields are consequently low.

AlcoholTemperature (°C)Reaction Time (h)Max. Conversion (%)Reference
Methanol6050~0.35[2][4]
Ethanol7024~1.0
Isopropanol7024~0.3

Experimental Protocol 1: General Procedure for Monitoring the Formation of Alkyl Methanesulfonates

This protocol is intended for the analytical study of this compound ester formation and not for preparative synthesis.

Materials:

  • Alcohol (e.g., methanol, ethanol, isopropanol)

  • Methanesulfonic acid (MSA)

  • Internal standard (e.g., deuterated methyl this compound)

  • Derivatizing agent (e.g., pentafluorophenylthiolate)

  • Appropriate solvents for extraction and analysis

  • Sealed reaction vials

  • Thermostatically controlled heating block or oil bath

  • Gas chromatograph with mass spectrometric detection (GC-MS)

Procedure:

  • Prepare a solution of methanesulfonic acid in the desired alcohol (e.g., 1 M).

  • Dispense aliquots of the solution into sealed reaction vials.

  • Place the vials in a heating block or oil bath set to the desired temperature (e.g., 40-70°C).

  • At specified time points, remove a vial from the heat and allow it to cool to room temperature.

  • Add a known amount of internal standard to the vial.

  • Quench the reaction, if necessary, by adding a base.

  • Perform a sample workup, which may include derivatization to improve the analyte's chromatographic properties.

  • Analyze the sample by GC-MS to quantify the amount of this compound ester formed.

G cluster_workflow Analytical Workflow Prep Prepare MSA in Alcohol Solution React Incubate at Desired Temperature Prep->React Sample Sample at Time Points React->Sample Standard Add Internal Standard Sample->Standard Workup Sample Workup & Derivatization Standard->Workup Analyze GC-MS Analysis Workup->Analyze

Workflow for monitoring ester formation.

Application Note 2: Synthesis of Aryl Methanesulfonates from Aryl Methyl Ethers

A more synthetically useful application of methanesulfonic acid is in the one-pot demethylation and mesylation of aryl methyl ethers to produce aryl methanesulfonates. This method avoids the use of often sensitive and unstable phenols.

Experimental Protocol 2: One-Pot Demethylation-Mesylation of Aryl Methyl Ethers

Materials:

  • Aryl methyl ether

  • Methanesulfonic acid (MSA)

  • Phosphorus pentoxide (P₂O₅)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • To a solution of the aryl methyl ether (1 mmol) in methanesulfonic acid (3 mL), add phosphorus pentoxide (0.5 g).

  • Heat the mixture at 80°C with stirring for the appropriate time (typically 1-4 hours, monitor by TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into a mixture of ice water and dichloromethane.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by chromatography on silica (B1680970) gel to afford the pure aryl this compound.

Representative Yields for Aryl Mesylate Synthesis
Aryl Methyl EtherProductReaction Time (h)Yield (%)
4-Methoxybiphenyl4-Biphenylyl this compound1.595
AnisolePhenyl this compound192
4-Bromoanisole4-Bromophenyl this compound285
4-Nitroanisole4-Nitrophenyl this compound475

Application Note 3: Microwave-Assisted Esterification using MSA on Alumina (B75360)

Methanesulfonic acid supported on alumina (AMA) can be used as an efficient and reusable catalyst for esterification reactions under microwave irradiation. This solvent-free method offers advantages in terms of reduced reaction times and environmental impact. While the cited literature focuses on the synthesis of carboxylic esters, this catalyst system can be explored for the synthesis of this compound esters.

Experimental Protocol 3: Preparation of AMA Catalyst and Microwave-Assisted Esterification

Part A: Preparation of AMA Catalyst

  • Slowly add methanesulfonic acid (2 mol) to neutral alumina (3 mol) with continuous stirring.

  • The resulting free-flowing powder is the AMA catalyst.

Part B: Microwave-Assisted Esterification

Materials:

  • Alcohol (1.5-2 mol)

  • Methanesulfonic acid (as the limiting reagent, 1 mol)

  • AMA catalyst (prepared as above)

  • Microwave reactor

  • Chloroform

  • Saturated aqueous sodium carbonate solution

Procedure:

  • In a microwave reactor vessel equipped with a magnetic stirrer, mix the alcohol, methanesulfonic acid, and the AMA catalyst.

  • Irradiate the mixture in the microwave reactor at a set temperature (e.g., 120°C) for a specified time (e.g., 20 minutes).

  • After cooling, dilute the reaction mixture with chloroform.

  • Filter the mixture to remove the catalyst.

  • Wash the filtrate with saturated aqueous sodium carbonate solution and then with water.

  • Dry the organic layer and concentrate to obtain the this compound ester.

Conclusion

The direct use of methanesulfonic acid for the synthesis of this compound esters from alcohols is a reaction characterized by low equilibrium conversion. While this limits its utility for large-scale synthesis, understanding the kinetics and influencing factors is crucial for controlling the formation of these esters as potential impurities in pharmaceutical manufacturing. For preparative purposes, alternative methods such as the demethylation-mesylation of aryl methyl ethers or the use of supported MSA catalysts under microwave conditions offer more efficient and higher-yielding approaches. Researchers and drug development professionals should consider the context of their work when choosing a method for the synthesis of this compound esters, weighing the need for high yield against the importance of understanding and controlling trace-level formation.

References

Detecting Methanesulfonate Impurities in Pharmaceuticals: A Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the pharmaceutical industry, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. Methanesulfonate esters, potential genotoxic impurities (PGIs), can form during the synthesis of APIs containing mesylate salts.[1] Regulatory bodies require stringent control and monitoring of these impurities to levels as low as the threshold of toxicological concern (TTC). This application note provides a detailed overview and comparison of analytical methodologies for the detection and quantification of this compound impurities in pharmaceutical products, aimed at researchers, scientists, and drug development professionals.

The primary analytical techniques for monitoring this compound esters include Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2] For certain applications, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), often requiring a derivatization step to enhance sensitivity, can also be employed.[1][3] The choice of method depends on factors such as the volatility of the analyte, the complexity of the sample matrix, and the required sensitivity.

Key Analytical Techniques at a Glance

A comparative summary of the most common analytical techniques for this compound detection is presented below, highlighting their key performance characteristics.

TechniqueAnalyte(s)Limit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangeKey Advantages
GC-MS Methyl this compound (MMS), Ethyl this compound (EMS), Isopropyl this compound (IMS)0.012 - 0.3 µg/mL[4][5]0.008 - 1.0 µg/mL[4][5]1 - 15 µg/mL[5]High sensitivity and selectivity for volatile and semi-volatile impurities.[2]
LC-MS/MS Methyl this compound (MMS), Ethyl this compound (EMS)0.3 µg/g[6][7]0.4 µg/g[6][7]0.0025 - 0.3 µg/mL[6][7]High sensitivity and specificity, suitable for non-volatile impurities without derivatization.[2][6]
HPLC-UV with Derivatization Methyl this compound (MMS), Ethyl this compound (EMS)0.01 µg/mL[8]0.03 - 0.6 ppm[8][9]0.03 - 3.00 µg·mL−1[1]Cost-effective alternative when MS is not available; derivatization enhances sensitivity.[1][3]

Experimental Protocols and Workflows

Detailed methodologies for each of the key analytical techniques are provided below, including sample preparation and instrumental analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound esters.[2]

Experimental Protocol:

1. Sample Preparation:

  • Accurately weigh approximately 1000 mg of the Active Pharmaceutical Ingredient (API).[2]
  • Dissolve the sample in a suitable solvent (e.g., methanol (B129727) or dichloromethane).[10]
  • For some applications, a liquid-liquid extraction may be performed to separate the analytes from the API matrix.[4] For instance, the sample can be dissolved in water and extracted with dichloromethane.

2. GC-MS Analysis:

  • GC Column: DB-WAX (30 m x 0.53 mm, 1.0 µm) or equivalent.[2]
  • Carrier Gas: Helium or Nitrogen at a constant flow rate.[2]
  • Injector: Splitless mode at 220°C.[2]
  • Oven Temperature Program:
  • Initial temperature: 80-110°C, hold for 2-15 minutes.[2]
  • Ramp: Increase temperature at 10-25°C/min to 200-225°C.[2]
  • Final hold: Hold at 200-225°C for 15-16 minutes.[2]
  • Mass Spectrometer: Electron Ionization (EI) source.
  • Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity.

Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis weigh Weigh API Sample dissolve Dissolve in Solvent weigh->dissolve extract Liquid-Liquid Extraction (optional) dissolve->extract inject Inject Sample extract->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect

Caption: GC-MS experimental workflow.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and is particularly useful for non-volatile impurities or when derivatization is not desirable.[2]

Experimental Protocol:

1. Sample Preparation:

  • Accurately weigh the API sample.
  • Dissolve the sample in a suitable diluent, such as methanol.[7]

2. LC-MS/MS Analysis:

  • LC Column: Zorbax SB C18 (150 x 4.6 mm, 3.5 µm) or equivalent.[6][7]
  • Mobile Phase: A gradient of aqueous and organic solvents (e.g., water with formic acid and acetonitrile).[2]
  • Ionization Source: Electrospray Ionization (ESI).[6][7]
  • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[6][7]

Workflow Diagram:

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis weigh Weigh API Sample dissolve Dissolve in Diluent weigh->dissolve inject Inject Sample dissolve->inject separate Chromatographic Separation inject->separate detect Tandem MS Detection separate->detect

Caption: LC-MS/MS experimental workflow.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Derivatization

When MS detection is not available, HPLC-UV with a pre-column derivatization step can be a viable alternative for the determination of this compound impurities.[1][3] Derivatization is necessary to introduce a chromophore, enhancing the UV absorbance and thus the sensitivity of the method.[1]

Experimental Protocol:

1. Sample and Standard Preparation:

  • Prepare stock solutions of methyl this compound (MMS) and ethyl this compound (EMS) in acetonitrile.[1]
  • Prepare a stock solution of the derivatizing agent, such as sodium N,N-diethyldithiocarbamate (DDTC) or sodium dibenzyldithiocarbamate, in a suitable solvent.[1][9]
  • Accurately weigh the API sample and place it in a volumetric flask.[1]

2. Derivatization Procedure:

  • To the sample and standard solutions, add the derivatizing reagent solution and a pH regulator (e.g., NaOH solution) to facilitate the reaction.[1][9]
  • Heat the mixture at a specific temperature (e.g., 80°C) for a defined period (e.g., 1-2 hours) to complete the derivatization reaction.[1][9]
  • After cooling, dilute the solution to the final volume with a suitable solvent.[1]
  • Filter the solutions through a 0.45 µm membrane filter before analysis.[1]

3. HPLC-UV Analysis:

  • LC Column: A C18 column is typically used.[9]
  • Mobile Phase: Gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) solution) and an organic solvent (e.g., acetonitrile).[9]
  • Flow Rate: Typically 1 mL/min.[9]
  • UV Detection: At a wavelength where the derivative shows maximum absorbance (e.g., 277 nm for DDTC derivatives).[9]

Workflow Diagram:

HPLCUV_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis HPLC-UV Analysis weigh Weigh API Sample add_reagents Add Derivatizing Agent & pH Regulator weigh->add_reagents heat Heat for Reaction add_reagents->heat dilute Dilute to Volume heat->dilute filter Filter Solution dilute->filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect

Caption: HPLC-UV with derivatization workflow.

Conclusion

The selection of an appropriate analytical technique for the detection of this compound impurities is crucial for ensuring the safety and quality of pharmaceutical products. GC-MS and LC-MS/MS are the most powerful and commonly employed techniques due to their high sensitivity and selectivity.[2] However, HPLC-UV with derivatization presents a reliable and cost-effective alternative. The detailed protocols and comparative data provided in this application note serve as a valuable resource for pharmaceutical scientists in developing and validating robust analytical methods for the control of these potential genotoxic impurities.

References

Application Note: Determination of Methyl Methanesulfonate (MMS) in Pharmaceutical Ingredients using HPLC-UV with Pre-Column Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl methanesulfonate (MMS) is a potential genotoxic impurity (PGI) that can be present in active pharmaceutical ingredients (APIs), particularly those synthesized using methanesulfonic acid.[1][2] Due to its mutagenic properties, regulatory agencies require strict control of MMS levels in drug substances.[1][3] Direct determination of MMS by High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is challenging because MMS lacks a suitable UV-absorbing chromophore.[2] This application note describes a reliable and sensitive HPLC-UV method for the quantitative determination of MMS in pharmaceutical ingredients, incorporating a pre-column derivatization step to enhance UV detection.

This method is based on the derivatization of MMS with a reagent that introduces a chromophore, allowing for sensitive detection at the parts-per-million (ppm) level. The described protocol has been validated for specificity, linearity, precision, and accuracy, making it suitable for quality control and regulatory purposes.[1][4][5]

Principle of the Method

The core of this analytical method is the nucleophilic substitution reaction between methyl this compound and a derivatizing agent. This reaction results in the formation of a new molecule that incorporates the methyl group from MMS and a strong UV-absorbing moiety from the derivatizing agent. This derivatized product can then be readily separated and quantified using reverse-phase HPLC with a standard UV detector. The concentration of the derivatized product is directly proportional to the initial concentration of MMS in the sample.

Several derivatizing agents have been successfully employed for this purpose, including sodium dibenzyldithiocarbamate (B1202937) (BDC)[1][4][5][6], N,N-diethyldithiocarbamate (DDTC)[2][7], and 2-thionaphthol[8]. The choice of derivatizing agent can influence the sensitivity and selectivity of the method. This application note will focus on a generalized protocol that can be adapted based on the specific derivatizing agent and matrix.

Experimental Protocols

1. Materials and Reagents

  • Methyl this compound (MMS) reference standard

  • Derivatizing agent (e.g., Sodium dibenzyldithiocarbamate, N,N-diethyldithiocarbamate, or 2-thionaphthol)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade or purified

  • Ammonium (B1175870) Acetate, analytical grade

  • Sodium Hydroxide (NaOH), analytical grade

  • N,N-dimethylacetamide (for DDTC method)[7]

  • Active Pharmaceutical Ingredient (API) sample for analysis

  • 0.45 µm membrane filters for sample filtration[6]

2. Instrumentation and Chromatographic Conditions

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.[6]

  • Chromatographic Column: A C18 reversed-phase column is commonly used (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

  • Data Acquisition and Processing Software

ParameterRecommended Conditions
Mobile Phase A gradient or isocratic mixture of a buffer (e.g., 5 mM ammonium acetate) and an organic solvent (e.g., acetonitrile).[6][9]
Flow Rate Typically 1.0 mL/min.[6][7]
Column Temperature Maintained at a constant temperature, for example, 30 °C.[6]
Injection Volume 20 µL.[6]
Detection Wavelength Dependent on the derivatizing agent used (e.g., ~280 nm for BDC derivatives[6][10], ~277 nm for DDTC derivatives[2][7], ~252-253 nm for 2-thionaphthol derivatives[8]).

3. Preparation of Standard Solutions

  • MMS Stock Solution: Accurately weigh a suitable amount of MMS reference standard and dissolve it in a known volume of an appropriate solvent (e.g., acetonitrile) to obtain a stock solution of a specific concentration (e.g., 7.5 µg/mL).[6]

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the MMS stock solution with the same solvent to cover the desired concentration range.

4. Sample Preparation and Derivatization Procedure

The following is a generalized procedure. The specific amounts, reaction time, and temperature should be optimized based on the chosen derivatizing agent and the API matrix.

  • Sample Weighing: Accurately weigh a specified amount of the API sample (e.g., 250 mg) into a suitable reaction vessel.[6][7]

  • Dissolution: Dissolve the sample in an appropriate solvent or a mixture of solvents.

  • Addition of Reagents: Add the derivatizing agent solution and a pH-adjusting solution (e.g., NaOH) to the sample solution.[1][4][6][7] The use of a pH regulator like NaOH can help to avoid interference from the drug matrix.[1][4][5]

  • Derivatization Reaction: The reaction mixture is typically heated at a specific temperature (e.g., 80 °C) for a defined period (e.g., 1-2 hours) to ensure complete derivatization.[6][7]

  • Cooling and Dilution: After the reaction is complete, cool the mixture to room temperature and dilute it to a final volume with a suitable solvent.

  • Filtration: Filter the final solution through a 0.45 µm membrane filter before injection into the HPLC system.[6]

5. Method Validation Parameters

For regulatory purposes, the analytical method should be validated according to ICH guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. Correlation coefficients should be greater than 0.999.[7][9]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. LOQs in the range of 0.6 ppm have been reported.[7][9]

  • Accuracy: The closeness of the test results obtained by the method to the true value. Recoveries are typically expected to be within the range of 80-115%.[7][9]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation

Table 1: Summary of Chromatographic Conditions and Performance Data from Literature

ParameterMethod 1 (BDC Derivatization)[6]Method 2 (DDTC Derivatization)[7]Method 3 (2-thionaphthol Derivatization)[8]
Derivatizing Agent Sodium dibenzyldithiocarbamate (BDC)N,N-diethyldithiocarbamate (DDTC)2-thionaphthol
Column SunFire C18 (250 mm x 4.6 mm, 5 µm)C18 ColumnReversed-phase C18
Mobile Phase 5 mM Ammonium Acetate : ACN (20:80, v/v)Acetonitrile / 5 mmol/L Ammonium AcetateNot specified
Flow Rate 1.0 mL/min1.0 mL/minNot specified
Detection Wavelength 280 nm277 nm252-253 nm
Linearity (r²) > 0.999> 0.999Good
LOD Not specifiedNot specified0.03 µg/mL
LOQ Not specified0.6 ppm0.10 µg/mL
Recovery Not specified80-115%87.5-102.1%

Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis Sample Weigh API Sample Dissolve Dissolve Sample Sample->Dissolve Standard Prepare MMS Standard Solutions Inject Inject into HPLC Standard->Inject AddReagents Add Derivatizing Agent & pH Regulator Dissolve->AddReagents React Heat for Reaction AddReagents->React CoolDilute Cool and Dilute React->CoolDilute Filter Filter Sample CoolDilute->Filter Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Quantify Quantify MMS Detect->Quantify

Caption: Experimental workflow for the determination of MMS by HPLC-UV.

logical_relationship MMS Methyl this compound (MMS) (No UV Chromophore) Reaction Nucleophilic Substitution MMS->Reaction DerivAgent Derivatizing Agent (with UV Chromophore) DerivAgent->Reaction DerivProduct Derivatized Product (UV-Active) Reaction->DerivProduct HPLC HPLC Separation DerivProduct->HPLC UV_Detector UV Detector HPLC->UV_Detector Signal Chromatographic Peak UV_Detector->Signal

Caption: Principle of MMS determination via derivatization and HPLC-UV.

References

Application Note: GC-MS Analysis of Genotoxic Methanesulfonate Impurities in Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the trace-level analysis of genotoxic methanesulfonate impurities, such as methyl this compound (MMS), ethyl this compound (EMS), and isopropyl this compound (IPMS), in active pharmaceutical ingredients (APIs) using Gas Chromatography-Mass Spectrometry (GC-MS). These impurities are often process-related and are of significant concern due to their potential to damage DNA even at very low concentrations.[1][2] Regulatory bodies like the European Medicines Agency (EMA) and the US Food and Drug Administration (FDA) have set stringent limits for such impurities, often at the level of the Threshold of Toxicological Concern (TTC), which is typically 1.5 µ g/day for lifetime exposure.[3][4] This application note details the experimental protocols for sample preparation, GC-MS analysis, and method validation, and presents quantitative data in a clear, tabular format. Additionally, it includes graphical representations of the experimental workflow and the mechanism of genotoxicity to aid researchers, scientists, and drug development professionals in implementing robust analytical methods for the control of these hazardous impurities.

Introduction

The synthesis of active pharmaceutical ingredients (APIs) can sometimes lead to the formation of genotoxic impurities (GTIs).[5] this compound esters (mesylates) are a class of process-related impurities that are known to be potent alkylating agents and, consequently, are often genotoxic and carcinogenic.[1][2] Their presence in the final drug product, even at trace levels, poses a significant safety risk to patients. Therefore, highly sensitive and specific analytical methods are required for their detection and quantification to ensure the safety and quality of pharmaceutical products.[3]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile genotoxic impurities like this compound esters.[3][6] Its high sensitivity, selectivity, and ability to provide structural information make it an ideal choice for trace-level analysis in complex pharmaceutical matrices. This application note describes a validated GC-MS method for the determination of common this compound impurities.

Mechanism of Genotoxicity

This compound esters exert their genotoxic effects by acting as alkylating agents. The electrophilic alkyl group of the this compound is transferred to nucleophilic sites on DNA bases, primarily the N7 position of guanine (B1146940) and the N3 position of adenine. This alkylation of DNA can lead to mutations, chromosomal damage, and, ultimately, cancer.

Genotoxicity_Mechanism cluster_0 Cellular Environment cluster_1 Biological Consequences DNA DNA (Nucleophilic Sites) Alkylation Alkylation Reaction DNA->Alkylation This compound This compound Ester (e.g., MMS, EMS) This compound->Alkylation Alkyl Group Transfer Alkylated_DNA Alkylated DNA Alkylation->Alkylated_DNA Mutation DNA Mutation Alkylated_DNA->Mutation Apoptosis Apoptosis Alkylated_DNA->Apoptosis Cellular Repair Failure Cancer Carcinogenesis Mutation->Cancer

Mechanism of this compound genotoxicity.

Experimental Protocols

Materials and Reagents
  • Standards: Methyl this compound (MMS), Ethyl this compound (EMS), Isopropyl this compound (IPMS)

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Methanol, n-Hexane (all HPLC or GC grade)[5][6][7][8]

  • API Samples

Standard and Sample Preparation

Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 25 mg each of MMS, EMS, and IPMS standards into a 25 mL volumetric flask. Dissolve and dilute to volume with an appropriate solvent such as n-hexane.[7]

Spiking Solution (e.g., 10 µg/mL): Dilute the standard stock solution with the chosen diluent to achieve the desired concentration for spiking and linearity studies.

Sample Preparation: A simple dilution of the API is often sufficient.[9] For example, accurately weigh about 500 mg of the API into a 10 mL volumetric flask and dissolve in a suitable solvent like methanol.[8] For APIs that are salts and not soluble in 100% organic solvent, a mixture such as 90:10 acetonitrile:water can be used.[9] In some cases, a liquid-liquid extraction (LLE) may be necessary to remove the API and concentrate the impurities.[10] For instance, the API can be dissolved in an aqueous solution and the methanesulfonates extracted into an organic solvent like dichloromethane.

GC-MS Instrumentation and Conditions

The following tables summarize typical GC-MS conditions for the analysis of this compound impurities, compiled from various sources.

Table 1: Gas Chromatography (GC) Conditions

ParameterCondition 1Condition 2Condition 3
Column GSBP-INOWAX (30 m x 0.25 mm, 0.25 µm)[5]DB-624 (30 m x 0.32 mm, 1.8 µm)[8]Rtx-5Sil MS (thin film)[9]
Carrier Gas HeliumHeliumHelium
Flow Rate 1.5 mL/min1.0 mL/minNot specified
Injection Volume 1.5 µL[5]1.0 µL[8]Not specified
Inlet Mode Split (1:5)[5]Split (1:1)[8]Not specified
Inlet Temp. 200°C[5]110°C[8]Not specified
Oven Program 100°C (3 min), then 15°C/min to 220°C (16 min)[5]110°C initial[8]Fast oven program[9]

Table 2: Mass Spectrometry (MS) Conditions

ParameterCondition 1Condition 2
Ionization Mode Electron Ionization (EI)[5]Electron Ionization (EI)[8]
Ion Source Temp. 240°C[5]Not specified
Interface Temp. 240°C[5]Not specified
Acquisition Mode Selected Ion Monitoring (SIM)Selected Ion Monitoring (SIM)[8]
Monitored Ions m/z 110 (MMS), 124 (EMS), 137 (IPMS)[5]Not specified

Method Validation and Quantitative Data

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines.[5][8][11] Key validation parameters include specificity, linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision.

Table 3: Summary of Quantitative Performance Data

AnalyteLOD (ppm)LOQ (ppm)Linearity Range (ppm)Correlation Coefficient (r²)Reference
MMS0.120.370.7 - 2.1>0.999[8]
EMS0.130.380.7 - 2.1>0.999[8]
IPMS0.110.340.7 - 2.1>0.999[8]
MMS-1.5 µg/mL--[5]
EMS-1.5 µg/mL--[5]
IPMS-1.5 µg/mL--[5]
MMS0.020.05->0.99[7]
EMS0.020.05->0.99[7]
IMS0.020.05->0.99[7]
MOS0.742.48LOQ - 56>0.9979[6]
EOS0.682.25LOQ - 56>0.9979[6]
BOS0.612.03LOQ - 56>0.9979[6]

MMS: Methyl this compound, EMS: Ethyl this compound, IPMS/IMS: Isopropyl this compound, MOS: Methyl 1-octanesulfonate, EOS: Ethyl 1-octanesulfonate, BOS: Butyl 1-octanesulfonate.

Experimental Workflow

The overall workflow for the GC-MS analysis of genotoxic this compound impurities is depicted in the following diagram.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Reporting Standard_Prep Prepare Standard Solutions (Stock and Working) GC_Injection Inject Sample/Standard into GC Standard_Prep->GC_Injection Sample_Prep Prepare API Sample (Dissolution/Extraction) Sample_Prep->GC_Injection GC_Separation Chromatographic Separation GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection (SIM Mode) GC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification of Impurities Data_Acquisition->Quantification Reporting Report Results Quantification->Reporting

GC-MS analysis workflow.

Conclusion

The GC-MS method detailed in this application note provides a sensitive, specific, and reliable approach for the quantification of genotoxic this compound impurities in active pharmaceutical ingredients. The presented protocols and performance data demonstrate that the method is suitable for quality control and regulatory purposes, enabling pharmaceutical manufacturers to ensure the safety and quality of their products by controlling these potentially harmful impurities to within acceptable limits. The provided workflows and diagrams serve as a practical guide for implementation in analytical development and quality control laboratories.

References

Application Notes and Protocols: Methanesulfonate as a Protecting Group in Multi-step Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired molecular transformations with high yield and selectivity. The methanesulfonyl group, commonly referred to as mesyl (Ms), is a valuable and versatile protecting group for various functionalities, particularly alcohols and amines. Its facile introduction, stability under a range of conditions, and diverse deprotection methods make it a powerful tool in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).

This document provides detailed application notes and protocols for the utilization of methanesulfonate as a protecting group. It covers the introduction and cleavage of the mesyl group, its stability profile, and its application in multi-step synthesis, supported by quantitative data and detailed experimental procedures.

Protection of Functional Groups as Methanesulfonates

The methanesulfonyl group is typically introduced by reacting the substrate with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base.[1][2] The reaction is generally efficient and proceeds under mild conditions.

Protection of Alcohols

The conversion of alcohols to methanesulfonates (mesylates) is a common and high-yielding reaction.[2] This transformation not only protects the hydroxyl group but also converts it into a good leaving group for subsequent nucleophilic substitution or elimination reactions.[2][3]

General Experimental Protocol: Mesylation of a Primary Alcohol [4]

  • Dissolve the alcohol (1.0 eq.) in anhydrous dichloromethane (B109758) (DCM) (0.1-0.2 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (B128534) (TEA) (1.5 eq.) to the solution.

  • Slowly add methanesulfonyl chloride (MsCl) (1.2 eq.) dropwise to the reaction mixture.

  • Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC). If the reaction is sluggish, allow it to warm to room temperature.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude mesylate.

  • Purify the product by column chromatography on silica (B1680970) gel if necessary.

Table 1: Representative Conditions for Alcohol Mesylation

SubstrateBase (eq.)SolventTemp (°C)Time (h)Yield (%)Reference
Primary AlcoholTEA (1.5)DCM01-4>95[4]
Secondary AlcoholPyridine (B92270) (2.0)DCM0 to RT2-690-98[2]
Phenol (B47542)K₂CO₃ (2.0)AcetoneRT4-885-95[5]
Protection of Amines

Primary and secondary amines can be protected as methanesulfonamides. This transformation reduces the nucleophilicity and basicity of the amine, making it stable to various reaction conditions.[6]

General Experimental Protocol: Methanesulfonylation of a Primary Amine

  • Dissolve the primary amine (1.0 eq.) in anhydrous DCM or THF (0.1-0.2 M) in a round-bottom flask under an inert atmosphere.

  • Add a suitable base such as pyridine or triethylamine (1.5-2.0 eq.).

  • Cool the mixture to 0 °C.

  • Slowly add methanesulfonyl chloride (1.1-1.2 eq.) dropwise.

  • Allow the reaction to stir at 0 °C to room temperature until completion (monitored by TLC).

  • Quench the reaction with water and separate the layers.

  • Extract the aqueous layer with the organic solvent used.

  • Combine the organic layers, wash with dilute acid (e.g., 1 M HCl) to remove excess amine and base, followed by saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting methanesulfonamide (B31651) by recrystallization or column chromatography.

Deprotection of Methanesulfonates

The cleavage of the methanesulfonyl group can be achieved under various conditions, depending on the nature of the substrate (aliphatic vs. aryl) and the desired chemoselectivity.

Deprotection of Aryl Mesylates

Aryl mesylates can be readily cleaved to the corresponding phenols under mild conditions using lithium diisopropylamide (LDA).[5][7]

Experimental Protocol: Deprotection of an Aryl Mesylate using LDA [5]

  • Dissolve the aryl mesylate (1.0 eq.) in anhydrous tetrahydrofuran (B95107) (THF) (0.1 M) under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Slowly add a solution of lithium diisopropylamide (LDA) (1.5-2.0 eq.) in THF.

  • Allow the reaction to stir at -78 °C to room temperature for 1-3 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution at -78 °C.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting phenol by column chromatography.

Table 2: Deprotection of Aryl Mesylates with LDA

SubstrateLDA (eq.)Temp (°C)Time (h)Yield (%)Reference
4-methoxyphenyl this compound1.6-78 to 23195[5]
Naphthyl this compound1.6-78 to 23192[5]
Pyridyl this compound1.6-78 to 231.585[5]
Deprotection of Aliphatic Mesylates

Aliphatic mesylates are more robust than their aryl counterparts and typically require reductive conditions for cleavage.

A mild and efficient method for the cleavage of both alkyl and aryl sulfonates involves the use of magnesium turnings in anhydrous methanol (B129727).[1][8][9]

Experimental Protocol: Reductive Deprotection of a Mesylate with Mg/MeOH [10]

  • To a solution of the mesylate (1.0 eq.) in anhydrous methanol (0.1 M), add magnesium turnings (5.0 eq.).

  • Sonicate the suspension at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 20-40 minutes).

  • Dilute the reaction mixture with dichloromethane and pour it into 0.5 M HCl.

  • Separate the layers and extract the aqueous phase with dichloromethane.

  • Wash the combined organic layers with 1 M NaHCO₃ and brine, then dry over MgSO₄.

  • Filter and concentrate the solution, and purify the resulting alcohol by chromatography.

Table 3: Reductive Deprotection of Sulfonates with Mg/MeOH

Substrate TypeMg (eq.)Time (min)Yield (%)Reference
Alkyl Tosylate520-4093-100[10]
Aryl Tosylate520-4095-100[10]

Samarium(II) iodide (SmI₂) is a powerful single-electron reducing agent that can be used for the deprotection of sulfonates under mild conditions.[6][11]

Experimental Protocol: Deprotection of a Sulfonate with SmI₂ [12]

  • In a flame-dried flask under argon, prepare a solution of the sulfonate (1.0 eq.) in anhydrous THF (0.05 M).

  • Add an amine (e.g., triethylamine, 2.0 eq.) and water (2.0 eq.).

  • Cool the solution to the desired temperature (e.g., room temperature).

  • Add a freshly prepared solution of samarium(II) iodide in THF (0.1 M) dropwise until the characteristic dark blue color persists.

  • Stir the reaction for a short period (typically <10 minutes) until completion as indicated by TLC.

  • Quench the reaction with a saturated solution of potassium carbonate.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Table 4: Deprotection of Tosylates with SmI₂/Amine/Water

Substrate TypeTimeYield (%)Reference
N-TosylamideInstantaneous>90[12]
Tosyl EsterInstantaneous>90[12]
Deprotection of Methanesulfonamides

The deprotection of methanesulfonamides to their parent amines can be challenging due to their high stability. However, specific methods have been developed for their cleavage.

A selective method for the deprotection of methanesulfonamides involves deprotonation with butyllithium (B86547) followed by reaction with oxygen.[13]

Experimental Protocol: Deprotection of a Methanesulfonamide [13]

  • Dissolve the methanesulfonamide (1.0 eq.) in anhydrous THF (0.07 M) under an argon atmosphere.

  • Cool the solution to 0 °C.

  • Add n-butyllithium (2.0-3.0 eq.) dropwise and stir for 15 minutes.

  • Replace the argon atmosphere with a balloon of oxygen gas.

  • Stir the reaction at room temperature for 1 hour.

  • Quench the reaction with water.

  • Filter the mixture through Celite, washing with dichloromethane.

  • Dry the organic phase over sodium sulfate and concentrate in vacuo.

  • Purify the resulting amine by chromatography.

Table 5: Deprotection of Methanesulfonamides

Substraten-BuLi (eq.)Yield (%)Reference
N,N-dioctylmethanesulfonamide2.051[13]
N-benzyl-N-methylmethanesulfonamide3.085[13]

Stability and Chemoselectivity

The methanesulfonyl group exhibits a distinct stability profile, which is crucial for its application in multi-step synthesis.

Table 6: Stability of the Mesyl Group to Common Reagents

Reagent/ConditionStabilityNotesReference
Acidic Conditions
Strong aqueous acids (e.g., HCl, H₂SO₄)HighGenerally stable to hydrolysis.[6]
Lewis acids (e.g., BF₃·OEt₂, TiCl₄)Moderate to HighStability can be substrate-dependent.[3]
Basic Conditions
Aqueous bases (e.g., NaOH, K₂CO₃)HighStable to hydrolysis under typical conditions.[6]
Strong non-nucleophilic bases (e.g., LDA, LiHMDS)Low (Aryl Mesylates)Can lead to deprotection of aryl mesylates.[5][7]
Oxidizing Agents
PCC, PDC, Swern, Dess-MartinHighCompatible with common oxidation reactions.[2]
Ozone (O₃)HighStable to ozonolysis conditions.[7]
Reducing Agents
Catalytic Hydrogenation (H₂, Pd/C)HighGenerally stable.[7]
Hydride reagents (e.g., LiAlH₄, NaBH₄)HighStable, allowing for reduction of other functional groups.[2]
Dissolving metal reductions (e.g., Na/NH₃)LowCan be cleaved.[8]
Organometallic Reagents
Grignard reagents, OrganolithiumsHighGenerally stable, but can react as an electrophile at sulfur.[14]

Application in Multi-step Synthesis: Workflow and Logical Relationships

The use of the mesyl group as a protecting group allows for a logical progression in a multi-step synthesis. The following diagrams illustrate a typical workflow and the decision-making process.

G General Workflow for Mesylate Protection/Deprotection Start Starting Material (with -OH or -NHR) Protect Protection (MsCl, Base) Start->Protect Intermediate Mesyl-Protected Intermediate Protect->Intermediate Transform Further Synthetic Transformations Intermediate->Transform Deprotect Deprotection (Reductive or Basic Cleavage) Transform->Deprotect Product Final Product Deprotect->Product

Caption: General workflow for using this compound as a protecting group.

G Decision Logic for Mesylate Deprotection Substrate Mesyl-Protected Substrate Aryl Aryl Mesylate Substrate->Aryl Is it an aryl mesylate? Aliphatic Aliphatic Mesylate Substrate->Aliphatic No LDA LDA Aryl->LDA Yes Reductive Reductive Conditions (e.g., Mg/MeOH, SmI2) Aliphatic->Reductive G Illustrative Pathway in Natural Product Synthesis Intermediate1 Intermediate with Primary Alcohol Mesylation Mesylation (MsCl, Base) Intermediate1->Mesylation ProtectedIntermediate Mesyl-Protected Intermediate Mesylation->ProtectedIntermediate OtherSteps Modification of Other Functional Groups ProtectedIntermediate->OtherSteps Cyclization Intramolecular Cyclization OtherSteps->Cyclization Mesylate as leaving group FinalProduct Advanced Intermediate or Final Product Cyclization->FinalProduct

References

Application Notes and Protocols for Aqueous Workup of Mesylate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Methanesulfonates (mesylates) are excellent leaving groups in nucleophilic substitution and elimination reactions, making them crucial intermediates in organic synthesis.[1][2] The conversion of alcohols to mesylates is typically achieved by reaction with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base.[3] A critical step following the reaction is the aqueous workup, designed to quench excess reagents, remove byproducts, and isolate the desired mesylate product. This document provides detailed protocols, quantitative data summaries, and key considerations for performing an effective aqueous workup for reactions involving mesylates.

Core Principles of the Aqueous Workup

The primary goal of the aqueous workup is to separate the desired mesylate, which is typically soluble in an organic solvent, from various water-soluble impurities. The procedure leverages the differential solubility of the reaction components in a biphasic system of an organic solvent and water.

Key components to be removed include:

  • Excess Base: Tertiary amines like triethylamine (B128534) (Et3N) or pyridine (B92270) are rendered water-soluble by protonation with a dilute acid wash, forming an ammonium (B1175870) salt.[4]

  • Excess Methanesulfonyl Chloride (MsCl): Unreacted MsCl is highly reactive towards water and is quenched to form water-soluble methanesulfonic acid and hydrochloric acid.[5][6]

  • Byproduct Salts: Salts such as triethylammonium (B8662869) chloride (Et3N·HCl), formed during the reaction, are readily dissolved in the aqueous phase.

Mesylate esters are generally stable under standard aqueous workup conditions, especially in neutral or acidic washes.[7] However, prolonged exposure to basic conditions or elevated temperatures can lead to hydrolysis, particularly for more reactive mesylates.[8][9]

The logical flow for separating components during a typical workup is illustrated in the diagram below.

G cluster_org Organic Layer cluster_aq Aqueous Layer (Discarded) RM Initial Reaction Mixture (Mesylate, Et3N, Et3N·HCl, excess MsCl, Solvent) Quench Quench with H2O RM->Quench OL1 Mesylate, Et3N, Solvent Quench->OL1 Partitioning AQ1 Methanesulfonic Acid, HCl, Et3N·HCl Quench->AQ1 AcidWash Wash with Dilute HCl OL2 Mesylate, Solvent AcidWash->OL2 AQ2 Et3N·HCl AcidWash->AQ2 Removes Base BicarbWash Wash with sat. NaHCO3 OL3 Mesylate, Solvent BicarbWash->OL3 AQ3 Residual Acid BicarbWash->AQ3 Neutralizes Acid BrineWash Wash with Brine OL4 Mesylate, Solvent (less H2O) BrineWash->OL4 AQ4 Bulk H2O BrineWash->AQ4 Removes H2O Dry Dry & Concentrate Product Isolated Crude Mesylate Dry->Product OL1->AcidWash OL2->BicarbWash OL3->BrineWash OL4->Dry

Figure 1: Logical flow of component separation during aqueous workup.

Experimental Protocols

General Protocol for Aqueous Workup Following Mesylation

This protocol is a generalized procedure adaptable for many common mesylation reactions where an alcohol is converted to a mesylate using MsCl and a tertiary amine base in a solvent like dichloromethane (B109758) (DCM).

Methodology:

  • Reaction Quenching: Upon reaction completion (monitored by TLC), cool the reaction mixture to 0 °C in an ice bath. Slowly add deionized water to quench any unreacted methanesulfonyl chloride.[10] For highly reactive mesylates, pre-chilled water and glassware are recommended to minimize potential hydrolysis.[8]

  • Phase Separation: Transfer the quenched mixture to a separatory funnel. If the reaction solvent is DCM, it will typically form the lower organic layer. Add more DCM if necessary to ensure proper partitioning.

  • Acidic Wash: Add a cold, dilute aqueous solution of HCl (e.g., 1N HCl) to the separatory funnel.[8][11] Stopper the funnel, invert, and vent frequently to release any pressure. Shake gently and then allow the layers to separate. Drain the aqueous layer. This step removes the amine base by converting it into its water-soluble hydrochloride salt.

  • Neutralizing Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[8] Shake and vent as before. This wash neutralizes any residual HCl from the previous step. The formation of CO₂ gas requires careful and frequent venting.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine).[8][10][12] This step removes the majority of the dissolved water from the organic phase, facilitating the subsequent drying step.

  • Drying: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent, such as sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).[10][12] Swirl the flask and let it stand until the solvent is clear.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude mesylate product. The product can then be purified further if necessary (e.g., by column chromatography or recrystallization).

The overall experimental workflow is visualized below.

G start Completed Reaction Mixture step1 1. Cool to 0 °C start->step1 step2 2. Quench with H2O step1->step2 step3 3. Transfer to Separatory Funnel step2->step3 step4 4. Wash with 1N HCl step3->step4 step5 5. Wash with sat. NaHCO3 step4->step5 step6 6. Wash with Brine step5->step6 step7 7. Dry with Na2SO4/MgSO4 step6->step7 step8 8. Filter & Concentrate step7->step8 end Crude Mesylate Product step8->end

Figure 2: Standard experimental workflow for aqueous workup of mesylates.

Quantitative Data from Cited Protocols

The following tables summarize quantitative parameters from various mesylation protocols, highlighting the common ranges for reagents and conditions.

Table 1: Reagent Stoichiometry in Mesylation Reactions
Starting MaterialBase (eq.)MsCl (eq.)SolventReference
AlcoholTriethylamine (1.5)1.2DCM[12]
AlcoholTriethylamine (1.5)1.1DCM[8]
(S)-AlaninolTriethylamine (1.5)1.2DCM[12]
Phenylglycinol deriv.Triethylamine (1.5)1.2DCM[12]
Primary AlcoholPyridine (3.0)>1.0Pyridine[11]
Generic AlcoholTEA or Pyridine-DCM[3]
Table 2: Reaction Conditions and Workup Summary
Temp. (°C)Time (h)Workup WashesYield (%)Reference
0 to RT2.5H₂O, H₂O, Brine64[10]
04H₂O, H₂O, Brine-[12]
-10 to 00.25-0.5H₂O, 10% HCl, sat. NaHCO₃, Brine>95 (by NMR)[8]
RTOvernightH₂O, Brine-[10]

Note: Yields are highly substrate-dependent. Dashes indicate data not specified in the cited source.

Troubleshooting and Key Considerations

  • Emulsion Formation: Vigorous shaking can lead to emulsions, especially if the reaction mixture contains solids or amphiphilic molecules. Gentle inversions of the separatory funnel are recommended. To break an emulsion, try adding more brine or a small amount of the organic solvent.

  • Product Solubility: While mesylates are typically less polar than their parent alcohols, highly polar substrates may yield mesylates with some water solubility.[7] In such cases, back-extracting the aqueous layers with fresh organic solvent can help recover the dissolved product.

  • Stability of Reactive Mesylates: For substrates that form highly reactive mesylates (e.g., allylic, benzylic, or propargylic), all workup steps should be performed at low temperatures (0 °C) to prevent hydrolysis or elimination side reactions.[8]

  • Alternative Reagents: If the formation of alkyl chloride byproducts is a concern, methanesulfonic anhydride (B1165640) can be used instead of MsCl.[3] The workup procedure remains largely the same, though the byproduct is methanesulfonic acid instead of HCl.

  • Safety Precautions: Methanesulfonyl chloride is highly toxic, corrosive, and a lachrymator, and should be handled with extreme care in a well-ventilated fume hood.[6] Additionally, short-chain alkyl mesylates are potential genotoxic alkylating agents, and appropriate handling procedures should be followed to minimize exposure.[13]

References

Application Note: A Robust Protocol for the Large-Scale Preparation of Alkyl Methanesulfonate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alkyl methanesulfonates, also known as alkyl mesylates, are crucial intermediates in organic synthesis, particularly within the pharmaceutical industry.[1] They are esters of methanesulfonic acid and function as excellent alkylating agents due to the methanesulfonate group being an exceptional leaving group.[1][2] This reactivity is leveraged in a variety of nucleophilic substitution and elimination reactions.[2][3] The large-scale synthesis of alkyl methanesulfonates requires robust and well-controlled protocols to ensure high yield, purity, and, most importantly, thermal stability of the product solution, as impurities or residual reagents can lead to decomposition.[4]

This document provides a detailed protocol for the synthesis of alkyl this compound solutions on a large scale, focusing on the reaction between an alcohol and methanesulfonyl chloride (MsCl) in the presence of a tertiary amine. A key feature of this protocol is an aqueous alkali metal carbonate wash, which has been shown to significantly enhance the thermal stability of the final product solution by effectively removing reaction byproducts.[4][5]

Health and Safety Precautions

Alkyl methanesulfonates are recognized as potentially genotoxic and carcinogenic DNA-reactive agents.[1] The primary reagent, methanesulfonyl chloride, is highly toxic, corrosive, a lachrymator, and reacts with water.[3] Therefore, all procedures must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

  • Personal Protective Equipment (PPE) : Wear chemical safety goggles, a face shield, acid-resistant gloves, and a lab coat.[6][7] For large-scale operations, a NIOSH-approved respirator may be necessary.[6][7]

  • Handling : Handle methanesulfonyl chloride and the final alkyl this compound product with extreme care.[8] Avoid inhalation of vapors and any contact with skin and eyes.[6][8] Keep containers tightly sealed when not in use.[8] An eyewash station and safety shower must be readily accessible.[6]

  • Waste Disposal : Dispose of all chemical waste in accordance with federal, state, and local regulations.[7] Neutralize spills with an appropriate agent and absorb with an inert material like vermiculite (B1170534) or sand before disposal.[8]

Reaction Scheme & Mechanism

The synthesis proceeds via the reaction of an alcohol with methanesulfonyl chloride, facilitated by a tertiary amine base (e.g., triethylamine). The base neutralizes the hydrochloric acid (HCl) byproduct formed during the reaction. The overall reaction is as follows:

R-OH + CH₃SO₂Cl + (C₂H₅)₃N → R-OSO₂CH₃ + (C₂H₅)₃N·HCl (Alcohol + Methanesulfonyl Chloride + Triethylamine (B128534) → Alkyl this compound + Triethylamine Hydrochloride)

The formation of methanesulfonates is believed to occur through a mechanism where methanesulfonyl chloride first undergoes an elimination reaction to generate the highly reactive sulfene (B1252967) intermediate (CH₂=SO₂), which is then attacked by the alcohol.[3]

Experimental Protocol: Large-Scale Synthesis of Isopropyl this compound

This protocol is adapted from established industrial methods and is designed for preparing a thermally stable solution of isopropyl this compound.[4][9]

4.1. Materials and Reagents

Reagent/MaterialGradeSupplierNotes
Isopropyl Alcohol (IPA)AnhydrousStandard Chemical SupplierStarting alcohol.
Methanesulfonyl Chloride (MsCl)≥ 99%Standard Chemical SupplierAcylating agent.
Triethylamine (Et₃N)≥ 99%, AnhydrousStandard Chemical SupplierBase.
XyleneAnhydrousStandard Chemical SupplierAromatic solvent.[4]
Sodium Carbonate (Na₂CO₃)ACS Reagent GradeStandard Chemical SupplierFor aqueous wash solution.
Deionized WaterIn-house
Nitrogen Gas (N₂)High PurityFor inert atmosphere.

4.2. Equipment

  • Large, jacketed glass reaction vessel with overhead mechanical stirrer, temperature probe, nitrogen inlet, and pressure-equalizing dropping funnel.

  • Chiller/circulator for temperature control of the reaction vessel.

  • Large separatory funnel for workup.

  • Rotary evaporator for solvent removal (if required).

4.3. Tabulated Reaction Parameters

The following tables summarize the quantitative parameters for the reaction and workup steps.

Table 1: Reaction Conditions

Parameter Value/Ratio Rationale/Reference
Molar Ratio (IPA:MsCl) 1 : 1 Ensures complete conversion of the alcohol without excess MsCl.[4]
Molar Ratio (IPA:Et₃N) 1 : 0.99 A slight sub-stoichiometric amount of base prevents product decomposition caused by excess amine.[4]
Solvent Volume ≥ 2 parts by mass of xylene per 1 part IPA Provides sufficient dilution to control exotherm and facilitate stirring.[4]
Reaction Temperature 10°C to 15°C Controls the exothermic reaction and minimizes side product formation.[4][9]

| Reaction Time | ~2 hours post-addition | Allows the reaction to proceed to completion.[4][9] |

Table 2: Aqueous Workup Protocol

Parameter Value/Ratio Rationale/Reference
Washing Agent Aqueous Sodium Carbonate (Na₂CO₃) Removes excess amine and acidic byproducts, enhancing thermal stability.[4][5]
Concentration of Na₂CO₃ Solution 1% to 3% (mass/mass) Effective concentration range for purification without causing product hydrolysis.[4]

| Volume of Washing Solution | 4 to 6 parts by mass per 1 part of starting IPA | Ensures thorough removal of impurities.[4] |

4.4. Step-by-Step Procedure

  • Reaction Setup : Purge the reaction vessel with nitrogen gas to establish an inert atmosphere.

  • Charging Reagents : Charge the vessel with isopropyl alcohol (1 part by mass) and xylene (2.5 parts by mass).[4] Begin stirring and cool the mixture to between 10°C and 15°C using the circulator.

  • MsCl Addition : Once the temperature is stable, add methanesulfonyl chloride (in a 1:1 molar ratio to the alcohol) to the vessel.[4]

  • Base Addition : Add triethylamine dropwise from the addition funnel over a period of 1-2 hours, ensuring the internal temperature is maintained between 10°C and 15°C.[4][9] A white precipitate of triethylamine hydrochloride will form.

  • Reaction Completion : After the addition is complete, continue stirring the mixture at 10-15°C for an additional 2 hours to ensure the reaction goes to completion.[4][9]

  • Aqueous Wash : Transfer the reaction mixture to a large separatory funnel. Add the 2% aqueous sodium carbonate solution (5 parts by mass relative to the initial isopropyl alcohol).[4]

  • Extraction & Separation : Shake the separatory funnel vigorously, venting frequently. Allow the layers to separate. The upper organic layer contains the desired product. Drain and discard the lower aqueous layer.

  • Final Product : The resulting organic layer is the xylene solution of isopropyl this compound, which exhibits high thermal stability.[4] If a more concentrated solution is needed, the xylene can be partially removed under reduced pressure, keeping the temperature below 50°C.[9]

Workflow and Pathway Diagrams

The following diagrams illustrate the experimental workflow and the general chemical transformation pathway.

G start Start: Reagents & Equipment setup 1. Reaction Setup (Inert Atmosphere, 10-15°C) start->setup charge 2. Charge Vessel (Alcohol + Solvent) setup->charge add_mscl 3. Add Methanesulfonyl Chloride charge->add_mscl add_base 4. Dropwise Addition of Base (Maintain 10-15°C) add_mscl->add_base react 5. Stir for 2 Hours (Reaction Completion) add_base->react workup 6. Aqueous Carbonate Wash (Transfer to Separatory Funnel) react->workup separate 7. Layer Separation (Isolate Organic Layer) workup->separate product End: Thermally Stable Alkyl This compound Solution separate->product

Caption: Experimental workflow for the large-scale synthesis of alkyl this compound.

G alcohol Alcohol (R-OH) reaction_node Mesylation Reaction + Base alcohol->reaction_node mscl Methanesulfonyl Chloride (MsCl) mscl->reaction_node base Tertiary Amine (e.g., Et3N) base->reaction_node product Alkyl this compound (R-OMs) reaction_node->product Forms byproduct Amine Hydrochloride Salt (e.g., Et3N·HCl) reaction_node->byproduct Forms

Caption: Simplified chemical transformation pathway for mesylation of an alcohol.

References

Application Notes and Protocols for Enhanced HPLC Detection of Methanesulfonates through Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanesulfonate (mesylate) esters, such as methyl this compound (MMS) and ethyl this compound (EMS), are common process-related impurities in active pharmaceutical ingredients (APIs). Due to their potential genotoxicity, regulatory agencies mandate their strict control at trace levels. Direct analysis of these small, non-chromophoric molecules by High-Performance Liquid Chromatography (HPLC) with ultraviolet-visible (UV-Vis) or fluorescence detection is challenging. Pre-column derivatization is a widely employed strategy to introduce a chromophore or fluorophore into the this compound molecule, thereby significantly enhancing its detectability.

This document provides detailed application notes and experimental protocols for the derivatization of methanesulfonates for improved HPLC detection using two primary methods:

  • UV-Vis Detection: Derivatization with nucleophilic thiol-containing reagents.

  • Fluorescence Detection: A proposed method using a coumarin-based fluorescent labeling agent.

Genotoxicity of Methanesulfonates: A Brief Overview

Methanesulfonates are monofunctional alkylating agents that can react with nucleophilic centers in cellular macromolecules, most critically DNA. The primary mechanism of their genotoxicity involves the transfer of a methyl or ethyl group to the DNA bases, particularly at the N7 position of guanine (B1146940) and the N3 position of adenine. This alkylation can lead to base mispairing during DNA replication, DNA strand breaks, and ultimately, mutations. The cellular response to this type of DNA damage involves a complex signaling cascade that activates DNA repair pathways.

Genotoxicity_Pathway MMS Methyl this compound (MMS) DNA Cellular DNA MMS->DNA Alkylation DNA_damage DNA Alkylation (e.g., N7-methylguanine, N3-methyladenine) DNA->DNA_damage BER Base Excision Repair (BER) DNA_damage->BER Repair Replication_Fork Replication Fork Stalling DNA_damage->Replication_Fork DSB Double-Strand Breaks (DSBs) Replication_Fork->DSB Mutation Mutations Replication_Fork->Mutation HR Homologous Recombination (HR) DSB->HR Repair DSB->Mutation Apoptosis Apoptosis DSB->Apoptosis Severe Damage

MMS-Induced DNA Damage and Repair Pathway

Method 1: Derivatization for HPLC-UV Detection

This method utilizes a nucleophilic substitution reaction where a thiol-containing derivatizing agent with a strong UV chromophore displaces the this compound group. Dithiocarbamates, such as sodium N,N-diethyldithiocarbamate (DDTC) and sodium dibenzyldithiocarbamate (B1202937) (BDC), are effective for this purpose.[1][2]

Experimental Workflow: UV-Vis Derivatization

UV_Vis_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis sample Weigh this compound-containing Sample (e.g., 250 mg) dissolve Dissolve in Water/Acetonitrile sample->dissolve add_naoh Add NaOH solution to adjust pH dissolve->add_naoh add_reagent Add Derivatizing Agent (e.g., DDTC or BDC solution) add_naoh->add_reagent react Heat at 80-100°C for 1-2 hours add_reagent->react hplc Inject into HPLC-UV System react->hplc detect Detect at specified wavelength (e.g., 277 nm for DDTC derivative) hplc->detect quantify Quantify against a standard curve detect->quantify

Workflow for UV-Vis Derivatization and Analysis
Detailed Experimental Protocol (using DDTC)

Materials:

  • Methyl this compound (MMS) and Ethyl this compound (EMS) standards

  • Sodium N,N-diethyldithiocarbamate (DDTC)

  • Sodium Hydroxide (NaOH)

  • N,N-Dimethylacetamide (DMA)

  • Acetonitrile (ACN), HPLC grade

  • Ammonium Acetate, HPLC grade

  • Water, deionized or HPLC grade

  • Sample containing this compound esters

Procedure:

  • Standard and Sample Preparation:

    • Prepare stock solutions of MMS and EMS in ACN.

    • Accurately weigh the sample and dissolve it in a mixture of water and ACN.[3]

  • Derivatization:

    • In a reaction vial, combine the sample or standard solution with DMA.[2]

    • Add a solution of DDTC in DMA.[2]

    • Adjust the pH of the reaction mixture to approximately 7-8 using a NaOH solution.[2]

    • Seal the vial and heat at 80°C for 1 hour.[3]

    • Allow the reaction mixture to cool to room temperature.

  • HPLC Analysis:

    • Inject an aliquot of the cooled reaction mixture into the HPLC system.

    • Separate the derivatized products on a C18 column.

    • Detect the derivatives using a UV detector at the appropriate wavelength.

Quantitative Data Summary
ParameterMethod with DDTC[2][3]Method with BDC[1]Method with 2-thionaphthol[4]
Derivatizing Agent Sodium N,N-diethyldithiocarbamateSodium dibenzyldithiocarbamate2-thionaphthol
Detection Wavelength 272-284 nm (typically 277 nm)280 nm252-253 nm
Limit of Detection (LOD) 0.01 µg/mL0.075 ng/mL (MMS), 0.15 ng/mL (EMS)0.03 µg/mL
Limit of Quantitation (LOQ) 0.03 µg/mL0.15 ng/mL (MMS), 0.30 ng/mL (EMS)0.10 µg/mL
Linearity (r) > 0.999> 0.99Good
Recovery 88.7 - 103.8%95.3 - 104.7%87.5 - 102.1%

Method 2: Proposed Derivatization for HPLC-Fluorescence Detection

Proposed Experimental Workflow: Fluorescence Derivatization

Fluorescence_Workflow cluster_prep_fluor Sample Preparation cluster_deriv_fluor Derivatization cluster_analysis_fluor HPLC Analysis sample_f Prepare this compound Standard/Sample in Aprotic Solvent add_reagent_f Add Fluorescent Nucleophile (e.g., a thiolated coumarin) sample_f->add_reagent_f add_catalyst_f Add a non-nucleophilic base (e.g., DBU or a hindered amine) add_reagent_f->add_catalyst_f react_f Incubate at elevated temperature (e.g., 60-80°C) add_catalyst_f->react_f hplc_f Inject into HPLC-FLD System react_f->hplc_f detect_f Detect at appropriate Ex/Em wavelengths hplc_f->detect_f quantify_f Quantify against a standard curve detect_f->quantify_f

Proposed Workflow for Fluorescence Derivatization
Proposed Experimental Protocol

Materials:

  • Methyl this compound (MMS) and Ethyl this compound (EMS) standards

  • 4-(bromomethyl)-7-methoxycoumarin or a similar fluorescent probe with a nucleophilic group

  • A non-nucleophilic base (e.g., DBU, Diisopropylethylamine)

  • Aprotic solvent (e.g., Acetonitrile, DMF)

  • HPLC system with a fluorescence detector

Procedure:

  • Standard and Sample Preparation:

    • Prepare stock solutions of MMS and EMS in an aprotic solvent.

    • Prepare the sample in the same aprotic solvent.

  • Derivatization:

    • To the sample or standard solution, add a solution of the fluorescent nucleophile.

    • Add a non-nucleophilic base to facilitate the reaction.

    • Seal the reaction vessel and heat at an optimized temperature (e.g., 60-80°C) for an optimized duration.

  • HPLC Analysis:

    • Cool the reaction mixture and inject it into the HPLC-FLD system.

    • Separate on a suitable reversed-phase column.

    • Detect using excitation and emission wavelengths appropriate for the chosen fluorophore.

Note: This proposed protocol requires optimization and validation for parameters such as reagent concentration, reaction time, temperature, and pH to ensure complete derivatization and accurate quantification.

Conclusion

Pre-column derivatization is an effective strategy to enhance the HPLC detection of this compound esters. The use of dithiocarbamates followed by UV-Vis detection is a well-established and validated method that provides good sensitivity and reproducibility for the routine analysis of these genotoxic impurities. For applications requiring even lower detection limits, derivatization with a fluorescent tag is a promising alternative, although method development and validation are necessary to establish a robust protocol. The choice of method will depend on the specific requirements of the analysis, including the required sensitivity, the sample matrix, and the available instrumentation.

References

Application Notes and Protocols for Real-Time Monitoring of Methanesulfonate Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the real-time and in-situ monitoring of methanesulfonate formation, a critical aspect in pharmaceutical development and process control due to the potential for genotoxic impurities. The following sections detail various analytical techniques, their applications, and step-by-step protocols for implementation.

Introduction

Methanesulfonic acid (mesylate) is frequently used as a salt form for active pharmaceutical ingredients (APIs). During the synthesis and storage of mesylate salts, there is a risk of forming this compound esters, which are potential genotoxic impurities (PGIs). Therefore, stringent control and monitoring of their formation are essential. Process Analytical Technology (PAT) provides principles and tools for real-time monitoring of such critical process parameters, ensuring product quality and safety.[1][2] This document outlines protocols for utilizing modern spectroscopic and chromatographic techniques for this purpose.

Vibrational Spectroscopy for In-Situ, Real-Time Monitoring

Vibrational spectroscopy techniques like Raman and Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) are powerful non-destructive methods for real-time reaction monitoring directly within the reaction vessel, eliminating the need for sample extraction.[2][3][4]

Raman Spectroscopy

Application: Raman spectroscopy is well-suited for monitoring changes in molecular bonds and symmetry, making it ideal for tracking the formation of this compound esters from methanesulfonic acid and alcohols in real-time.[3] Its insensitivity to aqueous media and the ability to use fiber optic probes allow for direct insertion into reaction vessels.[2][5]

Quantitative Analysis: Quantitative information can be derived by correlating the intensity of characteristic Raman peaks of the reactants and products with their concentrations.[6][7][8][9] The use of an internal standard, such as a solvent peak, can improve accuracy by correcting for fluctuations in laser power and sample turbidity.[7]

Protocol: Real-Time Monitoring of this compound Formation using Raman Spectroscopy

1. Instrumentation and Setup:

  • A Raman spectrometer equipped with a fiber-optic probe compatible with the reaction environment (e.g., high temperature, corrosive chemicals).
  • Laser source with appropriate wavelength (e.g., 785 nm) to minimize fluorescence.[5]
  • Software for data acquisition and analysis, preferably with multivariate analysis capabilities.

2. Calibration:

  • Prepare a series of calibration standards with known concentrations of the starting materials (e.g., alcohol), methanesulfonic acid, and the target this compound ester in the reaction solvent.
  • Acquire Raman spectra for each standard under the same conditions as the planned reaction monitoring (e.g., integration time, laser power).
  • Identify unique and well-resolved Raman bands for each component.
  • Develop a quantitative model (e.g., Partial Least Squares - PLS) correlating the spectral data with the concentrations of the components. Researchers have used this approach to achieve root-mean-square errors of prediction (RMSEP) as low as 3.06 mM for glucose in fermentation processes, demonstrating the potential for high accuracy.[10]

3. In-Situ Monitoring:

  • Insert the Raman probe directly into the reaction vessel, ensuring the probe window is fully immersed in the reaction mixture.
  • Begin spectral acquisition at the start of the reaction and continue at regular intervals (e.g., every 1-5 minutes) throughout the process.[5]
  • Use a consistent integration time (e.g., 5-10 seconds) for each measurement.[5]

4. Data Analysis:

  • Pre-process the acquired spectra to remove background fluorescence and noise.
  • Apply the pre-developed calibration model to the real-time spectral data to predict the concentrations of the reactants and the this compound product over time.
  • Plot the concentration profiles to monitor the reaction kinetics and determine the reaction endpoint.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Application: ATR-FTIR spectroscopy is another powerful technique for in-situ reaction monitoring.[11][12][13][14][15] It measures the infrared spectrum of a sample in direct contact with an ATR crystal, providing information about the functional groups present. This is particularly useful for tracking the disappearance of hydroxyl groups from the alcohol and the appearance of sulfonate ester bands.

Quantitative Analysis: The absorbance of specific infrared bands is proportional to the concentration of the corresponding functional group, allowing for quantitative analysis with proper calibration.[16] The limit of detection can be in the parts-per-million (ppm) range depending on the analyte and conditions.[17]

Protocol: In-Situ Monitoring of this compound Formation using ATR-FTIR Spectroscopy

1. Instrumentation and Setup:

  • An FTIR spectrometer equipped with an ATR probe (e.g., diamond or ZnSe crystal) suitable for the reaction conditions.
  • Software for data acquisition and quantitative analysis.

2. Calibration:

  • Prepare calibration standards with known concentrations of the reactants and the this compound ester in the reaction solvent.
  • Acquire ATR-FTIR spectra for each standard, ensuring good contact between the sample and the ATR crystal.
  • Identify characteristic absorption bands for the key functional groups involved in the reaction (e.g., O-H stretch of the alcohol, S=O stretch of the sulfonate ester).
  • Create a calibration curve by plotting the absorbance of the characteristic peaks against the concentration of each component.

3. In-Situ Monitoring:

  • Integrate the ATR probe into the reaction setup, ensuring it is immersed in the reaction mixture.
  • Collect a background spectrum of the reaction solvent at the initial reaction temperature.
  • Initiate the reaction and start collecting spectra at regular intervals.

4. Data Analysis:

  • Process the spectra by subtracting the background spectrum.
  • Measure the absorbance of the characteristic peaks for the reactants and product in each spectrum.
  • Use the calibration curves to determine the real-time concentrations of each species.
  • Monitor the reaction progress by plotting the concentration changes over time.

Chromatographic Methods for At-Line and Off-Line Monitoring

Chromatographic techniques are highly sensitive and specific, making them suitable for trace-level quantification of this compound impurities. While typically used for off-line analysis, they can be integrated into an at-line monitoring strategy where samples are automatically withdrawn from the reactor and analyzed in near real-time.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

Application: HPLC-UV is a widely used technique for the quantification of impurities in pharmaceuticals.[18][19] Since this compound esters often lack a strong UV chromophore, a derivatization step is typically required to enhance their detectability.[18][19][20][21][22]

Protocol: Quantification of this compound using Derivatization HPLC-UV

1. Reagents and Materials:

2. Sample Preparation and Derivatization:

  • Accurately weigh the sample (e.g., 250 mg) into a volumetric flask.[19]
  • Add a solution of the derivatization reagent and sodium hydroxide solution to adjust the pH.[19][21]
  • Heat the mixture (e.g., at 80°C for 1-2 hours) to complete the derivatization reaction.[19]
  • Cool the solution and dilute to the final volume with a suitable solvent.[19]
  • Filter the sample through a 0.45 µm filter before injection.[19]

3. HPLC Conditions:

  • Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm).[21][23]
  • Mobile Phase: A gradient of acetonitrile and 5 mmol/L ammonium acetate solution.[21][23]
  • Flow Rate: 1.0 mL/min.[21][23]
  • Column Temperature: 30°C.[21]
  • Detection Wavelength: 277 nm (for DDTC derivatives).[21][23]
  • Injection Volume: 20 µL.[19][21]

4. Calibration and Quantification:

  • Prepare a series of calibration standards of the this compound ester and subject them to the same derivatization procedure.
  • Inject the derivatized standards and the sample into the HPLC system.
  • Construct a calibration curve by plotting the peak area of the derivative against the concentration.
  • Quantify the amount of this compound in the sample using the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

Application: GC-MS is a highly sensitive and specific method for the analysis of volatile and semi-volatile compounds, making it ideal for the detection of this compound esters, which are often genotoxic impurities.[24][25][26][27][28][29][30]

Protocol: Trace Analysis of this compound Esters by GC-MS

1. Instrumentation and Setup:

  • Gas chromatograph coupled to a mass spectrometer.
  • Capillary column (e.g., DB-1701 or HP-5MS).[26]
  • Autosampler.

2. Sample Preparation:

  • Dissolve a known amount of the sample in a suitable solvent (e.g., dichloromethane).[26]
  • A liquid-liquid extraction may be employed to isolate the analytes from the sample matrix.[25]

3. GC-MS Conditions:

  • Column: DB-1701 (e.g., 30 m x 0.32 mm, 1.0 µm).[26]
  • Carrier Gas: Helium at a constant flow rate.[26]
  • Injector Temperature: 220°C.
  • Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 220°C at 20°C/minute and hold for 11 minutes.[26]
  • Injection Mode: Splitless or split (e.g., 5:1).[26]
  • MS Detection: Selective Ion Monitoring (SIM) mode for enhanced sensitivity and specificity, monitoring characteristic ions of the target this compound esters.[26]

4. Calibration and Quantification:

  • Prepare calibration standards of the this compound esters in the same solvent as the sample.
  • Inject the standards to establish a calibration curve based on the peak areas of the selected ions.
  • Analyze the sample and quantify the this compound esters using the calibration curve.

Quantitative Data Summary

The following tables summarize the performance characteristics of the described analytical techniques for the quantification of methanesulfonates.

Table 1: HPLC-UV Method Performance

ParameterValueReference
Linearity (r)>0.999[21][23]
Limit of Detection (LOD)0.01 - 15 ng/mL[21][23]
Limit of Quantitation (LOQ)0.03 - 40 ng/mL (or 0.6 ppm)[21][23]
Accuracy (Recovery)80 - 115%[23]
Precision (RSD)< 5.0%[23]

Table 2: GC-MS Method Performance

ParameterValueReference
Linearity (r)>0.9975[25]
Limit of Detection (LOD)0.61 - 0.74 ppm[26]
Limit of Quantitation (LOQ)2.03 - 5 ng/g[25][26]
Accuracy (Recovery)91.77 - 97.65%[25]
Precision (RSD)Varies with concentration

Table 3: Vibrational Spectroscopy Performance

TechniqueParameterValueReference
ATR-FTIRLimit of Detection (LOD)~30 - 220 ppm (analyte dependent)[17]
Raman SpectroscopyQuantitative AccuracyHigh with proper calibration and internal standards[7][8][10]

Visualizations

Experimental_Workflow_Raman cluster_prep Preparation & Calibration cluster_monitoring Real-Time Monitoring cluster_analysis Data Analysis Start Start Cal_Standards Prepare Calibration Standards (Known Concentrations) Start->Cal_Standards Acquire_Cal_Spectra Acquire Raman Spectra for Standards Cal_Standards->Acquire_Cal_Spectra Build_Model Build Quantitative Model (e.g., PLS) Acquire_Cal_Spectra->Build_Model Reaction_Setup Set up Reaction Vessel with Raman Probe Build_Model->Reaction_Setup Start_Reaction Initiate Reaction Reaction_Setup->Start_Reaction Acquire_RealTime_Spectra Acquire Spectra at Regular Intervals Start_Reaction->Acquire_RealTime_Spectra Pre_Process Pre-process Spectra (Baseline Correction, Noise Reduction) Acquire_RealTime_Spectra->Pre_Process Apply_Model Apply Calibration Model to Real-Time Data Pre_Process->Apply_Model Generate_Profile Generate Concentration vs. Time Profile Apply_Model->Generate_Profile End End Generate_Profile->End

Caption: Workflow for Real-Time Reaction Monitoring using Raman Spectroscopy.

Experimental_Workflow_HPLC cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification Start Start Sample_Weighing Weigh Sample Start->Sample_Weighing Derivatization Add Derivatization Reagent and Adjust pH Sample_Weighing->Derivatization Reaction Heat to Complete Derivatization Derivatization->Reaction Dilution Cool and Dilute Reaction->Dilution Filtration Filter Sample Dilution->Filtration Injection Inject Sample into HPLC Filtration->Injection Separation Chromatographic Separation on C18 Column Injection->Separation Detection UV Detection Separation->Detection Quantify Quantify Analyte in Sample Detection->Quantify Calibration Prepare and Analyze Derivatized Standards Cal_Curve Construct Calibration Curve Calibration->Cal_Curve Cal_Curve->Quantify End End Quantify->End

Caption: Workflow for this compound Quantification using HPLC-UV with Derivatization.

Signaling_Pathway_Methanesulfonate_Formation cluster_reactants Reactants cluster_process Reaction cluster_products Products MSA Methanesulfonic Acid (CH3SO3H) Esterification Esterification Reaction MSA->Esterification Alcohol Alcohol (R-OH) Alcohol->Esterification This compound This compound Ester (R-OSO2CH3) (Potential Genotoxic Impurity) Esterification->this compound Water Water (H2O) Esterification->Water

Caption: Formation of this compound Ester.

References

Application of Methanesulfonate in Ionic Liquid Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of methanesulfonate-based ionic liquids (ILs). The unique properties of these ILs, such as their thermal stability, tunable solubility, and biocompatibility, make them promising candidates for various applications, including as green solvents in drug synthesis and as active pharmaceutical ingredients (APIs).[1]

Introduction to this compound Ionic Liquids

Ionic liquids are salts with melting points below 100°C, composed of an organic cation and an organic or inorganic anion. The this compound anion ([CH₃SO₃]⁻) is a desirable component in IL synthesis due to its chemical and thermal stability.[2] The resulting this compound ILs often exhibit favorable physicochemical properties, such as moderate viscosity and conductivity, and are considered environmentally benign alternatives to traditional volatile organic solvents.[1][3]

Two primary synthetic routes are employed for the preparation of this compound ILs: Metathesis reactions and Direct Alkylation . The choice of method depends on the desired cation and the availability of starting materials.

I. Synthetic Protocols

Detailed experimental protocols for the synthesis of representative this compound ionic liquids are provided below.

Protocol 1: Synthesis of 1-Ethyl-3-methylimidazolium (B1214524) this compound ([EMIM][MeSO₃]) via Direct Alkylation

This protocol describes a halide-free, one-step synthesis with a virtually quantitative yield.[4]

Materials:

  • 1-Ethyl-3-methylimidazolium chloride ([EMIM]Cl)

  • Dimethyl sulfite

  • Inert gas (e.g., Nitrogen or Argon)

Equipment:

  • Sealed reaction vessel with a pressure valve

  • Magnetic stirrer with heating plate

  • Oil bath

  • Vacuum pump

Procedure:

  • In a sealed reaction vessel, create a mixture of 10.64 g (72.6 mmol) of 1-ethyl-3-methylimidazolium chloride and 14.39 g (130.7 mmol) of dimethyl sulfite.

  • Stir the mixture at 110-115°C (oil bath temperature) for 72 hours under an inert nitrogen atmosphere. The pressure valve should be set for 1-1.5 bar above atmospheric pressure.

  • Monitor the reaction progress using NMR spectroscopy until completion.

  • After the reaction is complete, remove volatile components by placing the product under vacuum (13.3 Pa) at 115°C (oil bath temperature) for 5 hours.

  • The resulting product is liquid 1-ethyl-3-methylimidazolium this compound.

Expected Yield: Virtually quantitative.[4]

Purity: Residual chloride content is typically less than 5 ppm.[4]

Protocol 2: Synthesis of 1-Butyl-3-methylimidazolium this compound ([BMIM][MeSO₃]) via Metathesis

This protocol involves an anion exchange reaction from a halide precursor.

Materials:

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Dissolve 1-butyl-3-methylimidazolium bromide (2.41 g, 11 mmol) and sodium this compound (1.3 g, 10 mmol) in methanol in a round-bottom flask.

  • Stir the reaction mixture overnight at room temperature.

  • Remove the precipitated sodium bromide by filtration.

  • Use solvent extraction with chloroform and ethyl acetate to separate the product from the remaining sodium bromide.

  • Evaporate the solvent from the product solution using a rotary evaporator to obtain the final ionic liquid.

Protocol 3: Synthesis of Butyl Pyridinium (B92312) this compound ([C₄py][CH₃SO₃]) via Metathesis

This protocol outlines the synthesis of a pyridinium-based this compound IL.

Materials:

  • Butyl pyridinium bromide ([C₄py]Br)

  • Sodium this compound (Na[CH₃SO₃])

  • Methanol

Equipment:

  • Reaction flask

  • Magnetic stirrer

Procedure:

  • Combine butyl pyridinium bromide (0.9 g, 4 mmol) and sodium this compound (0.5 g, 4.2 mmol) in 80 mL of methanol.

  • Stir the mixture overnight at room temperature.

  • The resulting product is butyl pyridinium this compound. Further purification may be required to remove the sodium bromide byproduct, similar to the procedure in Protocol 2.

II. Quantitative Data on this compound Ionic Liquids

The following tables summarize key quantitative data for several this compound ionic liquids, facilitating comparison between different cations and synthesis methods.

Table 1: Synthesis and Purity of Selected this compound Ionic Liquids

Ionic Liquid (Abbreviation)CationSynthesis MethodYield (%)Purity (%)Reference
1-Ethyl-3-methylimidazolium this compound ([EMIM][MeSO₃])1-Ethyl-3-methylimidazoliumDirect AlkylationQuantitative>99.99 (Cl⁻ < 5 ppm)[4]
1-Butyl-3-methylimidazolium this compound ([BMIM][MeSO₃])1-Butyl-3-methylimidazoliumMetathesis---
Butyl Pyridinium this compound ([C₄py][CH₃SO₃])Butyl PyridiniumMetathesis--
Trihexyltetradecylphosphonium this compoundTrihexyltetradecylphosphonium-~100~100

Data not available is denoted by "-"

Table 2: Physicochemical Properties of Selected this compound Ionic Liquids

Ionic Liquid (Abbreviation)Density (g/cm³ at °C)Viscosity (cP at °C)Melting Point (°C)Conductivity (mS/cm at °C)Reference
1-Ethyl-3-methylimidazolium this compound ([EMIM][MeSO₃])1.24 at 23135 at 25243.69 at 30[5][6]
Ammonium-based Protic ILs (general)--Td > 143-[1]

Td = Decomposition Temperature Data not available is denoted by "-"

III. Visualization of Synthetic Pathways

The following diagrams illustrate the primary synthetic routes for this compound ionic liquids.

Synthesis_Pathways cluster_metathesis Metathesis Route cluster_alkylation Direct Alkylation Route Halide Precursor Halide Precursor This compound IL This compound IL Halide Precursor->this compound IL + this compound Salt This compound Salt This compound Salt This compound Salt->this compound IL Byproduct Byproduct This compound IL->Byproduct Forms Cation Precursor Cation Precursor This compound IL_A This compound IL Cation Precursor->this compound IL_A + Alkylating Agent Alkylating Agent Alkylating Agent Alkylating Agent->this compound IL_A

Caption: Primary synthetic routes for this compound ionic liquids.

Experimental_Workflow_Metathesis start Start: Dissolve Reactants reaction Stir at Room Temperature (Overnight) start->reaction filtration Filter to Remove Byproduct Salt reaction->filtration extraction Solvent Extraction (e.g., Chloroform/Ethyl Acetate) filtration->extraction evaporation Rotary Evaporation to Remove Solvent extraction->evaporation end End: Pure this compound IL evaporation->end

Caption: Experimental workflow for metathesis synthesis.

IV. Applications in Drug Development

The unique properties of this compound ionic liquids make them highly suitable for various applications in the pharmaceutical and biomedical fields. Their tunability, good solubility, and biocompatibility are particularly advantageous.[1]

  • Green Solvents: this compound ILs can replace volatile and toxic organic solvents in drug synthesis, leading to cleaner and more sustainable processes.[1]

  • Drug Delivery: Their ability to improve the solubility and stability of poorly soluble drugs makes them effective drug delivery vehicles.[1]

  • Active Pharmaceutical Ingredients (APIs): The this compound anion itself can be part of a third-generation IL where the cation is a biologically active molecule, creating a novel liquid form of a drug with potentially enhanced properties.[1]

The continued research and application of this compound ionic liquids hold significant promise for advancing green chemistry principles in the pharmaceutical industry and developing novel therapeutic solutions.

References

Application Notes and Protocols: Methanesulfonic Acid as a Catalyst in Esterification Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methanesulfonic acid (MSA) is a strong, non-oxidizing organic acid that has gained significant traction as a catalyst in esterification reactions. Its efficacy, ease of handling, and more environmentally benign profile compared to traditional mineral acids like sulfuric acid make it an attractive choice in organic synthesis, including pharmaceutical development and biodiesel production.[1][2] This document provides detailed application notes, experimental protocols, and comparative data on the use of MSA in esterification.

Advantages of Methanesulfonic Acid in Esterification

Methanesulfonic acid offers several key advantages over other acid catalysts:

  • High Catalytic Activity: As a strong Brønsted acid, MSA effectively protonates the carbonyl oxygen of the carboxylic acid, facilitating nucleophilic attack by the alcohol and accelerating the rate of esterification.[1][2]

  • Cleaner Reactions: Unlike concentrated sulfuric acid, MSA is non-oxidizing and non-dehydrating. This minimizes the formation of colored impurities and byproducts that can result from charring or side reactions, simplifying purification and often leading to higher yields of the desired ester.[1]

  • Ease of Handling: MSA is a liquid at room temperature with a low vapor pressure, making it easier and safer to handle and dispense on an industrial scale compared to solid or highly volatile acid catalysts.[1][2]

  • Environmental and Safety Profile: MSA is biodegradable and has low toxicity.[2] It is also less corrosive than many mineral acids, offering a safer alternative for both personnel and equipment.[3]

  • Versatility: MSA can be used as a homogeneous catalyst or supported on solid materials like alumina (B75360) to create a heterogeneous catalyst, which can be easily recovered and reused.[4][5]

Applications in Organic Synthesis

The primary application of MSA in this context is the Fischer-Speier esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester and water.[2] This reaction is fundamental in the synthesis of a wide range of compounds, including:

  • Active Pharmaceutical Ingredients (APIs) and their intermediates.

  • Flavor and fragrance compounds.

  • Biodiesel (fatty acid methyl esters).[2][6]

  • Plasticizers and solvents.

Experimental Protocols

Protocol 1: General Procedure for Homogeneous MSA-Catalyzed Esterification

This protocol describes a general method for the esterification of a generic carboxylic acid with an alcohol using MSA as a homogeneous catalyst under conventional heating.

Materials:

  • Carboxylic acid

  • Alcohol (can be used in excess as the solvent)

  • Methanesulfonic acid (MSA)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the carboxylic acid in an excess of the alcohol.

  • Catalyst Addition: Slowly add methanesulfonic acid to the reaction mixture. The amount of MSA can range from catalytic quantities (1-5 mol%) to larger amounts depending on the reactivity of the substrates.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography, Gas Chromatography).

  • Work-up: a. Once the reaction is complete, allow the mixture to cool to room temperature. b. If excess alcohol was used, remove it under reduced pressure using a rotary evaporator. c. Dilute the residue with an organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel. d. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the MSA), and brine. e. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: a. Filter off the drying agent. b. Concentrate the filtrate under reduced pressure to obtain the crude ester. c. If necessary, purify the crude product by distillation or column chromatography.

Logical Workflow for General Homogeneous Esterification:

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Mix Carboxylic Acid and Alcohol B Add Methanesulfonic Acid A->B C Heat to Reflux B->C D Cool and Remove Excess Alcohol C->D E Extract with Organic Solvent D->E F Wash with Water, NaHCO3, and Brine E->F G Dry Organic Layer F->G H Filter and Concentrate G->H I Distillation or Chromatography H->I

General Homogeneous Esterification Workflow
Protocol 2: Microwave-Assisted Esterification using MSA on Alumina (Heterogeneous Catalyst)

This protocol is a rapid and efficient solvent-free method for ester synthesis using a supported MSA catalyst and microwave irradiation.[4]

Materials:

  • Carboxylic acid

  • Alcohol

  • Methanesulfonic acid supported on Alumina (AMA)

  • Chloroform

  • Celite

  • Saturated sodium carbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Catalyst Preparation (AMA 2:3): Prepare the catalyst by mixing methanesulfonic acid (2 mol) and alumina (3 mol).

  • Reaction Mixture: In a microwave reactor vessel, mix the carboxylic acid, the alcohol, and the AMA catalyst.

  • Microwave Irradiation: Irradiate the reaction mixture in a microwave reactor at a set temperature (e.g., 120°C) for a specified time (e.g., 20 minutes).[1]

  • Work-up: a. After cooling, dilute the reaction mixture with chloroform.[1] b. Filter the mixture through a pad of Celite to remove the solid catalyst.[1] c. Wash the filtrate with saturated sodium carbonate solution and then with water.[1] d. Dry the organic layer over anhydrous sodium sulfate.[1]

  • Purification: a. Filter off the drying agent. b. Concentrate the filtrate under reduced pressure to yield the ester.[1]

Experimental Workflow for Microwave-Assisted Esterification:

G A Mix Reactants with MSA on Alumina (AMA) B Microwave Irradiation (e.g., 120°C, 20 min) A->B C Cool and Dilute with Chloroform B->C D Filter to Remove Catalyst C->D E Wash with Na2CO3 and Water D->E F Dry Organic Layer E->F G Filter and Concentrate F->G H Pure Ester Product G->H

Microwave-Assisted Esterification Workflow

Quantitative Data Summary

The following tables summarize quantitative data from various studies on MSA-catalyzed esterification reactions.

Table 1: Homogeneous MSA-Catalyzed Esterification of Stearic Acid with Various Alcohols

AlcoholReaction Temperature (°C)Reaction TimeMolar Ratio (Alcohol:Acid)Catalyst Loading (wt%)Yield (%)Reference
Methanol2605 min9:1591.1[3]
Ethanol2605 min9:15~85 (estimated from graph)[3]
Propanol2605 min9:15~80 (estimated from graph)[3]

Table 2: Heterogeneous MSA-Catalyzed Esterification of Palmitic Acid

Catalyst: MSA supported on UiO-66

AlcoholReaction Temperature (°C)Reaction Time (h)Molar Ratio (Alcohol:Acid)Catalyst Loading ( g/mol )Conversion (%)Reference
Methanol10048:12597.0[5]
n-Butanol10023:12599.2[5]
n-Decanol12022:12599.9[5]

Table 3: Microwave-Assisted Heterogeneous Esterification using MSA on Alumina

Carboxylic AcidAlcoholReaction Temperature (°C)Reaction Time (min)Yield (%)Reference
Benzoic AcidMethanol1202090[1]
Phenylacetic AcidEthanol1202092[1]
L-Phenylalaninen-Propanol1202085[1]

Mechanism of MSA-Catalyzed Esterification

The Fischer esterification is a reversible, acid-catalyzed equilibrium reaction. The mechanism involves the following key steps:

Reaction Mechanism Pathway:

G A Protonation of Carbonyl Oxygen B Nucleophilic Attack by Alcohol A->B Forms Tetrahedral Intermediate C Proton Transfer B->C D Elimination of Water C->D Forms Good Leaving Group (H2O) E Deprotonation D->E Forms Protonated Ester F Ester Product E->F Regenerates Catalyst

Mechanism of Fischer Esterification

References

Troubleshooting & Optimization

troubleshooting low yield in mesylation reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for mesylation reactions. Our goal is to help you overcome common experimental challenges and optimize your reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is a mesylation reaction and why is it used?

A mesylation reaction is a common organic transformation used to convert a hydroxyl group (-OH) into a methanesulfonate group (-OMs). This is important because the hydroxyl group is a poor leaving group in nucleophilic substitution and elimination reactions.[1] By converting it to a mesylate, which is an excellent leaving group, the reactivity of the molecule is enhanced, allowing for subsequent reactions such as nucleophilic substitution or elimination.[1][2] This conversion is achieved by reacting an alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base.[3]

Q2: I'm getting a low yield in my mesylation reaction. What are the most common causes?

Low yields in mesylation reactions can often be attributed to several key factors:

  • Moisture Contamination: Methanesulfonyl chloride is highly reactive towards water. Any moisture in the glassware, solvent, or starting materials will consume the reagent and reduce the yield. It is critical to use anhydrous conditions, including oven-dried or flame-dried glassware and dry solvents.

  • Inadequate Base: The choice and amount of base are crucial. A common issue is using a base that is not strong enough or is present in insufficient quantity to neutralize the HCl generated during the reaction.[1] Common bases include triethylamine (B128534) (TEA) and pyridine.[3]

  • Sub-optimal Temperature: These reactions are typically run at low temperatures (e.g., 0 °C) to control the exothermic reaction and minimize side products. Letting the temperature rise too high can lead to decomposition and the formation of impurities.[4]

  • Side Reactions: The formation of byproducts, most commonly the corresponding alkyl chloride, can significantly lower the yield of the desired mesylate.[3]

Q3: How can I prevent the formation of the alkyl chloride byproduct?

The formation of an alkyl chloride is a common side reaction when using methanesulfonyl chloride (MsCl), as the chloride ion generated can act as a nucleophile. To minimize this:

  • Use Methanesulfonic Anhydride (B1165640): A highly effective alternative is to use methanesulfonic anhydride ((MeSO₂)₂O). This reagent does not produce chloride ions, thus eliminating the possibility of forming the alkyl chloride side product.[3]

  • Control Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C or below) can help to suppress the SN2 reaction that leads to the alkyl chloride.

  • Choice of Solvent: Using a non-polar solvent may help to disfavor the formation of the ionic chloride nucleophile.

Q4: What is the difference between the standard and the sulfene (B1252967) mechanism for mesylation?

The operative mechanism in a mesylation reaction can depend on the base used.

  • Standard Mechanism (SN2-like): The alcohol's oxygen atom acts as a nucleophile and attacks the sulfur atom of methanesulfonyl chloride, displacing the chloride. A base, such as pyridine, then deprotonates the resulting intermediate to give the final mesylate.[1]

  • Sulfene Mechanism: With stronger, more hindered bases like triethylamine (TEA), an alternative pathway can occur. The base first removes a proton from the methyl group of methanesulfonyl chloride, forming a highly reactive intermediate called a sulfene via an E2 elimination. The alcohol then rapidly adds to the sulfene to form the mesylate.[1]

Q5: Is my mesylate product stable to an aqueous workup?

Generally, mesylates are stable enough to withstand a standard aqueous workup. Washing the organic layer with water, a mild base like sodium bicarbonate solution (to remove excess acid), and brine is a common procedure. However, prolonged exposure to water or highly basic conditions should be avoided as it can lead to hydrolysis of the mesylate back to the alcohol.

Troubleshooting Guide

Problem: Low or no conversion of the starting alcohol.
  • Possible Cause: Inactive reagents due to moisture.

    • Solution: Ensure all glassware is rigorously dried (oven or flame-dried). Use anhydrous solvents, and ensure your alcohol starting material is dry.

  • Possible Cause: Insufficient or inappropriate base.

    • Solution: Use at least one equivalent of a suitable base like triethylamine (TEA) or diisopropylethylamine (DIPEA). For some substrates, a stronger base may be required.

  • Possible Cause: Reaction temperature is too low.

    • Solution: While starting at 0 °C is standard, some less reactive alcohols may require the reaction to be warmed to room temperature to proceed to completion. Monitor the reaction by TLC to determine the optimal temperature.[4]

Problem: Formation of a significant amount of alkyl chloride side product.
  • Possible Cause: Reaction with chloride ions generated from methanesulfonyl chloride.

    • Solution 1: Switch from methanesulfonyl chloride (MsCl) to methanesulfonic anhydride ((MeSO₂)₂O). This eliminates the source of chloride ions.[3]

    • Solution 2: Lower the reaction temperature. This can disfavor the competing SN2 reaction that forms the alkyl chloride.

  • Possible Cause: Substrate is highly susceptible to nucleophilic attack (e.g., benzylic or allylic alcohols).

    • Solution: In addition to using methanesulfonic anhydride, consider milder conditions and shorter reaction times.

Problem: The reaction is messy, with multiple spots on TLC.
  • Possible Cause: Reaction temperature is too high.

    • Solution: Maintain a low temperature (0 °C or below) during the addition of methanesulfonyl chloride. An ice bath is essential. High temperatures can lead to decomposition and side reactions.

  • Possible Cause: Impure starting materials.

    • Solution: Ensure the purity of your starting alcohol and solvent. Impurities can lead to a cascade of side reactions.

  • Possible Cause: Elimination side reactions.

    • Solution: If your substrate is prone to elimination (e.g., a secondary or tertiary alcohol), ensure you are using a non-nucleophilic, hindered base. Also, maintain a low reaction temperature.

Problem: The reaction seems to stall before completion.
  • Possible Cause: Insufficient methanesulfonyl chloride.

    • Solution: Methanesulfonyl chloride can be consumed by trace amounts of water. It is common to use a slight excess (e.g., 1.1-1.2 equivalents). If the reaction stalls, a small additional charge of the reagent might be necessary, but be cautious of adding too much.

  • Possible Cause: The generated HCl salt of the amine base is precipitating.

    • Solution: Ensure the reaction is well-stirred. If the salt precipitation is hindering the reaction, consider using a solvent that better solubilizes the salt, or use a base whose salt is more soluble (e.g., pyridine).

Data Presentation

The choice of amine catalyst can significantly impact the yield of the mesylation reaction. The following table summarizes the yield of mesylates from various primary alcohols using different amine catalysts in a water-solvent system.

EntryStarting AlcoholCatalyst (0.1 equiv.)Yield (%)
11-OctanolTriethylamine98
2n-Butyl alcoholTriethylamine95
3Benzyl alcoholTriethylamine93
41-OctanolN,N-dimethylbutylamine99
5n-Butyl alcoholN,N-dimethylbutylamine96
6Benzyl alcoholN,N-dimethylbutylamine94

Data adapted from Ishizuka, T., et al. (2015). Green Chemistry, 17(3), 1543-1548.[5]

Experimental Protocols

Protocol 1: Standard Mesylation of a Primary Alcohol

This protocol describes a general procedure for the mesylation of a primary alcohol using methanesulfonyl chloride and triethylamine.

  • Preparation:

    • Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool in a desiccator over a drying agent.

    • Assemble the glassware (a round-bottom flask with a magnetic stir bar, addition funnel, and nitrogen inlet) under a stream of dry nitrogen or argon.

  • Reaction Setup:

    • To the reaction flask, add the primary alcohol (1.0 eq.) and anhydrous dichloromethane (B109758) (DCM) (to make a ~0.2 M solution).

    • Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition:

    • Add triethylamine (1.5 eq.) to the stirred solution.

    • Slowly add methanesulfonyl chloride (1.2 eq.) dropwise via the addition funnel over 10-15 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction Monitoring:

    • Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.[4] If the reaction is sluggish, it can be allowed to warm to room temperature.[4]

  • Workup:

    • Once the reaction is complete, quench by adding cold water.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with cold 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Mesylation using Methanesulfonic Anhydride (to avoid alkyl chloride formation)

This protocol is recommended when the formation of an alkyl chloride is a significant issue.

  • Preparation: Follow the same rigorous drying procedures as in Protocol 1.

  • Reaction Setup:

    • To the reaction flask, add the primary alcohol (1.0 eq.) and anhydrous dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition:

    • Add triethylamine (1.5 eq.) to the stirred solution.

    • In a separate flask, dissolve methanesulfonic anhydride (1.2 eq.) in a small amount of anhydrous DCM.

    • Add the methanesulfonic anhydride solution dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring and Workup: Follow steps 4 and 5 from Protocol 1. The workup procedure is identical.

Visualizations

TroubleshootingWorkflow Start Low Yield in Mesylation Reaction CheckConversion Is Starting Material Consumed? (Check TLC/LCMS) Start->CheckConversion IncompleteReaction Incomplete Reaction CheckConversion->IncompleteReaction No SideProducts Side Products Observed CheckConversion->SideProducts Yes, but with side products WorkupLoss Product Lost During Workup? CheckConversion->WorkupLoss Yes, conversion was high CheckMoisture Troubleshoot: - Check for moisture (dry glassware/solvents) - Increase reagent equivalents - Increase temperature/time IncompleteReaction->CheckMoisture CheckChloride Is Alkyl Chloride the Main Side Product? SideProducts->CheckChloride End Yield Optimized CheckMoisture->End UseAnhydride Solution: - Use Methanesulfonic Anhydride - Lower reaction temperature CheckChloride->UseAnhydride Yes OtherSideProducts Other Side Products (e.g., elimination, decomposition) CheckChloride->OtherSideProducts No UseAnhydride->End OptimizeConditions Troubleshoot: - Lower reaction temperature - Check purity of starting materials - Use a less-hindered base OtherSideProducts->OptimizeConditions OptimizeConditions->End CheckAqLayer Troubleshoot: - Check aqueous layer for product - Avoid overly basic/acidic washes - Minimize workup time WorkupLoss->CheckAqLayer Possibly WorkupLoss->End No CheckAqLayer->End

Caption: A troubleshooting workflow for diagnosing low yield issues in mesylation reactions.

MesylationMechanisms cluster_0 Standard Mechanism (SN2-like) cluster_1 Sulfene Mechanism (E2/Addition) A_Start R-OH + MsCl A_Intermediate R-O(H+)-Ms + Cl- A_Start->A_Intermediate Nucleophilic Attack A_Product R-OMs A_Intermediate->A_Product Deprotonation Base1 Base (e.g., Pyridine) Base1->A_Intermediate B_Start MsCl B_Sulfene [H2C=SO2] (Sulfene Intermediate) + Base-H+Cl- B_Start->B_Sulfene E2 Elimination B_Product R-OMs B_Sulfene->B_Product Alcohol Addition Base2 Strong Base (e.g., TEA) Base2->B_Start Alcohol R-OH Alcohol->B_Sulfene

Caption: The two primary mechanisms for mesylation: standard SN2-like and the sulfene pathway.

ExperimentalWorkflow Prep 1. Preparation (Dry Glassware, Inert Atmosphere) Setup 2. Reaction Setup (Dissolve Alcohol in Anhydrous DCM, Cool to 0 °C) Prep->Setup Addition 3. Reagent Addition (Add Base, then MsCl dropwise) Setup->Addition Monitor 4. Reaction Monitoring (TLC or LCMS) Addition->Monitor Quench 5. Quench Reaction (Add Cold Water) Monitor->Quench Workup 6. Aqueous Workup (Wash with acid, base, brine) Quench->Workup Dry 7. Dry and Concentrate (Dry with Na2SO4, Rotovap) Workup->Dry Purify 8. Purification (Column Chromatography, if needed) Dry->Purify

Caption: A general experimental workflow for a typical mesylation reaction.

References

Technical Support Center: Methanesulfonyl Chloride Reactions with Amines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of methanesulfonyl chloride (MsCl) in reactions with primary and secondary amines to form sulfonamides. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction between methanesulfonyl chloride and an amine?

The primary reaction involves the nucleophilic attack of a primary or secondary amine on the electrophilic sulfur atom of methanesulfonyl chloride. This results in the formation of a stable methanesulfonamide (B31651) and hydrochloric acid (HCl).[1][2][3] A base, such as pyridine (B92270) or triethylamine (B128534), is typically added to neutralize the HCl byproduct.[4][5]

Q2: My reaction yield is very low. What are the common causes and how can I fix them?

Low yields in sulfonamide synthesis are a frequent issue. The most common causes include suboptimal reaction conditions, reagent quality, and incorrect stoichiometry.

  • Moisture Contamination: Methanesulfonyl chloride is highly reactive towards water, which leads to its decomposition into methanesulfonic acid and HCl.[2][6] Ensure all glassware is oven-dried and use anhydrous solvents to prevent hydrolysis.[4][5]

  • Suboptimal Temperature: Many standard sulfonamide syntheses perform well when started at 0 °C and allowed to warm to room temperature.[4] However, for less reactive or sterically hindered amines, heating (reflux) may be necessary to drive the reaction to completion.[4] It is crucial to monitor the reaction's progress using a technique like Thin Layer Chromatography (TLC).

  • Inappropriate Base: The base scavenges the generated HCl. If the base is too weak or not present in sufficient quantity, the reaction medium becomes acidic, protonating the amine and reducing its nucleophilicity.[5] At least one equivalent of a suitable base like pyridine or triethylamine is recommended.[5]

  • Incorrect Stoichiometry: Typically, equimolar amounts of the sulfonyl chloride and the amine are used.[4] The order of addition can also be critical. A common procedure involves cooling a solution of the amine and base to 0 °C before slowly adding the methanesulfonyl chloride solution dropwise.[4]

Q3: My TLC and NMR analyses show multiple unexpected products. What are the likely side reactions?

The formation of multiple products often points to the occurrence of side reactions, primarily involving the formation of a highly reactive intermediate called sulfene (B1252967) (H₂C=SO₂).[1][2]

  • Sulfene Formation: In the presence of a strong, non-nucleophilic base like triethylamine, MsCl can undergo an E1cb elimination reaction to form sulfene.[1][7] This pathway is competitive with the desired direct nucleophilic substitution by the amine.

  • Sulfene Reactions: Once formed, sulfene is highly electrophilic and can be trapped by various nucleophiles. It can react with the amine to form an adduct, or undergo cycloaddition reactions with other components in the mixture, such as enamines or ketene (B1206846) acetals, leading to a variety of heterocyclic byproducts like thietane (B1214591) 1,1-dioxides.[1][8][9] In some solvents like acetonitrile, sulfene can even dimerize.[10]

Q4: How can I minimize the formation of sulfene and other side products?

Minimizing the formation of the reactive sulfene intermediate is key to obtaining a clean reaction and high yield of the desired sulfonamide.

  • Choice of Base: The choice of base is critical.[4] While triethylamine is a common choice, it is known to promote sulfene formation.[1][8] Pyridine, being a weaker base, is often a better choice to favor the direct sulfonylation pathway. For particularly sensitive substrates, a more sterically hindered, non-nucleophilic base may be required.[4]

  • Temperature Control: Running the reaction at a lower temperature (e.g., 0 °C) can help control the rate of side reactions.[4]

  • Order of Addition: Adding the methanesulfonyl chloride slowly to the mixture of the amine and base ensures that the MsCl concentration remains low, which can disfavor the elimination reaction that forms sulfene.[4]

Q5: I am working with a sterically hindered amine and the reaction is not proceeding. What can I do?

Sterically hindered amines or amines with low nucleophilicity (e.g., those with electron-withdrawing groups) react slowly.[4][11] To overcome this, more forcing conditions may be necessary.

  • Increase Temperature: Heating the reaction mixture can provide the necessary activation energy.[4]

  • Increase Reaction Time: Allow the reaction to run for a longer period, monitoring progress by TLC.

  • Use a More Suitable Base: For weakly nucleophilic amines, a stronger, non-nucleophilic base might be required to effectively deprotonate the amine hydrochloride salt without competing in the reaction.[4]

Troubleshooting Guides

Guide 1: Low Reaction Yield

If you are experiencing low yields of your desired methanesulfonamide, follow this troubleshooting workflow to identify and resolve the issue.

G start Low Yield Observed reagent_quality Check Reagent Quality - Is MsCl fresh/properly stored? - Are solvents anhydrous? start->reagent_quality reagent_ok Reagents OK reagent_quality->reagent_ok If Yes reagent_bad Action: Use fresh MsCl and anhydrous solvents. reagent_quality->reagent_bad If No conditions Review Reaction Conditions - Temperature - Reaction Time reagent_ok->conditions reagent_bad->reagent_quality conditions_ok Conditions OK conditions->conditions_ok If Yes conditions_bad Action: Optimize temperature (start at 0°C) and time (monitor by TLC). conditions->conditions_bad If No stoichiometry Verify Stoichiometry & Order of Addition - Amine:MsCl ratio (1:1?) - Base equivalent (>=1?) - Slow MsCl addition? conditions_ok->stoichiometry conditions_bad->conditions stoichiometry_ok Stoichiometry OK stoichiometry->stoichiometry_ok If Yes stoichiometry_bad Action: Adjust ratios. Add MsCl dropwise to amine/base mixture. stoichiometry->stoichiometry_bad If No base_choice Evaluate Base Choice - Is base promoting side reactions (e.g., triethylamine)? stoichiometry_ok->base_choice stoichiometry_bad->stoichiometry base_bad Action: Switch to a less reactive base (e.g., pyridine). base_choice->base_bad If Yes end Yield Improved base_choice->end If No base_bad->end

Caption: Troubleshooting workflow for low sulfonamide yield.

Guide 2: Presence of Multiple Products

The formation of multiple byproducts is often linked to the generation of sulfene. Understanding the competing reaction pathways is the first step to mitigating this issue.

G cluster_main Desired Pathway cluster_side Side Reaction Pathway MsCl_Amine MsCl + R₂NH (Amine) Sulfonamide Methanesulfonamide (Desired Product) MsCl_Amine->Sulfonamide Direct Substitution (Favored by weaker base, e.g., Pyridine) MsCl_Base MsCl + Base (e.g., Triethylamine) Sulfene Sulfene Intermediate (Highly Reactive) MsCl_Base->Sulfene E1cb Elimination Byproducts Byproducts - Sulfene Adducts - Cycloaddition Products Sulfene->Byproducts Trapping Reactions MsCl Methanesulfonyl Chloride (MsCl) MsCl->MsCl_Amine MsCl->MsCl_Base

Caption: Competing reaction pathways of methanesulfonyl chloride with amines.

Data Presentation

The choice of base and solvent can significantly impact the distribution between the desired sulfonamide product and side products derived from sulfene. While specific yields are highly substrate-dependent, the following table provides a qualitative guide to reaction outcomes.

BaseSolventTypical OutcomeRationale
Pyridine Dichloromethane (B109758) (DCM)High yield of sulfonamide. A weaker base that acts primarily as an acid scavenger, disfavoring the elimination pathway to sulfene.[4][5]
Triethylamine (TEA) Tetrahydrofuran (THF)Mixture of sulfonamide and sulfene-derived byproducts. A strong, non-nucleophilic base that readily promotes the E1cb elimination to form sulfene.[1][8]
N-Methylimidazole (MeIm) Dichloromethane (DCM)High yield of amide (in specific cases). Shown to be effective in certain condensations, like with N-Cbz-protected amino acids, giving high yields without significant racemization.[11]
Potassium Carbonate (K₂CO₃) Acetonitrile (ACN)Variable; can be effective. An inorganic base that can be used, but solubility and reaction rate may be issues depending on the substrate.[4]

Experimental Protocols

Protocol 1: General Procedure for Methanesulfonamide Synthesis

This protocol is a general guideline for the synthesis of a methanesulfonamide, optimized to minimize side reactions.

Materials:

  • Primary or secondary amine (1.0 mmol)

  • Methanesulfonyl chloride (1.0 mmol, 1.0 eq)

  • Anhydrous pyridine (1.2 mmol, 1.2 eq)

  • Anhydrous dichloromethane (DCM) (10 mL)

  • Round-bottom flask, magnetic stirrer, ice bath, and standard glassware (all oven-dried).

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 mmol) and anhydrous DCM (5 mL) to a clean, dry round-bottom flask equipped with a stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add anhydrous pyridine (1.2 mmol) to the stirred solution.

  • In a separate vial, dissolve methanesulfonyl chloride (1.0 mmol) in anhydrous DCM (5 mL).

  • Add the methanesulfonyl chloride solution dropwise to the cooled amine/pyridine solution over 10-15 minutes. A precipitate (pyridinium hydrochloride) may form.[4]

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature.

  • Monitor the progress of the reaction by TLC until the starting amine is consumed.

  • Upon completion, quench the reaction by adding water. Separate the organic layer, wash with dilute acid (e.g., 1M HCl) to remove excess pyridine, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.[4]

References

Technical Support Center: Optimizing Methanesulfonate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of methanesulfonates (mesylates).

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing methanesulfonate esters from alcohols?

A1: The most prevalent method for preparing this compound esters (mesylates) from alcohols involves the reaction of the alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base.[1] Commonly used bases include triethylamine (B128534) (TEA) or pyridine (B92270), and the reaction is typically carried out in a solvent like dichloromethane (B109758) (DCM) at reduced temperatures (e.g., 0 °C) or room temperature.[2][3]

Q2: What are the key advantages of converting an alcohol to a mesylate?

A2: Converting an alcohol's hydroxyl group (-OH) into a this compound group (-OMs) transforms it into an excellent leaving group for nucleophilic substitution (SN1 and SN2) and elimination reactions.[4][5] This is because the resulting mesylate anion is a very weak base, stabilized by resonance.[6] The reaction to form the mesylate proceeds under mild conditions and, importantly, does not alter the stereochemistry at the alcohol's carbon center.[4]

Q3: What are common side reactions to be aware of during mesylation with methanesulfonyl chloride?

A3: A potential side product when using methanesulfonyl chloride (MsCl) is the corresponding alkyl chloride.[2] This can occur if the reaction conditions promote nucleophilic attack by the chloride ion. Another consideration, particularly in pharmaceutical applications, is the formation of sulfonate esters as impurities when using alcohol as a solvent with methanesulfonic acid.[7]

Q4: How can I purify my crude this compound ester?

A4: Purification of crude this compound esters typically involves an aqueous workup.[8] This can include washing the reaction mixture with water, a dilute acid solution (like 10% HCl) to remove excess base, and a saturated sodium bicarbonate solution to neutralize any remaining acid.[9] The organic layer is then dried and the solvent is removed under reduced pressure.[10] If further purification is needed, column chromatography or recrystallization can be employed.

Q5: Are methanesulfonates stable in water during the workup?

A5: Mesylates are generally stable enough for a standard aqueous workup.[8] While prolonged exposure to water can lead to hydrolysis back to the alcohol, the timescale of a typical extraction procedure is usually short enough to avoid significant product loss.

Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete reaction.[11] 2. Degradation of starting material or product. 3. Poor quality of reagents (e.g., moisture in solvent or on glassware).[12] 4. Substrate is a sterically hindered alcohol.1. Monitor the reaction by Thin Layer Chromatography (TLC). If the starting material is still present, consider increasing the reaction time or temperature.[10][11] 2. Run the reaction at a lower temperature to minimize degradation. Ensure the workup is not unnecessarily prolonged. 3. Use anhydrous solvents and flame- or oven-dried glassware. 4. For sterically hindered alcohols, a stronger base or longer reaction times may be necessary. The formation of a reactive sulfene (B1252967) intermediate from MsCl can be advantageous for tertiary alcohols.[6]
Formation of Alkyl Chloride Side Product Reaction with the chloride ion generated from methanesulfonyl chloride. This is more likely with certain substrates and conditions.Using methanesulfonic anhydride (B1165640) instead of methanesulfonyl chloride can eliminate the possibility of forming an alkyl chloride side product.[2]
Difficulty in Removing Excess Base/Base Hydrochloride Salt The base (e.g., triethylamine) and its hydrochloride salt can sometimes be difficult to remove completely during workup.Wash the organic layer with a dilute acid solution (e.g., cold 10% HCl) to protonate the amine, making it water-soluble and easily extracted into the aqueous phase.[9]
Product is an Oil and Difficult to Purify The this compound ester may be a non-crystalline oil at room temperature.Purification via silica (B1680970) gel column chromatography is often effective for oily products.[13]
Reaction is Sluggish or Does Not Go to Completion The alcohol may be a poor nucleophile, or the base may not be sufficiently effective.Ensure an adequate amount of a suitable base (e.g., triethylamine, pyridine, or DIPEA) is used to neutralize the HCl generated during the reaction.[3][10] For less reactive alcohols, a stronger base or a catalytic amount of an amine like N,N-dimethylbenzylamine may be beneficial.[14]

Quantitative Data on Reaction Conditions

Table 1: General Reaction Conditions for Mesylation of Alcohols

ParameterConditionNotes
Alcohol 1.0 eqPrimary and secondary alcohols are common substrates.[15]
Methanesulfonyl Chloride (MsCl) 1.1 - 1.2 eqA slight excess is typically used to ensure complete conversion of the alcohol.[9][10]
Base 1.5 - 2.5 eqTriethylamine (Et3N) or pyridine are commonly used to scavenge the HCl produced.[10][15]
Solvent Dichloromethane (DCM), TolueneDry solvents are crucial for good results.[10]
Temperature -10 °C to Room TemperatureReactions are often initiated at 0 °C and may be allowed to warm to room temperature.[9][10][15]
Reaction Time 1 - 5 hoursReaction progress should be monitored by TLC.[10][15]

Table 2: Synthesis of Metal Methanesulfonates

Metal SaltStarting MaterialsKey ConditionsNotes
Tin(II) this compound Tin metal and Methanesulfonic acidRefluxing methanesulfonic acid (up to 140 °C) is required for a direct reaction, which can be slow.[16]The electrolytic method is an alternative that can produce a high-purity aqueous solution of tin(II) this compound.[16][17]
Tin(II) this compound Stannous chloride and Methanesulfonic acidDirect reaction at 110-130 °C.Can result in chloride ion contamination, which is difficult to remove.[16]
Lithium Aluminum this compound LDH [LiAl2(OH)6]Cl·1.5H2O and this compound solutionAnion exchange reaction.Characterized by an increase in the interlayer spacing of the layered double hydroxide (B78521) (LDH) structure.[18]

Experimental Protocols

Protocol 1: General Procedure for the Mesylation of a Primary Alcohol
  • Preparation: In a flame- or oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alcohol (1.0 equivalent) in anhydrous dichloromethane (DCM) to make an approximately 0.2 M solution.[9]

  • Addition of Base: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.5 equivalents) to the stirred solution.[10]

  • Addition of Mesylating Agent: Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the reaction mixture, ensuring the temperature remains at 0 °C.[10]

  • Reaction: Stir the reaction mixture at 0 °C for 4 hours. If TLC analysis shows incomplete reaction, the mixture can be allowed to warm to room temperature and stirred for an additional 2 hours.[10]

  • Workup: Once the reaction is complete, dilute the mixture with water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with DCM.[10]

  • Washing: Combine the organic layers and wash successively with cold 10% HCl, saturated sodium bicarbonate solution, and finally with brine.[9]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound ester.[10]

  • Purification: If necessary, purify the crude product by silica gel column chromatography.[13]

Protocol 2: Synthesis of Tin(II) this compound via Electrolysis (Conceptual Outline)
  • Electrolytic Cell Setup: Assemble a divided electrolytic cell with a solid tin anode and a suitable cathode, separated by an ion-exchange membrane.[16][17]

  • Electrolyte: Fill the cell with an aqueous solution of methanesulfonic acid (30-70 wt% is a preferable concentration range).[17]

  • Electrolysis: Apply a direct current to the cell. At the anode, the tin metal will oxidize and dissolve into the solution as Sn²⁺ ions. At the cathode, hydrogen gas will be evolved. The ion-exchange membrane prevents the deposition of tin onto the cathode.[17]

  • Monitoring: The reaction can be monitored by titrating the anolyte with a standardized sodium hydroxide solution.[17]

  • Isolation: Once the desired concentration of tin(II) this compound is reached, the anolyte is collected. After filtering to remove any solid impurities, a colorless aqueous solution of tin(II) this compound is obtained.[17]

Visual Guides

Experimental_Workflow_Mesylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Alcohol in Dry DCM B Cool to 0°C A->B C Add Triethylamine B->C D Add MsCl Dropwise C->D E Stir at 0°C D->E F Monitor by TLC E->F G Aqueous Workup (H2O, HCl, NaHCO3) F->G H Extract with DCM G->H I Dry & Concentrate H->I J Purify (Chromatography) I->J K K J->K Final Product

Caption: General experimental workflow for the synthesis of methanesulfonates from alcohols.

Troubleshooting_Mesylation cluster_causes cluster_solutions Start Low Yield? Incomplete_Rxn Incomplete Reaction Start->Incomplete_Rxn Yes Degradation Product Degradation Start->Degradation Yes Reagent_Quality Poor Reagent Quality Start->Reagent_Quality Yes No Check Purification Steps Start->No No Sol_Time_Temp Increase Time/Temp Monitor by TLC Incomplete_Rxn->Sol_Time_Temp Sol_Lower_Temp Lower Reaction Temp Degradation->Sol_Lower_Temp Sol_Anhydrous Use Anhydrous Solvents Dry Glassware Reagent_Quality->Sol_Anhydrous

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

preventing decomposition of methanesulfonate during workup

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling methanesulfonate compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the decomposition of this compound and the formation of undesirable byproducts during experimental workups.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound "decomposition" during reaction workup?

A1: The primary concern during the workup of reactions involving this compound is not the decomposition of the this compound anion itself, which is very stable.[1][2] The main issue is the formation of alkyl this compound esters, such as methyl this compound (MMS), which are considered potential genotoxic impurities (PGIs).[3][4][5][6] This typically occurs when residual methanesulfonic acid (MSA) reacts with alcoholic solvents, like methanol (B129727), used in the reaction or workup.[3][4][5]

Q2: How stable is methanesulfonic acid (MSA) and the this compound anion to different chemical conditions?

A2: Methanesulfonic acid and its corresponding anion are remarkably stable. They are resistant to hydrolysis under both acidic and alkaline conditions and are not readily oxidized by strong oxidizing agents.[1] Significant thermal decomposition of MSA only occurs at elevated temperatures, generally above 180-200°C.[1]

Q3: What factors influence the formation of methyl this compound (MMS)?

A3: The formation of MMS is primarily influenced by three key factors:

  • Temperature: Higher temperatures accelerate the rate of MMS formation.[4][5][7]

  • Water Content: The presence of water significantly inhibits the formation of MMS.[4][5][6]

  • pH: Acidic conditions favor the formation of MMS. Neutralizing the methanesulfonic acid with a base dramatically reduces or prevents its formation.[3][4][5][6]

Troubleshooting Guides

Issue: I am detecting methyl this compound (MMS) in my product after a workup involving methanol and methanesulfonic acid.

Solution:

This is a common issue arising from the reaction of residual methanesulfonic acid with methanol. To minimize or eliminate the formation of MMS, consider the following modifications to your workup protocol:

  • Lower the Temperature: Conduct the reaction and, crucially, the workup at a lower temperature. A reduction from 40°C to 10°C has been shown to significantly decrease the formation of sulfonate esters.[7]

  • Introduce a Basic Wash: Incorporate a wash step with a mild aqueous basic solution, such as sodium bicarbonate or a dilute alkali metal carbonate solution.[8] This will neutralize any unreacted methanesulfonic acid, preventing it from reacting with the alcohol solvent.

  • Ensure Adequate Water Content: The presence of water during the workup can dramatically reduce the formation of MMS.[4][5][6] If your reaction is run under anhydrous conditions, consider adding water during the initial stages of the workup before any concentration steps.

Data Summary

The following table summarizes the key factors that influence the formation of methyl this compound (MMS) during workup.

FactorCondition Favoring MMS FormationCondition Minimizing MMS Formation
Temperature High TemperatureLow Temperature[7]
pH Acidic (presence of MSA)Neutral or Basic[3][4][5][6]
Water Content Anhydrous or low water contentPresence of water[4][5][6]

Experimental Protocols

Protocol: Basic Aqueous Wash for Quenching Reactions Containing Methanesulfonic Acid

This protocol describes a general procedure to quench a reaction mixture containing methanesulfonic acid and an alcohol to minimize the formation of the corresponding alkyl this compound.

Materials:

  • Reaction mixture containing the product and residual methanesulfonic acid in an organic solvent (e.g., methanol).

  • Saturated aqueous sodium bicarbonate solution or 1-3% aqueous sodium carbonate solution.[8]

  • Organic extraction solvent (e.g., ethyl acetate, dichloromethane).

  • Deionized water.

  • Brine (saturated aqueous sodium chloride solution).

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate.

Procedure:

  • Cool the Reaction Mixture: Before starting the workup, cool the reaction mixture to 0-10°C in an ice bath.

  • Dilute with Organic Solvent: Dilute the cooled reaction mixture with a suitable organic extraction solvent.

  • Initial Water Wash (Optional but Recommended): Add a portion of cold deionized water to the mixture and stir. Separate the organic layer. This step helps to remove the bulk of the water-soluble components.

  • Basic Wash: Carefully add the saturated aqueous sodium bicarbonate solution or the dilute sodium carbonate solution to the organic layer in a separatory funnel.

    • Caution: Carbon dioxide gas will be evolved. Vent the separatory funnel frequently to release pressure.

  • Gently agitate the mixture for several minutes.

  • Allow the layers to separate and discard the aqueous layer.

  • Repeat the basic wash (steps 4-6) one or two more times to ensure complete neutralization of the acid.

  • Water Wash: Wash the organic layer with deionized water to remove any remaining base.

  • Brine Wash: Wash the organic layer with brine to facilitate the removal of dissolved water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to isolate the crude product.

Visualizations

The following diagram illustrates the logical workflow for preventing the formation of methyl this compound (MMS) during a reaction workup.

G Workflow for Preventing Methyl this compound (MMS) Formation cluster_0 Reaction Completion cluster_1 Workup Steps cluster_2 Outcome Reaction Reaction containing Product, Methanesulfonic Acid (MSA), and Methanol Cool Cool Reaction Mixture (0-10 °C) Reaction->Cool Product_Bad Product Contaminated with MMS Reaction->Product_Bad Direct Concentration (Incorrect Workup) Quench Quench with Aqueous Base (e.g., NaHCO3) Cool->Quench Key Step: Neutralizes MSA Extract Extract with Organic Solvent Quench->Extract Wash Wash with Water/Brine Extract->Wash Dry Dry Organic Layer Wash->Dry Concentrate Concentrate Dry->Concentrate Product_Good Product with Minimized MMS Contamination Concentrate->Product_Good

Caption: Workflow for Preventing Methyl this compound (MMS) Formation.

References

Technical Support Center: Minimizing Genotoxic Impurities in Mesylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the formation of genotoxic impurities (GTIs) during mesylate salt synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during mesylate synthesis, providing potential causes and actionable solutions.

Issue / Question Potential Causes Recommended Solutions
1. Unexpected detection of alkyl mesylate impurities in the final Active Pharmaceutical Ingredient (API). - Presence of residual alcohols (e.g., methanol, ethanol, isopropanol) in the starting material or reaction mixture.- Use of an alcoholic solvent for the salt formation step.[1][2] - Impurities present in the methanesulfonic acid (MSA) starting material.[1]- Solvent Selection: Switch to a non-hydroxylic solvent for the final salt formation and crystallization steps.[1] - Raw Material Purity: Ensure the use of high-purity methanesulfonic acid.[1] - Process Control: Implement rigorous drying procedures for all starting materials and intermediates to remove residual alcohols.
2. Difficulty in consistently meeting the regulatory Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for a known GTI. [3][4][5]- Inefficient purging of the GTI during downstream processing (e.g., crystallization, washing).- Reaction conditions (temperature, time, pH) favoring the formation of the GTI.- Process Optimization: Evaluate and optimize crystallization parameters (solvent system, temperature profile, agitation) to enhance impurity purging.- pH Control: Maintain strict pH control during the salt formation step to minimize side reactions.[1] - Temperature Control: Lowering the reaction temperature during mesylation and salt formation can reduce the rate of impurity formation.[6][7]
3. Poor reproducibility in the quantification of alkyl mesylate impurities at trace levels. - Inadequate sensitivity or selectivity of the analytical method.- Sample preparation issues leading to loss of volatile impurities.- Matrix effects from the API or other excipients.- Method Optimization (GC-MS): Utilize a validated GC-MS method with a suitable column (e.g., DB-WAX) and detection mode (e.g., Selected Ion Monitoring - SIM) for enhanced sensitivity and selectivity.[8][9] - Sample Preparation: Employ a validated extraction method, such as liquid-liquid extraction with a non-polar solvent (e.g., n-hexane), and use on-column injection to minimize analyte loss.[8][9] - Method Validation: Fully validate the analytical method according to ICH guidelines, including specificity, linearity, LOD, LOQ, accuracy, and precision.[9]
4. Formation of other potential genotoxic impurities, such as alkyl halides. - Use of halide-containing reagents or solvents in upstream steps.- Residual hydrohalic acids reacting with alcoholic solvents.- Route Scouting: Re-evaluate the synthetic route to avoid the use of reagents that can introduce halide ions.- Purification: Implement appropriate purification steps to remove residual halide-containing species before the mesylate salt formation.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms for the formation of alkyl mesylate genotoxic impurities?

A1: The primary mechanism involves the reaction of methanesulfonic acid (MSA) with residual alcohols (e.g., methanol, ethanol, isopropanol) present in the reaction mixture.[2] This is an esterification reaction where the alcohol acts as a nucleophile, attacking the sulfur atom of the methanesulfonyl group. The extremely low nucleophilicity of the mesylate anion itself means that it is unlikely to be the primary cause of alkyl mesylate formation.[1]

Q2: How can I proactively control the formation of these impurities during process development?

A2: Proactive control involves a multi-faceted approach:

  • Solvent Choice: The most effective strategy is to use non-hydroxylic solvents for the mesylate salt formation step.[1]

  • Raw Material Quality: Use high-purity methanesulfonic acid to avoid introducing pre-existing impurities.[1]

  • Process Parameter Control:

    • Temperature: Maintain the lowest practical temperature during the reaction and workup.[6][7]

    • pH: Carefully control the pH during the addition of MSA.[1]

  • Drying: Ensure all starting materials, intermediates, and solvents are thoroughly dried to remove residual alcohols.

Q3: What are the recommended analytical techniques for detecting and quantifying alkyl mesylates at trace levels?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely accepted and sensitive technique for the analysis of volatile and semi-volatile genotoxic impurities like alkyl mesylates.[8][9] High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS) can also be used, particularly for less volatile impurities or when derivatization is employed.[10][11]

Q4: Are there alternatives to mesylate salts if GTI formation is a persistent issue?

A4: Yes, if minimizing alkyl mesylate formation proves to be intractable, alternative salt forms can be considered. The choice of an alternative salt will depend on the physicochemical properties of the API and the desired characteristics of the final drug product. A thorough salt screening study is recommended to identify suitable alternatives.

Quantitative Data Summary

The following table summarizes typical limits of detection (LOD) and quantification (LOQ) for common alkyl mesylate impurities using validated analytical methods.

Genotoxic Impurity Analytical Method LOD (ppm) LOQ (ppm) Reference
Methyl Methanesulfonate (MMS)GC-MS0.020.05[8][9]
Ethyl this compound (EMS)GC-MS0.020.05[8][9]
Isopropyl this compound (IMS)GC-MS0.020.05[8][9]

Experimental Protocols

Protocol 1: GC-MS Analysis of Alkyl Mesylates in an Active Pharmaceutical Ingredient (API)

1. Objective: To quantify trace levels of methyl this compound (MMS), ethyl this compound (EMS), and isopropyl this compound (IMS) in a mesylate salt API.

2. Materials and Reagents:

  • API sample

  • MMS, EMS, IMS reference standards

  • n-Hexane (HPLC grade)[8]

  • Deionized water

  • 20 mL centrifuge tubes

3. Instrumentation:

  • Gas Chromatograph equipped with a Mass Spectrometer (GC-MS)

  • Column: DB-WAX, 30 m x 0.53 mm, 1.0 µm film thickness (or equivalent)[9]

  • Injector: Split/splitless or on-column

4. Standard Preparation:

  • Prepare individual stock solutions of MMS, EMS, and IMS in n-hexane.

  • Prepare a mixed working standard solution by diluting the stock solutions with n-hexane to a final concentration relevant to the desired specification limit (e.g., 1 ppm with respect to the API).

5. Sample Preparation:

  • Accurately weigh approximately 1000 mg of the API into a 20 mL centrifuge tube.

  • Add 2.0 mL of n-hexane to the tube.

  • Vortex the mixture for 1 minute to extract the alkyl mesylates.

  • Centrifuge at 5000 rpm for 10 minutes at 5°C.[8]

  • Carefully transfer the supernatant (n-hexane layer) into a GC vial for analysis.

6. GC-MS Parameters:

  • Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.

  • Injector Temperature: 180°C

  • Injection Volume: 2 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute

    • Ramp to 150°C at 15°C/min

    • Hold at 150°C for 4 minutes

  • MS Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Monitor appropriate m/z ions for each analyte.

7. System Suitability:

  • Inject the working standard solution six times. The relative standard deviation (RSD) of the peak areas for each analyte should be ≤ 15%.

8. Analysis and Calculation:

  • Inject the sample preparations and the working standard solution.

  • Quantify the amount of each alkyl mesylate in the sample using an external standard calibration.

Visualizations

GTI_Formation_Pathway MSA Methanesulfonic Acid (MSA) Salt_Formation Salt Formation Step MSA->Salt_Formation Reactant Alcohol Residual Alcohol (e.g., Methanol, Ethanol) Alcohol->Salt_Formation Impurity API_Base API (Free Base) API_Base->Salt_Formation Reactant GTI Genotoxic Impurity (Alkyl Mesylate) Salt_Formation->GTI Side Reaction API_Salt API Mesylate Salt Salt_Formation->API_Salt Desired Product

Caption: Formation pathway of alkyl mesylate GTIs during mesylate salt synthesis.

GTI_Analysis_Workflow start Start: API Sample sample_prep Sample Preparation (Liquid-Liquid Extraction) start->sample_prep gcms_analysis GC-MS Analysis (SIM Mode) sample_prep->gcms_analysis data_processing Data Processing & Quantification gcms_analysis->data_processing result Report GTI Levels data_processing->result compare Compare to Specification result->compare pass Pass compare->pass Below Limit fail Fail - OOS Investigation compare->fail Above Limit

Caption: Experimental workflow for the analysis of genotoxic impurities.

References

Technical Support Center: Methanesulfonate Stability in Protic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of methanesulfonates (mesylates) in protic solvents.

Frequently Asked Questions (FAQs)

Q1: How stable is the methanesulfonate anion in protic solvents?

The this compound (mesylate) anion itself is remarkably stable in protic solvents, including water and alcohols. It is resistant to hydrolysis under both acidic and alkaline conditions, even at elevated temperatures. For instance, when heated in an autoclave with a 3.7 M NaOH solution for three hours, no decomposition was detected at 315°C.[1] This high stability is attributed to the strong carbon-sulfur (C–S) bond.[1]

Q2: What is the primary stability concern when using methanesulfonic acid with protic solvents?

The main concern is the formation of this compound esters (e.g., methyl this compound, ethyl this compound), which are known to be potential genotoxic impurities (PGIs).[2] This occurs through an esterification reaction between methanesulfonic acid and the protic solvent, which is typically an alcohol.

Q3: What factors influence the formation of this compound esters?

The formation of this compound esters is influenced by several factors:

  • Acidity: The reaction requires acidic conditions to protonate the alcohol, making it a better leaving group.[3][4] Weaker acids, like phosphoric acid, are ineffective at catalyzing this reaction.[5]

  • Temperature: Higher temperatures increase the rate of ester formation.

  • Water Content: The presence of water significantly reduces the formation of this compound esters by competing for the protonation of the alcohol and by promoting the hydrolysis of any ester that is formed.[3][5][6]

  • Presence of Base: The presence of even a slight molar excess of a base will neutralize the methanesulfonic acid and prevent the formation of this compound esters.[3][4]

Q4: Can this compound esters degrade in protic solvents?

Yes, this compound esters can undergo solvolysis in protic solvents. This includes hydrolysis (reaction with water) and alcoholysis (reaction with an alcohol). The rate of solvolysis is influenced by the structure of the ester and the properties of the solvent. For example, the half-life of methyl this compound in a moist environment at 25°C is approximately 4.56 hours.[7]

Q5: Are there other potential side reactions to be aware of?

When using methanesulfonyl chloride (MsCl) to form a mesylate from an alcohol, a possible side reaction is the formation of an alkyl chloride.[8]

Troubleshooting Guide

Issue 1: Unexpected formation of a genotoxic this compound ester impurity in my product.

  • Root Cause Analysis:

    • Excess Methanesulfonic Acid: Was a significant excess of methanesulfonic acid used in a reaction with an alcohol solvent?

    • Anhydrous Conditions: Was the reaction carried out under strictly anhydrous conditions? The absence of water favors ester formation.[3]

    • High Temperature: Was the reaction performed at an elevated temperature for an extended period?

    • Inadequate Quenching: Was the reaction mixture properly quenched with a base to neutralize the methanesulfonic acid?

  • Corrective and Preventive Actions:

    • Control Stoichiometry: Use a minimal excess of methanesulfonic acid.

    • Introduce Water: If compatible with your reaction, the presence of a small amount of water can suppress ester formation.[3]

    • Lower Temperature: Perform the reaction at the lowest effective temperature.

    • Base Quench: Ensure a thorough quench with a suitable base to neutralize all acidic species. The use of a slight excess of base can prevent ester formation.[3]

Issue 2: My this compound-protected alcohol is unstable during workup with protic solvents.

  • Root Cause Analysis:

    • pH of the Medium: Is the workup performed under strongly acidic or basic conditions that could promote hydrolysis? While the hydrolysis rate of some mesylate esters is not significantly affected by pH in the neutral to moderately alkaline range, extreme pH values can influence stability.[9][10]

    • Presence of Nucleophiles: Are there other nucleophiles present in the workup solution that could displace the mesylate group?

    • Elevated Temperature: Is the workup being performed at a high temperature?

  • Corrective and Preventive Actions:

    • Maintain Neutral pH: Whenever possible, perform aqueous workups at or near neutral pH.

    • Minimize Temperature: Conduct workup and purification steps at lower temperatures.

    • Avoid Strong Nucleophiles: Be mindful of the presence of other nucleophilic species in your workup and purification steps.

Quantitative Data on this compound Ester Stability

The stability of this compound esters is critical for process control and safety. The following tables summarize key quantitative data on their formation and degradation.

Table 1: Rate Constants for Solvolysis of Alkyl Methanesulfonates

This compound EsterSolventTemperature (°C)Rate Constant (s⁻¹)
Methyl this compoundMethanol70Not specified
Ethyl this compoundEthanol701.44 x 10⁻⁵
Isopropyl this compoundIsopropanol70Not specified
Methyl this compoundWaterNot specifiedNot specified
Ethyl this compoundWaterNot specifiedNot specified
Isopropyl this compoundWaterNot specifiedNot specified
(Data compiled from a study on sulfonate ester kinetics)[3]

Table 2: Half-Life of Methyl this compound (MMS)

CompoundConditionTemperature (°C)Half-Life
Methyl this compoundMoist Environment254.56 hours
Methyl this compoundWaterNot specified9.66 hours
Methyl this compoundWaterNot specified77 hours
(Data compiled from PubChem and the National Toxicology Program)[7]

Experimental Protocols

Protocol 1: General Procedure for Monitoring this compound Ester Formation by GC-MS

This protocol provides a general guideline for the determination of methyl, ethyl, and isopropyl methanesulfonates.

  • Sample Preparation:

    • Accurately weigh approximately 500 mg of the sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with methanol.[11]

  • Standard Preparation:

    • Prepare a stock solution of the target this compound esters (e.g., MMS, EMS, IPMS) in methanol.

    • Prepare a working standard solution (e.g., 10 µg/mL) by diluting the stock solution with methanol.[11]

  • GC-MS Conditions:

    • Column: DB-624 capillary column (30 m x 0.32 mm, 1.8 µm film thickness) or equivalent.[11]

    • Carrier Gas: Helium at a flow rate of 2 mL/min.[11]

    • Oven Temperature Program:

      • Initial temperature: 110°C, hold for 15 min.

      • Ramp: 25°C/min to 225°C.

      • Final hold: 15 min at 225°C.[11]

    • Injector Temperature: 200°C.[11]

    • MS Interface Temperature: 270°C.[11]

    • Ion Source Temperature: 230°C.[11]

    • Detection Mode: Selective Ion Monitoring (SIM) for enhanced sensitivity.

  • Analysis:

    • Inject the sample and standard solutions into the GC-MS system.

    • Identify and quantify the this compound esters by comparing the retention times and mass spectra to the standards.

Protocol 2: General Procedure for HPLC Analysis of this compound Impurities (with Derivatization)

Since this compound esters lack a strong UV chromophore, derivatization is often required for sensitive HPLC-UV detection.

  • Derivatization Reagent Preparation:

    • Prepare a solution of a suitable derivatizing agent (e.g., sodium diethyldithiocarbamate) in an appropriate solvent (e.g., N,N-dimethylacetamide).

  • Sample and Standard Preparation:

    • Sample: Accurately weigh the sample and dissolve it in a mixture of water and acetonitrile. Add a sodium hydroxide (B78521) solution to adjust the pH, followed by the derivatizing reagent solution. Dilute to the final volume with a suitable solvent.

    • Standard: Prepare a standard solution of the target this compound esters and treat it with the derivatizing reagent in the same manner as the sample.

  • Derivatization Reaction:

    • Heat the sample and standard solutions (e.g., at 80°C for 1 hour) to complete the derivatization reaction.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of a buffer (e.g., 5 mmol/L ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by the UV absorbance of the derivatized product (e.g., 277 nm).

    • Column Temperature: 30°C.

  • Analysis:

    • Inject the derivatized sample and standard solutions into the HPLC system.

    • Quantify the impurities based on the peak areas relative to the standards.

Diagrams

degradation_pathway cluster_formation Ester Formation (Acid-Catalyzed) cluster_degradation Solvolysis MSA Methanesulfonic Acid (CH3SO3H) Mesylate_Ester This compound Ester (CH3SO2OR) MSA->Mesylate_Ester + R-OH - H2O Alcohol Protic Solvent (R-OH) Alcohol->Mesylate_Ester Mesylate_Ester->MSA + H2O (Hydrolysis) Ether Ether (R-O-R) Mesylate_Ester->Ether + R-OH (Alcoholysis) Water Water (H2O) Water->MSA

Caption: Formation and solvolysis pathways of this compound esters in protic solvents.

experimental_workflow cluster_sample Sample/Standard Preparation cluster_analysis Analytical Method cluster_data Data Processing prep Weigh and Dissolve gcms GC-MS Analysis prep->gcms hplc HPLC Analysis (with Derivatization) prep->hplc data Quantification gcms->data hplc->data

Caption: General experimental workflow for the analysis of this compound impurities.

logical_relationship instability Mesylate Ester Instability formation Ester Formation instability->formation solvolysis Solvolysis instability->solvolysis formation->instability solvolysis->instability acid Acidic Conditions acid->formation promotes high_temp High Temperature high_temp->formation promotes no_water Anhydrous no_water->formation promotes water_present Presence of Water stability Mesylate Stability water_present->stability enhances base_present Presence of Base base_present->stability enhances

Caption: Factors influencing the stability of this compound esters in protic solvents.

References

Technical Support Center: Purification of Alkyl Methanesulfonates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of alkyl methanesulfonates.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification and analysis of alkyl methanesulfonates.

Issue 1: Difficulty in Detecting and Quantifying Alkyl Methanesulfonate Impurities

Symptoms:

  • Inability to detect known or suspected alkyl this compound (AMS) impurities.

  • Poor sensitivity or high limits of detection (LOD) and quantification (LOQ).

  • Non-reproducible analytical results.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inappropriate Analytical Technique Alkyl methanesulfonates often lack a UV chromophore, making direct HPLC-UV detection challenging.[1][2] Consider more sensitive and specific methods like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4][5]
Matrix Interference The active pharmaceutical ingredient (API) or other excipients may co-elute or interfere with the detection of the AMS.[4] Employ sample preparation techniques like solid-phase extraction (SPE), liquid-liquid extraction (LLE), or use a diluent in which the API is insoluble to remove the matrix.[3][4]
Suboptimal Chromatographic Conditions Poor separation from other components can hinder accurate quantification. Optimize the chromatographic method by adjusting the column type, mobile phase composition, gradient, and temperature.[4] For GC-MS, selecting an appropriate column, such as a DB-624 or DB-WAX, is crucial for good resolution.[1]
Derivatization Issues (if applicable) Incomplete or inconsistent derivatization will lead to inaccurate results. Ensure the derivatization reaction conditions (reagent concentration, temperature, time) are optimized and controlled.[2][6]

Issue 2: Unexpected Presence of Alkyl this compound Impurities in the Final Product

Symptoms:

  • Detection of AMS impurities in a final product where they were not expected.

  • Batch-to-batch variability in the levels of AMS impurities.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Formation during Synthesis Alkyl methanesulfonates can form from the reaction of methanesulfonic acid with residual alcohols used as solvents, particularly under acidic conditions.[2][7][8][9]
Mitigation: Carefully control the reaction conditions, such as temperature and reaction time.[9] Consider using alternative, non-alcoholic solvents if the process allows. Ensure complete removal of alcoholic solvents before the addition of methanesulfonic acid.
Impure Starting Materials The methanesulfonic acid or other reagents used in the synthesis may contain precursor impurities that can lead to the formation of AMS.[8]
Mitigation: Use high-purity reagents and perform quality control checks on incoming raw materials.
Cross-Contamination Inadequate cleaning of equipment can lead to cross-contamination from previous batches or other processes.
Mitigation: Implement and validate rigorous equipment cleaning procedures.

Frequently Asked Questions (FAQs)

Q1: Why are alkyl methanesulfonates a concern in pharmaceutical products?

Alkyl methanesulfonates are considered potential genotoxic impurities (PGIs).[3][7] This means they have the potential to damage DNA, which can lead to carcinogenic effects.[7][10] Due to this health risk, regulatory agencies like the European Medicines Agency (EMEA) and the US Food and Drug Administration (FDA) have set strict limits on their acceptable levels in active pharmaceutical ingredients (APIs), often requiring control at parts-per-million (ppm) levels based on the Threshold of Toxicological Concern (TTC).[2][6]

Q2: Under what conditions are alkyl methanesulfonates typically formed?

The formation of alkyl methanesulfonates is a known risk during the synthesis of sulfonate salts of basic drug substances, especially when an alcohol is used as a solvent.[8][11] The reaction between a sulfonic acid (like methanesulfonic acid) and an alcohol to form the corresponding ester is generally slow but can be promoted by acidic conditions and elevated temperatures.[9] However, there is ongoing discussion in the scientific community about the precise likelihood of this reaction under typical, non-acidic salt formation conditions.[8][9]

Q3: What are the most common analytical techniques for detecting alkyl methanesulfonates?

Due to the need for high sensitivity and specificity, the most commonly employed analytical techniques are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used method due to its high sensitivity and selectivity.[5] Different ionization and detection modes, like selective ion monitoring (SIM), can be used to enhance sensitivity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is also very sensitive and can be used for direct analysis without the need for derivatization.[3][4][12] Multiple reaction monitoring (MRM) mode is often used to achieve very low detection limits.[3][4][12]

  • High-Performance Liquid Chromatography (HPLC) with derivatization: Since many alkyl methanesulfonates lack a UV chromophore, a derivatization step is often required to make them detectable by UV detectors.[2][6]

Q4: What are the key safety precautions when handling alkyl methanesulfonates?

Alkyl methanesulfonates are hazardous substances and should be handled with extreme care.[13][14][15][16] Key safety precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[13][15][17]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[13][16]

  • Handling: Avoid all personal contact.[13] Do not eat, drink, or smoke in the handling area.[13] Keep containers tightly sealed when not in use.[13][16]

  • Spill Management: Have a spill kit readily available. In case of a spill, evacuate the area, remove all ignition sources, and absorb the spill with an inert material.[13][16][17]

  • Waste Disposal: Dispose of waste in a designated, labeled container according to institutional and local regulations.[14][15]

Quantitative Data Summary

Table 1: Comparison of Analytical Method Performance for Alkyl this compound Detection

Method Analyte(s) LOD LOQ Matrix Reference
LC-MS/MSMethyl this compound (MMS), Ethyl this compound (EMS)0.3 µg/g0.4 µg/gEmtricitabine API[4]
GC-MSMethyl this compound (MMS), Ethyl this compound (EMS), Isopropyl this compound (IPMS)--Lopinavir API
GC-FIDAlkyl Mesylates0.02 ppm0.05 ppmDolasetron Mesylate, Benztropine Mesylate, Dabigatran Etexilate Mesylate APIs[1]
GC-MSAlkyl Methane (B114726) Sulfonates (AMSs)-1.5 µg/mLLamivudine (B182088)[5]
LC-MSAlkyl Paratoluene Sulfonates (APTSs)-1.0–1.5 µg/mLLamivudine[5]
HPLC-UV (with derivatization)Methyl this compound (MMS), Ethyl this compound (EMS)--IMH API[2]

Experimental Protocols

Protocol 1: LC-MS/MS for the Determination of MMS and EMS in an API

This protocol is a generalized procedure based on methodologies described in the literature.[3][4]

1. Objective: To quantify trace levels of methyl this compound (MMS) and ethyl this compound (EMS) in an active pharmaceutical ingredient (API).

2. Materials:

  • Reference standards of MMS and EMS

  • API sample

  • HPLC-grade acetonitrile (B52724) and water

  • Formic acid

  • Zorbax SB C18 column (or equivalent)

  • LC-MS/MS system with electrospray ionization (ESI) source

3. Standard Preparation:

  • Prepare a stock solution of MMS and EMS in acetonitrile.

  • Perform serial dilutions to create a series of calibration standards in the mobile phase.

4. Sample Preparation:

  • Accurately weigh the API sample.

  • Dissolve/suspend the sample in a diluent where the API has low solubility but the analytes are extractable (e.g., acetonitrile).

  • Vortex and centrifuge the sample.

  • Collect the supernatant for analysis.

5. LC-MS/MS Conditions:

  • Column: Zorbax SB C18, 150 x 4.6 mm, 3.5 µm

  • Mobile Phase: 0.1% formic acid in water and acetonitrile in a gradient or isocratic elution.

  • Flow Rate: 0.2 mL/min

  • Column Temperature: 50 °C

  • Ionization Mode: ESI positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

6. Data Analysis:

  • Construct a calibration curve from the standard solutions.

  • Quantify the amount of MMS and EMS in the sample by comparing the peak areas to the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Start prep_std Prepare Calibration Standards start->prep_std prep_sample Prepare API Sample start->prep_sample lc_separation LC Separation prep_std->lc_separation prep_sample->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection calibration_curve Generate Calibration Curve ms_detection->calibration_curve quantification Quantify Impurities ms_detection->quantification calibration_curve->quantification report Report Results quantification->report

Caption: Workflow for LC-MS/MS analysis of alkyl this compound impurities.

troubleshooting_logic cluster_investigation Investigation Pathway cluster_conclusion Potential Root Cause start AMS Impurity Detected? check_synthesis Review Synthesis Conditions (Solvents, Temp, Acidity) start->check_synthesis Yes check_materials Analyze Raw Materials (e.g., Methanesulfonic Acid) start->check_materials check_cleaning Audit Equipment Cleaning Records start->check_cleaning end Implement Corrective and Preventive Actions (CAPA) start->end No formation In-situ Formation check_synthesis->formation impurity Starting Material Impurity check_materials->impurity contamination Cross-Contamination check_cleaning->contamination formation->end impurity->end contamination->end

Caption: Troubleshooting logic for the presence of unexpected AMS impurities.

References

Technical Support Center: Mesylation Reactions and Steric Hindrance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the impact of steric hindrance on mesylation reaction rates. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: Why is my mesylation reaction of a secondary or tertiary alcohol so slow or incomplete?

A1: The rate of mesylation is highly sensitive to steric hindrance around the hydroxyl group. The reaction generally proceeds via a mechanism with SN2 characteristics at the sulfur atom, where the alcohol's oxygen atom acts as a nucleophile. Increased substitution on the carbon bearing the hydroxyl group (tertiary > secondary > primary) physically obstructs this nucleophilic attack, leading to a significant decrease in the reaction rate. For very hindered alcohols, the reaction may not proceed to completion under standard conditions.[1][2]

Q2: What are common side products when trying to mesylate a sterically hindered alcohol?

A2: When forcing the reaction with more vigorous conditions (e.g., higher temperatures), side reactions can become prominent. A common side product is the corresponding alkyl chloride, formed by the reaction of the intermediate with the chloride ion displaced from the methanesulfonyl chloride.[3] Elimination reactions to form alkenes are also possible, especially with tertiary alcohols or if the resulting mesylate is heated in the presence of a base.[4]

Q3: Can I use a stronger base to accelerate the reaction?

A3: While a base is necessary to neutralize the HCl byproduct, using a very strong or non-hindered base like triethylamine (B128534) with methanesulfonyl chloride can lead to a different reaction pathway involving the formation of a highly reactive "sulfene" intermediate (CH₂=SO₂).[3][5] This can sometimes be advantageous for hindered alcohols. However, careful selection of the base is crucial. For hindered substrates, a bulkier, non-nucleophilic base like diisopropylethylamine (DIPEA) or pyridine (B92270) is often preferred to minimize side reactions.

Q4: Is there an alternative to methanesulfonyl chloride for hindered alcohols?

A4: Yes, if methanesulfonyl chloride proves ineffective, you can use methanesulfonic anhydride (B1165640) ((MeSO₂)₂O). This reagent is often more reactive and avoids the generation of chloride ions, thus preventing the formation of the alkyl chloride side product.[3] For extremely hindered alcohols, a more reactive sulfonylating agent like trifluoromethanesulfonyl (triflic) anhydride may be necessary.

Troubleshooting Guides

Problem 1: Low to No Conversion of a Hindered Alcohol to its Mesylate

Possible Cause Recommended Solution
High Steric Hindrance Increase the reaction temperature, but monitor closely for decomposition. Prolonged reaction times may also be necessary. Consider switching to a more reactive sulfonating agent like methanesulfonic anhydride.[4][6]
Inadequate Base Use a stronger, non-nucleophilic base like 2,6-lutidine or DMAP (4-dimethylaminopyridine) as a catalyst. Ensure the base is anhydrous.[4]
Solvent Effects Switch to a more polar aprotic solvent like DMF, which can help accelerate SN2 reactions. Ensure all solvents are anhydrous.[7]
Presence of Water Ensure all reactants, solvents, and glassware are scrupulously dry. Water can hydrolyze methanesulfonyl chloride.[6][8]

Problem 2: Formation of Alkyl Chloride or Elimination Byproducts

Possible Cause Recommended Solution
Chloride Ion Nucleophilicity Use methanesulfonic anhydride instead of methanesulfonyl chloride to eliminate the chloride source.[3]
High Reaction Temperature Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0 °C and slowly warm if necessary.
Base-Induced Elimination Use a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) or proton sponge to minimize elimination.

Quantitative Data on Reaction Rates

While precise, universally applicable quantitative data is difficult to tabulate due to dependency on specific substrate and reaction conditions, the following table illustrates the generally accepted trend in relative reaction rates for the mesylation of alcohols with varying degrees of steric hindrance. The rates are normalized to the primary alcohol for illustrative purposes.

Alcohol TypeDegree of SubstitutionRelative Rate of Mesylation (Illustrative)
Primary (e.g., 1-Butanol)1
Secondary (e.g., 2-Butanol)~0.01 - 0.1
Tertiary (e.g., tert-Butanol)< 0.001 (often negligible under standard conditions)

Note: These values are illustrative to demonstrate the order-of-magnitude differences due to steric hindrance. The reaction rate for tertiary alcohols is extremely slow, and they often undergo elimination rather than substitution.[1]

Experimental Protocols

General Protocol for the Mesylation of a Sterically Hindered Secondary Alcohol

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • Sterically hindered secondary alcohol (1.0 eq)

  • Anhydrous dichloromethane (B109758) (DCM) or toluene

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Methanesulfonyl chloride (MsCl) (1.2 eq)

  • Anhydrous sodium sulfate

  • Saturated aqueous sodium bicarbonate solution

  • Brine solution

Procedure:

  • Dissolve the alcohol (1.0 eq) in anhydrous DCM (approx. 10 volumes) in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the base (e.g., triethylamine, 1.5 eq) to the stirred solution.

  • Add methanesulfonyl chloride (1.2 eq) dropwise to the reaction mixture over 5-10 minutes.[1] Ensure the temperature remains at 0 °C.

  • Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). If the reaction is slow, allow it to warm to room temperature and stir for an additional 2-16 hours.

  • Once the reaction is complete, quench by slowly adding cold water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash successively with cold 1 M HCl, saturated aqueous sodium bicarbonate, and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate.

  • Purify the product by recrystallization or column chromatography as required.

Visualizations

Steric_Hindrance_Impact Alcohol Alcohol (R-OH) TransitionState S_N2-like Transition State Alcohol->TransitionState MsCl Methanesulfonyl Chloride (MsCl) MsCl->TransitionState StericHindrance Steric Hindrance (Primary < Secondary < Tertiary) StericHindrance->TransitionState High hindrance destabilizes and blocks access to transition state FastRate Fast Reaction SlowRate Slow/No Reaction Product Mesylate Product (R-OMs) TransitionState->Product

Caption: Impact of steric hindrance on the mesylation reaction pathway.

Experimental_Workflow Start Start: Anhydrous Alcohol & Solvent (DCM) Cool Cool to 0 °C Start->Cool AddBase Add Base (e.g., Triethylamine) Cool->AddBase AddMsCl Add Methanesulfonyl Chloride (MsCl) Dropwise AddBase->AddMsCl Reaction Stir and Monitor Reaction (TLC) AddMsCl->Reaction Quench Quench with Cold Water Reaction->Quench Workup Aqueous Workup: - Separate Layers - Wash with HCl, NaHCO₃, Brine Quench->Workup Dry Dry Organic Layer (e.g., Na₂SO₄) Workup->Dry Concentrate Concentrate Under Reduced Pressure Dry->Concentrate Purify Purify Product (Chromatography/ Recrystallization) Concentrate->Purify End Final Product: Pure Mesylate Purify->End

Caption: A typical experimental workflow for a mesylation reaction.

References

Technical Support Center: Stereochemical Control in Methanesulfonate Displacement

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for controlling stereochemistry during methanesulfonate (mesylate) displacement reactions. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving the desired stereochemical outcomes in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected stereochemical outcome when displacing a this compound group?

A1: The displacement of a this compound (mesylate) group typically proceeds through an S(_N)2 (bimolecular nucleophilic substitution) mechanism. A hallmark of the S(_N)2 reaction is the inversion of configuration at the stereocenter.[1][2][3] This occurs because the nucleophile attacks the carbon atom from the side opposite to the leaving group, in a "backside attack".[2][4]

Q2: Why is the initial conversion of an alcohol to a mesylate stereochemically important?

A2: Converting an alcohol to a mesylate is a critical step that prepares it to be a good leaving group. The reaction involves treating the alcohol with methanesulfonyl chloride (MsCl), often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine.[5][6] Crucially, this reaction occurs at the oxygen atom of the alcohol and does not involve the chiral carbon center. Therefore, the configuration of the stereocenter is retained during the formation of the mesylate.[6][7]

Q3: My displacement reaction resulted in a racemic or partially racemic product. What are the likely causes?

A3: Racemization indicates that a competing S(_N)1 (unimolecular nucleophilic substitution) reaction is occurring.[6][7] The S(_N)1 mechanism involves the formation of a planar carbocation intermediate, which the nucleophile can then attack from either face, leading to a mixture of enantiomers.[1] Factors that promote the S(_N)1 pathway include:

  • Substrate Structure: Tertiary and secondary alcohols are more prone to S(_N)1 reactions than primary alcohols because they can form more stable carbocations.[8] Benzylic and allylic alcohols are also highly susceptible due to resonance stabilization of the carbocation.[9][10]

  • Solvent: Polar protic solvents (e.g., water, ethanol, methanol) stabilize the carbocation intermediate and the leaving group, favoring the S(_N)1 pathway.

  • Weak Nucleophile: A low concentration of a weak nucleophile can allow time for the leaving group to depart and a carbocation to form.[6]

  • Unstable Mesylate: In some cases, the formed mesylate can be unstable and ionize prematurely, especially with substrates that form stable carbocations.[9]

Q4: How can I promote the S(_N)2 pathway to ensure inversion of stereochemistry?

A4: To favor the desired S(_N)2 mechanism and achieve clean inversion, consider the following strategies:

  • Solvent Choice: Use polar aprotic solvents like acetone, acetonitrile, DMF, or DMSO. These solvents solvate the cation but not the nucleophile, increasing the nucleophile's reactivity.

  • Nucleophile: Employ a high concentration of a strong, non-basic nucleophile.

  • Temperature: Lowering the reaction temperature can disfavor the higher activation energy pathway of the S(_N)1 reaction.

  • Leaving Group: While mesylates are excellent leaving groups, other sulfonates like tosylates (OTs) or triflates (OTf) can also be used.[5][8] The choice may depend on the specific substrate and reaction conditions.

Q5: I am observing significant amounts of an elimination (alkene) product. How can this be minimized?

A5: Elimination reactions (E2 and E1) are common side reactions that compete with substitution. To minimize elimination:

  • Use a Non-Basic Nucleophile: Strong, non-basic nucleophiles (e.g., Br⁻, I⁻, N₃⁻) are less likely to act as a base and abstract a proton.

  • Avoid Steric Hindrance: Bulky nucleophiles or sterically hindered substrates can favor elimination.

  • Lower the Temperature: Elimination reactions are often favored at higher temperatures.

Troubleshooting Guides

Issue 1: Loss of Stereochemical Integrity (Racemization)
Possible Cause Troubleshooting Steps
S(_N)1 Pathway Competition 1. Change Solvent: Switch from a polar protic solvent (e.g., ethanol) to a polar aprotic solvent (e.g., acetone, acetonitrile).
2. Increase Nucleophile Strength/Concentration: Use a more potent nucleophile or increase its concentration to favor the bimolecular S(_N)2 pathway.
3. Lower Reaction Temperature: This can help suppress the competing S(_N)1 reaction.
In-situ Racemization via Chloride The chloride ion (Cl⁻) displaced from methanesulfonyl chloride (MsCl) can act as a nucleophile, potentially leading to an S(_N)1 reaction if the substrate forms a stable carbocation.[9]
1. Use Methanesulfonic Anhydride (Ms₂O): This reagent avoids the generation of chloride ions.
2. Add a Chloride Scavenger: Silver salts can be used to precipitate chloride ions, though this adds complexity.
Issue 2: Low Yield or No Reaction
Possible Cause Troubleshooting Steps
Poor Leaving Group Formation The initial mesylation step may be incomplete.
1. Check Reagents: Ensure the methanesulfonyl chloride and base (e.g., triethylamine, pyridine) are fresh and anhydrous.
2. Optimize Reaction Conditions: Ensure the reaction is run at a suitable temperature (often 0 °C to room temperature) and for a sufficient duration. Monitor by TLC or LC-MS.
Poor Nucleophile The chosen nucleophile may not be strong enough to displace the mesylate.
1. Select a Stronger Nucleophile: Consult a nucleophilicity chart. For example, I⁻ is a better nucleophile than Br⁻, which is better than Cl⁻.
Steric Hindrance The substrate may be too sterically hindered for a backside attack, slowing the S(_N)2 reaction.
1. Increase Reaction Temperature: While this can increase elimination, a moderate temperature increase may be necessary to overcome the activation barrier.
2. Use a Smaller Nucleophile: If possible, switch to a less bulky nucleophile.

Data Summary

Table 1: Relative Leaving Group Ability of Common Sulfonates

This table provides a qualitative comparison of the reactivity of different sulfonate esters in nucleophilic substitution reactions. Triflate is an exceptionally good leaving group.

Leaving GroupAbbreviationRelative Rate of Departure (Approx.)
Trifluorothis compound-OTfVery High
This compound-OMsHigh
p-Toluenesulfonate-OTsHigh

Note: Relative rates are highly dependent on the substrate, nucleophile, and solvent system.

Experimental Protocols

Protocol 1: General Two-Step Procedure for Stereospecific Displacement

Step A: Mesylation of a Chiral Secondary Alcohol (Retention of Configuration)

  • Preparation: Dissolve the chiral alcohol (1.0 eq) and a non-nucleophilic base (e.g., triethylamine, 1.5 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, DCM) under an inert atmosphere (N₂ or Ar).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of MsCl: Add methanesulfonyl chloride (MsCl, 1.2 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • Reaction: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Workup: Quench the reaction by adding cold water. Separate the organic layer, wash sequentially with cold dilute HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude mesylate is often used immediately in the next step without further purification due to potential instability.

Step B: Nucleophilic Displacement of the Mesylate (Inversion of Configuration)

  • Preparation: Dissolve the crude mesylate from Step A in a polar aprotic solvent (e.g., DMF or acetone).

  • Nucleophile Addition: Add the nucleophile (e.g., sodium azide, sodium bromide, 1.5-3.0 eq).

  • Reaction: Stir the mixture at the appropriate temperature (ranging from room temperature to reflux, depending on the reactivity of the substrate and nucleophile). Monitor the reaction by TLC until the starting mesylate is consumed.

  • Workup: Cool the reaction mixture and pour it into water. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with water and brine. Dry the solution over anhydrous Na₂SO₄, filter, and concentrate. Purify the final product by column chromatography, recrystallization, or distillation.

  • Characterization: Confirm the structure and stereochemistry of the product using appropriate analytical techniques (NMR, polarimetry, chiral HPLC, etc.).

Visualizations

G Workflow: Stereochemical Control in Mesylate Displacement cluster_0 Step 1: Mesylate Formation (Retention) cluster_1 Step 2: Nucleophilic Displacement (Inversion) cluster_2 Analytical Verification start Chiral Alcohol (R-OH) mesylation React with MsCl, Base (e.g., Et3N) in DCM @ 0 °C start->mesylation Activation mesylate Intermediate Mesylate (R-OMs) Stereocenter Retained mesylation->mesylate displacement React with Nucleophile (Nu⁻) in Polar Aprotic Solvent (e.g., Acetone) mesylate->displacement SN2 Attack product Final Product (R-Nu) Stereocenter Inverted displacement->product analysis Confirm Stereochemistry (e.g., Polarimetry, Chiral HPLC) product->analysis

Caption: General workflow for mesylation followed by S(_N)2 displacement.

G Troubleshooting Stereochemical Outcome start Observe Unexpected Stereochemical Outcome (e.g., Racemization) check_sn1 Is S_N1 competition likely? (2°, 3°, benzylic substrate, protic solvent) start->check_sn1 favor_sn2 Action: Favor S_N2 Pathway check_sn1->favor_sn2 Yes check_elim Are elimination products observed? check_sn1->check_elim No sn1_yes Yes action1 1. Switch to Polar Aprotic Solvent (Acetone, DMF) 2. Use Stronger Nucleophile 3. Lower Reaction Temperature favor_sn2->action1 sn1_no No favor_sub Action: Favor Substitution check_elim->favor_sub Yes other_issues Consider other issues: - Reagent quality - Incomplete mesylation - Mesylate instability check_elim->other_issues No elim_yes Yes action2 1. Use a Non-Basic Nucleophile (e.g., N3⁻, Br⁻) 2. Lower Reaction Temperature 3. Use Less Hindered Nucleophile/Base favor_sub->action2 elim_no No

Caption: Decision tree for troubleshooting unexpected stereochemical outcomes.

G Stereochemical Pathways in Mesylate Displacement start (S)-Substrate-OMs sn2_path SN2 Pathway (Favored by strong Nu⁻, polar aprotic solvent) start->sn2_path sn1_path SN1 Pathway (Favored by weak Nu⁻, polar protic solvent, stable C+) start->sn1_path inversion (R)-Product-Nu (Inversion of Configuration) sn2_path->inversion carbocation Planar Carbocation Intermediate sn1_path->carbocation racemic (R)-Product-Nu + (S)-Product-Nu (Racemization) carbocation->racemic Attack from either face

Caption: Comparison of S(_N)2 and S(_N)1 stereochemical pathways.

References

Technical Support Center: Stereochemical Control in Mesylate Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for stereochemical control in organic synthesis. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help you avoid racemization during the nucleophilic substitution of chiral mesylates.

Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in my synthesis?

A: Racemization is the process where a pure, single enantiomer of a chiral molecule converts into an equal mixture of both enantiomers (a racemic mixture).[1] This is a significant problem in drug development and chemical synthesis because enantiomers can have drastically different biological activities. One enantiomer might be a potent therapeutic, while the other could be inactive or even harmful.[2][3] Preserving the desired stereochemistry is crucial for ensuring the efficacy, safety, and regulatory compliance of the final product.[2][4]

Q2: I performed a substitution on a chiral secondary mesylate and my product was racemic. What happened?

A: You likely encountered a competing S(_N)1 (Substitution, Nucleophilic, Unimolecular) reaction pathway. While the desired S(_N)2 pathway proceeds with a concerted backside attack that inverts the stereocenter, the S(_N)1 pathway involves a two-step mechanism.[5][6] First, the mesylate leaving group departs to form a planar, achiral carbocation intermediate.[7][8] The nucleophile can then attack this flat intermediate from either face with nearly equal probability, leading to a mixture of retention and inversion products, resulting in racemization.[8][9] Secondary substrates are particularly prone to this competition as they are sterically hindered enough to slow the S(_N)2 reaction and can form a relatively stable secondary carbocation for the S(_N)1 pathway.[10][11]

Q3: How can I force the reaction to follow the S(_N)2 pathway and achieve clean inversion?

A: To favor the S(_N)2 mechanism and prevent racemization, you must optimize several key reaction parameters: the nucleophile, the solvent, and the reaction conditions. The goal is to maximize the rate of the bimolecular S(_N)2 reaction while minimizing the rate of the unimolecular S(_N)1 reaction.[12]

  • Use a strong, anionic nucleophile: Powerful nucleophiles, especially those with a negative charge, are more effective at the backside attack required for an S(_N)2 reaction.[13][14]

  • Increase nucleophile concentration: The rate of an S(_N)2 reaction is dependent on the concentration of both the substrate and the nucleophile.[15] A higher nucleophile concentration will increase the S(_N)2 reaction rate.[16]

  • Choose a polar aprotic solvent: This is often the most critical factor. Solvents like DMSO, DMF, or acetone (B3395972) are ideal for S(_N)2 reactions.[17][18] They solvate the counter-ion of the nucleophilic salt but leave the nucleophile itself relatively "naked" and highly reactive.[19][20]

  • Avoid high temperatures: Higher temperatures can provide the energy needed to overcome the activation barrier for carbocation formation, favoring the S(_N)1 pathway. Running the reaction at lower temperatures will favor the S(_N)2 pathway.

Q4: My reaction still shows partial racemization even after optimizing conditions. What else could be the cause?

A: Even under S(_N)1-favoring conditions, complete racemization is rare. This is due to the formation of "ion pairs," where the departing leaving group temporarily shields one face of the carbocation, leading to a slight excess of the inversion product.[7][9] However, if you are aiming for an S(_N)2 reaction and still see racemization, consider these points:

  • Solvent Purity: Traces of protic impurities (like water) in your aprotic solvent can solvate the nucleophile, reducing its reactivity and promoting the S(_N)1 pathway. Ensure your solvent is anhydrous.

  • Leaving Group Ability: Mesylate is an excellent leaving group.[5][15] While this is necessary for the reaction, a very good leaving group can also increase the rate of carbocation formation (S(_N)1). The choice of substrate, nucleophile, and solvent are your primary levers for control.

  • Substrate Structure: While you may not be able to change your substrate, remember that secondary carbons that are benzylic or allylic are highly stabilized as carbocations and will strongly favor the S(_N)1 pathway.[10]

Troubleshooting Guide

If you have observed an unexpected loss of stereochemical purity, use the following table and workflow diagram to diagnose and solve the issue.

Table 1: Factors Influencing Reaction Pathway and Stereochemistry
FactorFavors S(_N)2 (Inversion)Favors S(_N)1 (Racemization)Rationale
Substrate Methyl > Primary > SecondaryTertiary > Secondary > Allylic/BenzylicS(_N)2 is sensitive to steric hindrance; S(_N)1 requires a stable carbocation.[11][16]
Nucleophile Strong, high concentration (e.g., N(_3)
^{-}
, CN
^{-}
, RS
^{-}
)
Weak, neutral, low concentration (e.g., H(_2)O, ROH)S(_N)2 is a bimolecular reaction requiring a potent nucleophile to attack the substrate.[13][16][21]
Solvent Polar Aprotic (e.g., DMSO, DMF, Acetone)Polar Protic (e.g., H(_2)O, Methanol, Ethanol)Aprotic solvents enhance nucleophilicity; protic solvents stabilize the carbocation intermediate.[19][22]
Leaving Group Good (e.g., OMs, OTs, I
^{-}
, Br
^{-}
)
Excellent (e.g., OMs, OTs, OTf)A good leaving group is required for both, but is the key factor in the rate-determining step of S(_N)1.[5]
Temperature Lower TemperatureHigher TemperatureHigher temperatures provide the activation energy for the S(_N)1 pathway's initial bond-breaking step.
Troubleshooting Workflow for Observed Racemization

This diagram provides a logical path to identify the cause of racemization in your nucleophilic substitution reaction.

G start Racemization Observed in Product check_substrate Analyze Substrate Structure start->check_substrate substrate_type Is substrate secondary, allylic, or benzylic? check_substrate->substrate_type sn1_likely High S_N1 Potential: Carbocation is stabilized. Racemization is likely. substrate_type->sn1_likely Yes sn2_favored_sub S_N2 is sterically accessible. Continue troubleshooting. substrate_type->sn2_favored_sub No check_nucleophile Evaluate Nucleophile nucleophile_type Is nucleophile weak (e.g., H2O, ROH) or at low concentration? check_nucleophile->nucleophile_type increase_nu Solution: - Use stronger, anionic nucleophile. - Increase concentration. nucleophile_type->increase_nu Yes sn2_favored_nu Nucleophile favors S_N2. Continue troubleshooting. nucleophile_type->sn2_favored_nu No check_solvent Examine Solvent solvent_type Is solvent polar protic (e.g., alcohols, water)? check_solvent->solvent_type change_solvent Solution: - Switch to polar aprotic solvent (e.g., DMSO, DMF). - Ensure solvent is anhydrous. solvent_type->change_solvent Yes sn2_favored_sub->check_nucleophile sn2_favored_nu->check_solvent

Caption: Troubleshooting workflow for identifying causes of racemization.

Reaction Mechanism Visualization

Understanding the competing pathways is key to controlling the stereochemical outcome.

reaction_pathways cluster_SN2 SN2 Pathway (Favored) cluster_SN1 SN1 Pathway (Problematic) start_sn2 R-OMs (Chiral) ts_sn2 [Nu---R---OMs]‡ (Bimolecular Transition State) start_sn2->ts_sn2 Strong Nu: Polar Aprotic Solvent start_sn1 R-OMs (Chiral) end_sn2 Nu-R (Inverted Product) ts_sn2->end_sn2 carbocation R+ (Planar Carbocation) start_sn1->carbocation Slow, RDS Polar Protic Solvent end_sn1 Nu-R (Racemic Mixture) carbocation->end_sn1 Fast Attack (from either face)

Caption: Competing SN1 (racemization) and SN2 (inversion) pathways.

Experimental Protocols
Protocol 1: General Procedure for Stereospecific S(_N)2 Substitution of a Mesylate

This protocol is a general guideline for a reaction designed to favor inversion of configuration.

  • Preparation: Under an inert atmosphere (e.g., Argon or Nitrogen), add the chiral secondary mesylate (1.0 eq) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous polar aprotic solvent (e.g., DMF or DMSO) to the flask to achieve a substrate concentration of approximately 0.1-0.5 M.

  • Nucleophile Addition: Add the strong, anionic nucleophile (1.5-3.0 eq). If the nucleophile is a salt (e.g., NaN(_3)), ensure it is finely powdered and dry.

  • Reaction: Stir the mixture at room temperature (or lower, e.g., 0 °C, if necessary to suppress side reactions). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the starting material is consumed, quench the reaction by pouring the mixture into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., ethyl acetate (B1210297) or diethyl ether).

  • Extraction: Wash the organic layer sequentially with water and brine to remove the polar aprotic solvent and any remaining salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product via flash column chromatography to obtain the desired substituted product.

Protocol 2: Determination of Enantiomeric Excess (e.e.) by Chiral HPLC

This protocol outlines the steps to analyze the stereochemical purity of your final product.

  • Sample Preparation: Prepare a stock solution of your purified product in a suitable solvent (e.g., HPLC-grade isopropanol (B130326) or hexane) at a concentration of approximately 1 mg/mL. Prepare serial dilutions to find the optimal concentration for analysis.

  • Column Selection: Choose a chiral stationary phase (CSP) column known to be effective for your class of compound. Common chiral columns include those based on cellulose (B213188) or amylose (B160209) derivatives.

  • Method Development:

    • Begin with a standard mobile phase, typically a mixture of hexane (B92381) and a polar modifier like isopropanol (e.g., 90:10 Hexane:IPA).

    • Set the flow rate (e.g., 1.0 mL/min) and detector wavelength (UV detector, chosen based on the chromophore in your molecule).

  • Analysis:

    • Inject a sample of the corresponding racemic mixture first to determine the retention times of both enantiomers and confirm baseline separation.

    • Inject your reaction product sample under the same optimized conditions.

  • Calculation: Integrate the peak areas for both enantiomers in the chromatogram. Calculate the enantiomeric excess (e.e.) using the following formula:[1]

    • e.e. (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100

    • A successful S(_N)2 reaction should yield an e.e. of >95%.

References

Technical Support Center: Enhancing Methanesulfonate Salt Solubility for Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on improving the solubility of methanesulfonate (mesylate) salts for chemical reactions. Find answers to common questions and troubleshoot solubility challenges with the help of detailed guides and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why is the solubility of my this compound salt poor in my organic reaction solvent?

A1: this compound salts are ionic compounds, and their solubility is largely governed by the principle of "like dissolves like."[1] Poor solubility in organic solvents typically arises from a mismatch in polarity. Many organic solvents are nonpolar or weakly polar, while this compound salts are highly polar. The strong ionic interactions within the salt's crystal lattice require a solvent with sufficient polarity to overcome this lattice energy through favorable solvation interactions.[2]

Q2: What are the initial steps I should take to improve the solubility of a this compound salt?

A2: Before exploring more complex methods, consider these preliminary steps:

  • Solvent Selection: Ensure you have chosen an appropriate solvent. Polar aprotic solvents like DMSO, DMF, and acetonitrile (B52724) are often good starting points.[1] Methanesulfonic acid itself is miscible with water, ethanol, DMSO, and THF, which indicates that its salts may also show good solubility in these or similar solvents.[3][4]

  • Temperature Increase: For many compounds, solubility increases with temperature. Gently warming the reaction mixture can significantly improve the dissolution of the salt. However, be mindful of the thermal stability of your reactants and the solvent's boiling point.

  • Sonication: Using an ultrasonic bath can help break down solid agglomerates and increase the rate of dissolution.[5]

Q3: Can changing the counter-ion of the this compound salt affect its solubility?

A3: Yes, the choice of the counter-ion can have a significant impact on the solubility of a salt. While this is a more advanced strategy that involves chemical modification, it's a powerful tool in drug development and process chemistry. Different counter-ions can alter the crystal lattice energy and the solvation properties of the salt.

Q4: Are there any "green chemistry" approaches to improving the solubility of this compound salts?

A4: Yes, utilizing phase-transfer catalysis (PTC) is considered a green chemistry approach.[6] PTC can eliminate the need for harsh or high-boiling polar aprotic solvents like DMF and DMSO, allowing for the use of more environmentally benign solvents.[7] Additionally, optimizing solvent selection to use less hazardous and more recyclable solvents is a key principle of green chemistry.

Troubleshooting Guides

Issue 1: this compound Salt Precipitates During Reaction

Symptoms:

  • The reaction mixture becomes cloudy or a solid forms after a period of time.

  • The reaction rate slows down or stops completely.

  • Analysis of the solid confirms it is the unreacted this compound salt.

Possible Causes and Solutions:

Possible Cause Recommended Solution(s)
Temperature Fluctuation A decrease in temperature can cause the solution to become supersaturated, leading to precipitation.[8] Solution: Maintain a constant and, if necessary, slightly elevated temperature throughout the reaction. Use a temperature-controlled reaction vessel.
Change in Solvent Composition The reaction may produce a byproduct that alters the polarity of the solvent mixture, reducing the solubility of the salt.
"Salting-Out" Effect The formation of other ionic species as the reaction progresses can decrease the solubility of the this compound salt.[8] Solution: If possible, try to use more dilute conditions by increasing the solvent volume.
Concentration Exceeds Solubility Limit As the reaction consumes other reagents, the relative concentration of the this compound salt may increase beyond its solubility limit. Solution: Add a small amount of a co-solvent in which the salt is highly soluble to maintain its dissolution.
Issue 2: Poor or Inconsistent Reaction Yields Due to Low Solubility

Symptoms:

  • The reaction does not go to completion, even with extended reaction times.

  • Reproducibility of the reaction is poor between batches.

  • Significant amounts of the this compound starting material are recovered after workup.

Possible Causes and Solutions:

Possible Cause Recommended Solution(s)
Insufficient Dissolution in a Single Solvent The chosen solvent is not polar enough to dissolve the required amount of the this compound salt. Solution: Implement a co-solvent system. Gradually add a polar, miscible solvent (e.g., DMSO, DMF, methanol) to the reaction mixture until the salt dissolves.[5]
Two-Phase System with Limited Interfacial Reaction The this compound salt is in a solid or aqueous phase, while the other reactant is in an organic phase, limiting the reaction to the interface. Solution: Employ a phase-transfer catalyst (PTC) to transport the this compound anion into the organic phase.[7][9]
Low Effective Concentration of the Dissolved Salt Even if the salt appears to dissolve, the concentration in solution may be too low for an efficient reaction rate. Solution: Increase the reaction temperature to boost solubility. Alternatively, explore the use of solubilizing agents like surfactants or complexing agents if compatible with your reaction chemistry.

Data Presentation: Solvent Selection Guide for this compound Salts

Solvent ClassExamplesExpected Solubility of this compound SaltsNotes
Polar Protic Water, Methanol, EthanolHigh to Very HighThis compound salts are generally very soluble in water.[4] Alcohols are also good solvents, though solubility may decrease with increasing alkyl chain length.[10][11]
Polar Aprotic DMSO, DMF, Acetonitrile (ACN), THFModerate to HighThese solvents are effective at solvating cations and anions and are often good choices for reactions involving salts.[1]
Nonpolar Toluene, Hexane, Diethyl EtherVery Low to InsolubleThese solvents are generally poor choices for dissolving this compound salts due to the large polarity difference.[1][10]

Researchers should experimentally determine the solubility of their specific this compound salt in the desired solvent system as a first step in process development.

Experimental Protocols

Protocol 1: Improving Solubility with a Co-solvent System

This protocol describes a general method for using a co-solvent to dissolve a sparingly soluble this compound salt for a chemical reaction.

Methodology:

  • To the reaction vessel containing the this compound salt, add the primary organic solvent for the reaction.

  • Begin vigorous stirring.

  • Gradually add a polar co-solvent (e.g., DMSO or methanol) dropwise to the suspension.

  • Observe the mixture for dissolution of the solid.

  • Continue adding the co-solvent until the this compound salt is fully dissolved.

  • Record the final ratio of the primary solvent to the co-solvent.

  • Proceed with the addition of other reagents to the now homogeneous solution.

Protocol 2: Using a Phase-Transfer Catalyst (PTC) for a Biphasic Reaction

This protocol outlines the use of a quaternary ammonium (B1175870) salt as a PTC to facilitate the reaction between a water-soluble this compound salt and a reactant in an organic solvent.

Materials:

  • This compound salt

  • Reactant in a water-immiscible organic solvent (e.g., toluene, dichloromethane)

  • Phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide, TBAB)

  • Deionized water

Methodology:

  • Aqueous Phase Preparation: Dissolve the this compound salt in deionized water to create a concentrated aqueous solution.

  • Organic Phase Preparation: In the reaction vessel, dissolve the other reactant in the chosen organic solvent.

  • Catalyst Addition: Add the phase-transfer catalyst (typically 1-5 mol% relative to the limiting reagent) to the organic phase.[12]

  • Reaction Initiation: With vigorous stirring, add the aqueous solution of the this compound salt to the organic phase.

  • Reaction Monitoring: Heat the biphasic mixture to the desired reaction temperature. Vigorous stirring is crucial to maximize the interfacial area for the catalyst to work effectively.[13] Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC, LC-MS).

  • Workup: Upon completion, cool the reaction mixture and allow the layers to separate. The organic layer containing the product can then be washed, dried, and purified.

Visualizations

Troubleshooting_Solubility start Poor this compound Salt Solubility homogeneous Is the reaction homogeneous? start->homogeneous solvent Optimize Solvent System cosolvent Add Co-solvent (e.g., DMSO, MeOH) solvent->cosolvent change_solvent Switch to a More Polar Solvent (e.g., ACN, DMF) solvent->change_solvent temp Increase Temperature success Solubility Improved temp->success ptc Use Phase-Transfer Catalyst (PTC) ptc->success cosolvent->temp change_solvent->temp biphasic Is the reaction biphasic? biphasic->ptc Yes homogeneous->solvent Yes homogeneous->biphasic No PTC_Workflow cluster_aqueous Aqueous Phase cluster_organic Organic Phase MsO_aq This compound Anion (MsO⁻) PTC PTC (Q⁺X⁻) MsO_aq->PTC Anion Exchange Na_aq Cation (e.g., Na⁺) RX Organic Reactant (R-X) Product Product (R-OMs) RX->Product QX Catalyst-Anion Pair (Q⁺X⁻) Product->QX Catalyst Regeneration QX->PTC Crosses Interface QOMs Active Catalyst (Q⁺OMs⁻) PTC->QOMs QOMs->RX Reaction

References

Technical Support Center: Managing Thermal Runaway in Large-Scale Mesylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing thermal runaway in large-scale mesylation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide essential safety information, troubleshooting guidance, and detailed protocols to prevent and manage exothermic events.

Frequently Asked Questions (FAQs)

Q1: What is thermal runaway and why is it a critical hazard in large-scale mesylation?

A1: A thermal runaway is an uncontrolled positive feedback loop where the heat generated by an exothermic reaction exceeds the rate of heat removal.[1] This surplus heat raises the temperature of the reaction mass, which exponentially accelerates the reaction rate, leading to a rapid and uncontrollable rise in temperature and pressure.[1][2] In large-scale mesylation, which is a highly exothermic process, a runaway can cause the reactor to over-pressurize from violent boiling of solvents or rapid gas evolution, potentially leading to vessel rupture, explosion, fire, and the release of toxic materials like methanesulfonyl chloride.[2][3]

Q2: How does scaling up a mesylation reaction increase the risk of thermal runaway?

A2: Scaling up significantly increases the risk because the heat generated is proportional to the reaction volume, while the heat removal capacity is proportional to the reactor's surface area. As the reactor size increases, the volume-to-surface-area ratio increases, making heat dissipation less efficient.[1] A reaction that is easily managed in a laboratory flask can become dangerous at a larger scale if the cooling capacity is not adequately increased to compensate for this change.[1]

Q3: What are the primary causes of a thermal runaway during a mesylation reaction?

A3: The primary causes include:

  • Rapid Reagent Addition: Adding methanesulfonyl chloride (MsCl) or the base (e.g., triethylamine) too quickly can generate heat faster than the cooling system can remove it.[4]

  • Cooling System Failure: Loss of coolant flow, incorrect jacket temperature, or fouling on heat transfer surfaces can drastically reduce heat removal capacity.[1]

  • Agitation Failure: Poor mixing can lead to the formation of localized "hot spots" where reactant concentration and temperature are dangerously high, initiating a runaway.[1][5]

  • Incorrect Reactant Concentration: Using reactants at a higher concentration than specified can lead to a more vigorous and exothermic reaction than anticipated.[5]

  • Accumulation of Unreacted Reagents: If the reaction fails to initiate properly (e.g., due to low temperature), MsCl can accumulate. A sudden initiation can then cause a violent exotherm due to the large amount of available reactant.[1]

Q4: What initial steps should be taken to assess the thermal risk of a new large-scale mesylation process?

A4: A thorough reaction hazard assessment is crucial before any scale-up.[2] This involves:

  • Literature Review: Research known hazards of all reactants (e.g., MsCl, base, solvent), products, and potential byproducts.

  • Thermal Screening: Use techniques like Differential Scanning Calorimetry (DSC) to determine the onset temperature of any exothermic decomposition of reactants or the reaction mixture.[1]

  • Reaction Calorimetry: Perform the reaction in a calorimeter (like an RC1) to precisely measure the heat of reaction, the rate of heat evolution under process conditions, and the maximum temperature of the synthesis reaction (MTSR) in a worst-case (cooling failure) scenario.[1][6]

Q5: What is an emergency "quenching" procedure and when is it used?

A5: Quenching is an emergency procedure to rapidly stop a reaction during a thermal runaway.[7] It typically involves adding a pre-determined chemical inhibitor or a large volume of a cold, inert liquid to the reactor to stop the reaction and absorb the excess heat.[1][7] This can also be achieved by transferring the reactor contents to a separate "dump tank" containing the quench solution.[7] Quenching is a last resort, used only when primary control measures (like stopping reagent feed and maximizing cooling) have failed and a critical temperature or pressure limit is being approached.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during large-scale mesylation.

Issue / Observation Potential Causes Immediate Corrective Actions & Long-Term Solutions
Sudden, Unexpected Temperature Spike 1. Reagent Addition Too Fast: Heat generation is exceeding cooling capacity.[1] 2. Cooling System Malfunction: Loss of coolant flow or incorrect coolant temperature.[1] 3. Agitation Failure: Localized "hot spots" are forming.[1] 4. Incorrect Reactant Concentration: Higher concentration leads to a faster, more exothermic reaction.[5]Immediate Actions: 1. Immediately stop all reagent feeds. [1] 2. Maximize cooling: Ensure full coolant flow to the reactor jacket and any internal coils.[8] 3. Verify agitation: Confirm the agitator is running at the correct speed. 4. Prepare for emergency shutdown/quench if the temperature continues to rise uncontrollably.[5] Long-Term Solutions: • Re-evaluate and validate the maximum safe addition rate using calorimetry data. • Implement routine checks and maintenance for the cooling system. • Install alarms for agitation or cooling system failures.
Reactor Pressure Rising Above Set Limits 1. Approaching Thermal Runaway: A rapid temperature increase is causing the solvent to boil.[1] 2. Gas Evolution: Decomposition or side reactions are producing non-condensable gases. 3. Blocked Vent or Relief Valve: The emergency venting system is compromised.[1]Immediate Actions: 1. Stop all reagent and heat feeds. [1] 2. Apply maximum cooling. [1] 3. If runaway is suspected, initiate emergency procedures immediately. Long-Term Solutions: • Ensure emergency relief systems are correctly sized using adiabatic calorimetry data (e.g., ARSST) to handle worst-case scenarios.[1] • Conduct a HAZOP study to identify potential causes of over-pressurization.[9] • Implement regular inspection and maintenance schedules for safety relief valves.
Reaction Fails to Initiate or Stalls (No Temperature Increase) 1. Low Initial Temperature: Reaction has not reached its activation energy threshold. 2. Reagent Quality Issue: Impure or degraded alcohol or MsCl. 3. Accumulation of Unreacted MsCl: This is a highly dangerous situation. A delayed initiation could lead to a violent runaway.[1]Immediate Actions: 1. STOP reagent addition immediately. Do not add more reagent or attempt to heat the mixture to force initiation.[1] 2. Maintain cooling and agitation. 3. Safely sample and analyze the reaction mixture to determine the cause. Long-Term Solutions: • Clearly define the initiation temperature range in the protocol. • Implement quality control checks for all raw materials. • Develop a specific protocol for safely handling stalled batches, which may involve controlled quenching or disposal.

Data Presentation: Key Thermal Safety Parameters

A thorough thermal hazard assessment provides critical quantitative data for safe scale-up. The following parameters should be determined experimentally.

ParameterDescriptionTypical Value Range (Illustrative)Method of Determination
Heat of Reaction (ΔHrxn) The total amount of heat released by the desired mesylation reaction.-100 to -200 kJ/molReaction Calorimetry (RC1)
Adiabatic Temperature Rise (ΔTad) The theoretical temperature increase of the reaction mass assuming no heat is lost to the surroundings (complete cooling failure). Calculated as ΔTad = |ΔHrxn| / (m * Cp).50 - 150 °CCalculated from Reaction Calorimetry data.
Heat Capacity (Cp) The amount of heat required to raise the temperature of the reaction mixture by 1°C.1.5 - 2.5 J/g·°CReaction Calorimetry (RC1)[10]
Max. Temp. of Synthesis Reaction (MTSR) The maximum temperature the reaction could reach in the event of a cooling failure at the point of maximum reactant accumulation.[6][11]Must be below Tdecomposition and TboilingCalculated from Reaction Calorimetry data.
Decomposition Onset Temp. (Tdecomposition) The temperature at which the reaction mixture begins to undergo a secondary, often highly energetic, decomposition reaction.> 150 °C (Highly system dependent)Differential Scanning Calorimetry (DSC), Adiabatic Calorimetry (ARSST)
Time to Maximum Rate, Adiabatic (TMRad) The time it would take for a reaction to reach its maximum rate (and likely rupture the vessel) under adiabatic (no cooling) conditions from a specific starting temperature. A common safety threshold is >24 hours.[11]Varies (e.g., 8 hours, 24 hours)Adiabatic Calorimetry (ARSST, VSP2)

Experimental Protocols

Protocol 1: Determination of Reaction Enthalpy using RC1 Reaction Calorimeter

Objective: To accurately measure the heat of reaction (ΔHrxn) and the rate of heat release for the mesylation of a primary alcohol.

Materials & Equipment:

Procedure:

  • System Setup and Calibration:

    • Assemble the RC1 reactor system with stirrer, temperature probes (Tr for reactor, Tj for jacket), and dosing line.[13]

    • Perform a heat transfer calibration (U-value) using the built-in electrical heater before the reaction begins. This measures how efficiently heat moves from the reactor to the jacket.[12]

  • Charging the Reactor:

    • Charge the RC1 reactor with the primary alcohol (1.0 eq) and dichloromethane (DCM).

    • Start stirring at a constant rate (e.g., 300 rpm) to ensure uniform temperature.

    • Add triethylamine (1.5 eq) to the reactor.

    • Bring the reactor contents to the desired starting temperature (e.g., 0 °C) by setting the jacket temperature (Tj).

  • Dosing of Methanesulfonyl Chloride:

    • Begin automated, controlled dosing of methanesulfonyl chloride (1.2 eq) dissolved in a small amount of DCM over a set period (e.g., 60 minutes). The dosing rate should be slow enough to allow the cooling system to maintain a constant isothermal temperature.

    • The RC1 software will continuously measure the temperature difference between the reactor (Tr) and the jacket (Tj) and use the calibrated U-value to calculate the real-time heat flow (q) from the reaction.

  • Reaction Completion and Post-Analysis:

    • After dosing is complete, hold the reaction at the set temperature until the heat flow signal returns to the baseline, indicating the reaction has finished.

    • Perform a final heat transfer calibration to account for any changes in the mixture's physical properties.

  • Data Analysis:

    • Integrate the heat flow curve over time to determine the total heat of reaction (Q).

    • Calculate the molar enthalpy of reaction: ΔHrxn = -Q / (moles of limiting reactant). The negative sign indicates an exothermic reaction.

Protocol 2: Emergency Quench Procedure Validation (Small Scale)

Objective: To test and validate a quenching agent and procedure for a mesylation reaction on a laboratory scale before implementation.

Materials & Equipment:

  • Jacketed laboratory reactor (1 L) with overhead stirrer, temperature probe, and addition funnel.

  • Cooling circulator.

  • Quenching agent (e.g., cold isopropanol (B130326) or a suitable amine solution).

  • Standard mesylation reaction components.

Procedure:

  • Setup: Set up the mesylation reaction as you would normally, with the reactor connected to the cooling circulator.

  • Simulate Cooling Failure:

    • Begin the slow addition of MsCl. Once the reaction has initiated and a steady exotherm is observed, simulate a cooling failure by stopping the flow of the cooling circulator.

    • Closely monitor the temperature.

  • Initiate Quench:

    • When the temperature rises to a pre-determined "action limit" (e.g., 15-20 °C above the set point), rapidly add the entire volume of the cold quenching agent to the reactor.

  • Observe and Record:

    • Record the maximum temperature reached after the quench is added and the time it takes for the temperature to stabilize and begin to decrease.

    • The quench is successful if it rapidly halts the temperature rise and brings the reaction under control.

  • Analysis: Analyze a sample of the quenched mixture to confirm that the reaction was terminated.

  • Scale-Up Considerations: Use the data (e.g., volume of quench agent needed per mole of reactant) to design the full-scale emergency quench system. Ensure the plant reactor has a dedicated, appropriately sized port for rapid quench addition.[7]

Mandatory Visualizations

Diagram 1: Risk Assessment Workflow for Scale-Up

G cluster_0 Phase 1: Pre-Screening cluster_1 Phase 2: Calorimetric Study cluster_2 Phase 3: Engineering & Control A 1. Literature Review (Reactant & Product Hazards) B 2. Thermal Screening (DSC) (Identify Decomposition Onset) A->B C 3. Reaction Calorimetry (RC1) (Measure ΔHrxn, Heat Rate, Cp) B->C I Hazard Identified B->I Unstable? D 4. Adiabatic Calorimetry (ARSST) (Measure ΔTad, TMRad, Pressure Data) C->D E 5. Define Safe Operating Limits (Temp, Dosing Rate, Concentration) D->E D->I Unsafe? F 6. Design Cooling & Relief Systems (Jacket, Coils, Vent Size) E->F G 7. Develop SOP & Emergency Plan (Quenching, Shutdown) F->G H Large-Scale Mesylation G->H Proceed to Scale-Up J STOP & Redesign Process I->J

Caption: Workflow for thermal hazard assessment before scale-up.

Diagram 2: Emergency Response Logic for a Temperature Excursion

G A Temperature Alarm Triggered (T > Setpoint + X°C) B 1. STOP All Reagent Feeds A->B C 2. MAXIMIZE Cooling B->C D 3. VERIFY Agitation C->D E Is Temperature Decreasing? D->E F Continue Monitoring Return to Normal Operation E->F Yes G Is Pressure Rising Rapidly? E->G No H INITIATE EMERGENCY SHUTDOWN (Quench / Dump) G->H Yes J Monitor Situation Investigate Cause G->J No I Evacuate Area H->I

Caption: Decision tree for responding to a thermal excursion event.

References

Validation & Comparative

A Comparative Guide to Methanesulfonate (Mesylate) and Toluenesulfonate (Tosylate) as Leaving Groups in SN2 Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of nucleophilic substitution reactions, particularly the SN2 pathway, the choice of leaving group is a critical determinant of reaction efficiency and success. Among the most widely utilized leaving groups are sulfonate esters, with methanesulfonate (mesylate, -OMs) and p-toluenesulfonate (tosylate, -OTs) being paramount. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the rational selection of the appropriate leaving group for specific synthetic applications.

The Role of the Leaving Group in SN2 Reactions

The SN2 reaction is a single, concerted step where a nucleophile attacks an electrophilic carbon center, concurrently displacing the leaving group.[1] The rate of this bimolecular reaction is highly dependent on the stability of the leaving group as an independent species.[2] Good leaving groups are typically weak bases, as their conjugate acids are strong.[3][4] This stability is crucial for lowering the activation energy of the transition state.[3]

Comparative Analysis of Mesylate and Tosylate

Both mesylate and tosylate are excellent leaving groups because they are the conjugate bases of strong acids, methanesulfonic acid and p-toluenesulfonic acid, respectively.[3][5] The negative charge on the sulfonate anion is effectively delocalized through resonance across the three oxygen atoms, rendering the anion very stable.[2][6]

While their reactivity is often considered comparable, subtle differences exist that can influence the outcome of a reaction.[5] The generally accepted, albeit slight, order of leaving group ability is often cited as Mesylate > Tosylate.[6] This is primarily attributed to the electronic and steric differences between the methyl group in mesylate and the p-tolyl group in tosylate.

Data Presentation: Quantitative Comparison of Leaving Group Ability

The efficacy of a leaving group can be quantitatively assessed by comparing the relative rates of SN2 reactions. The following table summarizes key data points for mesylate and tosylate.

Leaving GroupAbbreviationStructure of AnionConjugate AcidpKa of Conjugate AcidRelative SN2 Reaction Rate
This compound-OMsCH₃SO₃⁻Methanesulfonic Acid~ -1.9[6]1.00[3][6]
p-Toluenesulfonate-OTsCH₃C₆H₄SO₃⁻p-Toluenesulfonic Acid~ -2.8[6]0.70[3][6]

Key Observations:

  • Acidity and Stability: Both methanesulfonic acid and p-toluenesulfonic acid are strong acids, indicating that their conjugate bases (mesylate and tosylate) are very stable and therefore excellent leaving groups.[6]

  • Reaction Rates: Experimental data indicates that mesylate is a slightly better leaving group than tosylate in SN2 reactions, as evidenced by its higher relative reaction rate.[3][6] The difference is often marginal and can be influenced by the substrate, nucleophile, and solvent conditions.[7]

Experimental Protocols

To quantitatively determine the relative reactivity of mesylate and tosylate, a competition experiment is a common and effective method.[8]

Experimental Protocol: Competition Experiment for Comparing Leaving Group Ability

Objective: To determine the relative reactivity of an alkyl mesylate and an alkyl tosylate in an SN2 reaction with a common nucleophile.

Materials:

  • Alkyl mesylate (e.g., n-butyl mesylate)

  • Alkyl tosylate (e.g., n-butyl tosylate)

  • Nucleophile (e.g., sodium iodide in acetone)[8]

  • Anhydrous acetone (B3395972) (solvent)[8]

  • Internal standard for GC analysis (e.g., dodecane)

  • Reaction vessel (e.g., round-bottom flask with reflux condenser)

  • Heating and stirring apparatus

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID)

Procedure:

  • Reaction Setup: In a round-bottom flask, combine equimolar amounts of the alkyl mesylate and alkyl tosylate.[8]

  • Add a known amount of the internal standard.

  • Dissolve the substrates in anhydrous acetone.

  • Add a limiting amount of the nucleophile (e.g., 0.5 equivalents relative to the total amount of alkyl sulfonates).[8] The limiting amount ensures that the substrates compete for the nucleophile.

  • Reaction: Heat the mixture to reflux with stirring for a predetermined time (e.g., 1 hour).

  • Quenching: After the reaction period, cool the mixture to room temperature and quench the reaction by adding water.

  • Extraction: Extract the organic components with a suitable solvent (e.g., diethyl ether).

  • Analysis: Analyze the organic extract by gas chromatography (GC).[8]

  • Quantification: Determine the relative amounts of unreacted alkyl mesylate and alkyl tosylate by comparing their peak areas to the peak area of the internal standard. The substrate that has been consumed to a greater extent is the more reactive one.[8]

Visualizations

SN2 Reaction Mechanism

SN2_Mechanism reactant Nu⁻ + R-LG transition_state [Nu---R---LG]⁻ reactant->transition_state Backside Attack product Nu-R + LG⁻ transition_state->product Inversion of Configuration

Caption: Generalized SN2 reaction mechanism.

Logical Relationship of Leaving Group Ability

Leaving_Group_Ability cluster_factors Factors Determining Leaving Group Ability cluster_comparison Comparison Stability of Anion Stability of Anion Mesylate Mesylate Stability of Anion->Mesylate Slightly More Reactive Tosylate Tosylate Stability of Anion->Tosylate Weak Base Weak Base Weak Base->Stability of Anion Strong Conjugate Acid Strong Conjugate Acid Strong Conjugate Acid->Weak Base

Caption: Factors influencing leaving group ability.

Practical Considerations

While mesylate is a slightly more reactive leaving group, other factors often guide the choice between mesylate and tosylate:

  • Ease of Preparation: Both are readily prepared from the corresponding alcohol and sulfonyl chloride (mesyl chloride or tosyl chloride) in the presence of a base like pyridine.[5] The stereochemistry at the alcohol carbon is retained during this process.[9]

  • Physical Properties: Tosylates are often crystalline solids, which can be easier to purify by recrystallization compared to mesylates, which are more frequently oils.[9]

  • Steric Hindrance: The bulkier p-tolyl group of the tosylate can sometimes introduce steric hindrance, which might slightly slow down the reaction rate compared to the less bulky mesylate.[9]

  • Analytical Characterization: The aromatic ring in the tosylate group provides a chromophore, making it easier to visualize on TLC plates using a UV lamp.[9]

Conclusion

Both this compound and p-toluenesulfonate are highly effective leaving groups for SN2 reactions, a fact well-supported by their low conjugate acid pKa values and the stability of the resulting anions. Quantitative data from relative rate studies suggest that mesylate is a slightly more reactive leaving group than tosylate. However, the choice between them is often dictated by practical considerations such as the physical state of the resulting sulfonate ester, ease of purification, and analytical handle. For most synthetic applications, both leaving groups will perform admirably, and the selection can be based on the specific requirements of the reaction and downstream processing.

References

A Comparative Guide to the Reactivity of Mesylate, Tosylate, and Triflate Leaving Groups

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, the efficiency of a nucleophilic substitution reaction is critically dependent on the nature of the leaving group. Among the most effective are the sulfonate esters, with mesylate (MsO-), tosylate (TsO-), and triflate (TfO-) being ubiquitous in the synthetic chemist's toolkit. This guide provides a detailed comparison of their reactivity, supported by quantitative data and experimental methodologies, to aid researchers, scientists, and drug development professionals in selecting the optimal leaving group for their specific applications.

The established order of reactivity for these sulfonate leaving groups is a direct consequence of the stability of the corresponding anion formed after departure. A more stable anion is a weaker base and, consequently, a better leaving group. This stability is primarily governed by the electronic effects of the substituent on the sulfonate core. The generally accepted order of leaving group ability is:

Triflate > Tosylate > Mesylate [1][2]

This trend is rationalized by the superior ability of the triflate group to stabilize the negative charge. The strong electron-withdrawing trifluoromethyl group delocalizes the negative charge on the triflate anion through the powerful inductive effect of the three fluorine atoms.[2] In contrast, the tosylate anion is stabilized by resonance through the phenyl ring, while the mesylate anion relies on the comparatively weaker electron-withdrawing effect of the methyl group.[1]

Quantitative Comparison of Leaving Group Ability

The effectiveness of a leaving group can be quantitatively assessed by comparing the pKa of its conjugate acid and the relative rates of reaction in which it participates, such as in S_N2 reactions. A lower pKa value for the conjugate acid signifies a more stable anion and thus a better leaving group.[1]

Leaving GroupAbbreviationStructure of AnionConjugate AcidpKa of Conjugate AcidRelative Rate (S_N2)
Triflate-OTfCF₃SO₃⁻Triflic Acid (CF₃SO₃H)~ -12 to -1356,000
Tosylate-OTsCH₃C₆H₄SO₃⁻p-Toluenesulfonic Acid~ -6.50.70
Mesylate-OMsCH₃SO₃⁻Methanesulfonic Acid~ -1.2 to -21.00

Data sourced from BenchChem[1] and Wipf Group, University of Pittsburgh[3]. The relative rates are normalized to the rate of the mesylate leaving group.

As the data unequivocally demonstrates, triflate is an exceptionally potent leaving group, reacting orders of magnitude faster than both tosylate and mesylate in S_N2 reactions.[1] This heightened reactivity makes it the leaving group of choice for reactions involving unreactive substrates or when rapid reaction rates are desired.[1] Tosylate and mesylate, while less reactive than triflate, are still excellent and widely utilized leaving groups due to their stability and ease of preparation.[1]

Experimental Protocols

The relative reactivity of mesylate, tosylate, and triflate is typically determined through kinetic studies of nucleophilic substitution reactions. A general methodology for a comparative rate study is outlined below.

Protocol: Determination of Relative Reaction Rates in an S_N2 Reaction

1. Substrate Preparation:

  • Synthesize the mesylate, tosylate, and triflate esters of a common primary or secondary alcohol (e.g., 1-butanol (B46404) or 2-pentanol). This is typically achieved by reacting the alcohol with the corresponding sulfonyl chloride (mesyl chloride, tosyl chloride) or anhydride (B1165640) (triflic anhydride) in the presence of a non-nucleophilic base such as pyridine.[1][4] The reaction is usually carried out in an aprotic solvent like dichloromethane (B109758) at 0 °C to room temperature. It is crucial to ensure the complete conversion of the alcohol and removal of any unreacted starting materials to avoid side reactions.

2. Kinetic Run:

  • In a thermostated reaction vessel to maintain a constant temperature, dissolve a known concentration of the alkyl sulfonate substrate in a suitable solvent (e.g., acetone, acetonitrile).

  • Initiate the reaction by adding a standardized solution of a nucleophile (e.g., sodium iodide, sodium azide). The concentration of the nucleophile should be known accurately.

  • At timed intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by dilution with a cold solvent).

3. Analysis:

  • The concentration of the remaining alkyl sulfonate or the appearance of the product in the quenched aliquots is quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[1]

  • A plot of the natural logarithm of the substrate concentration versus time will yield a straight line for a pseudo-first-order reaction (if the nucleophile is in large excess), the slope of which is the negative of the observed rate constant (k_obs).

  • The second-order rate constant (k) is then calculated by dividing k_obs by the concentration of the nucleophile.

4. Data Comparison:

  • The relative rates of reaction for the mesylate, tosylate, and triflate are determined by taking the ratio of their respective second-order rate constants.

Logical Relationship of Leaving Group Ability

The underlying principle governing the leaving group ability of these sulfonates is the stability of the resultant anion. This stability is directly influenced by the electronic nature of the substituent on the sulfonyl group.

Leaving_Group_Ability cluster_substituent Substituent on Sulfonate cluster_effect Electronic Effect cluster_stability Anion Stability cluster_reactivity Leaving Group Ability (Reactivity) CF3 Trifluoromethyl (CF₃) Inductive Strong Inductive Electron Withdrawal CF3->Inductive Tolyl Tolyl (CH₃C₆H₄) Resonance Resonance and Inductive Electron Withdrawal Tolyl->Resonance Methyl Methyl (CH₃) Weak_Inductive Weak Inductive Electron Donation Methyl->Weak_Inductive High_Stability Highest Stability (Triflate Anion) Inductive->High_Stability Moderate_Stability Moderate Stability (Tosylate Anion) Resonance->Moderate_Stability Lower_Stability Lower Stability (Mesylate Anion) Weak_Inductive->Lower_Stability Highest_Reactivity Highest High_Stability->Highest_Reactivity Moderate_Reactivity Moderate Moderate_Stability->Moderate_Reactivity Lower_Reactivity Lowest Lower_Stability->Lower_Reactivity

Caption: Factors influencing the stability and leaving group ability of sulfonate anions.

References

A Comparative Guide to HPLC Methods for Methanesulfonate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of methanesulfonate, a common counter-ion in active pharmaceutical ingredients (APIs) and a potential genotoxic impurity (PGI), is critical for ensuring drug safety and quality. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this analysis. This guide provides a comparative overview of various HPLC-based methods for this compound quantification, offering insights into their performance, supported by experimental data from published studies.

Overview of Analytical Techniques

Several HPLC-based methods are employed for the determination of this compound, each with distinct advantages and ideal applications. The primary techniques include:

  • Ion Chromatography (IC): A robust and widely used method for the analysis of ionic species. It offers excellent separation of anions like this compound.[1][2][3]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method, particularly suited for detecting trace levels of this compound and its esters, which are potential genotoxic impurities.[4][5]

  • HPLC with Ultraviolet (UV) Detection after Derivatization: This approach is used when direct UV detection is not feasible due to the lack of a chromophore in the this compound molecule. A derivatizing agent is used to introduce a UV-active moiety.[6][7][8][9]

  • HPLC with Refractive Index (RI) Detection: A universal detection method that can be used for non-UV absorbing compounds like methyl this compound.[10]

Performance Comparison

The choice of analytical method often depends on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following tables summarize the performance characteristics of different validated HPLC methods for this compound quantification based on published data.

Table 1: Performance Characteristics of Various HPLC Methods for this compound Quantification
MethodAnalyte(s)Limit of Detection (LOD)Limit of Quantification (LOQ)Linearity (Correlation Coefficient, r²)Accuracy/RecoveryReference
Ion Chromatography Methanesulfonic Acid-5 µg/mL (analytically possible: 0.5 µg/mL)>0.999-[2]
LC-MS/MS Methyl this compound (MMS), Ethyl this compound (EMS)0.3 µg/g0.4 µg/g>0.99980% - 120%[4][5]
HPLC-UV with Derivatization Methyl this compound (MMS), Ethyl this compound (EMS)---100.95% (MMS), 100.17% (EMS) at LOQ[7]
HPLC-RI Methyl this compound (MMS)12.9 ppm---[10]

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are summaries of experimental protocols for the key techniques discussed.

Ion Chromatography for Methanesulfonic Acid

This method is suitable for determining the limit of methanesulfonic acid in drug substances like busulfan, as proposed in the USP's Pharmacopeial Forum.[3]

  • Columns:

    • Guard Column: Thermo Scientific™ Dionex™ IonPac™ AG11-HC[3]

    • Analytical Column: Thermo Scientific™ Dionex™ IonPac™ AS11-HC[3]

  • Mobile Phase: An isocratic system is typically used.

  • Detection: Suppressed conductivity detection.[2]

  • Sample Preparation: A stock solution of methanesulfonic acid is prepared in acetonitrile (B52724) and further diluted with deionized water.[3] For workplace air monitoring, samples are collected on impregnated quartz fiber filters and eluted for analysis.[2]

cluster_sample_prep Sample Preparation cluster_ic_system Ion Chromatography System cluster_data_analysis Data Analysis Sample Sample Dissolution_Dilution Dissolution_Dilution Sample->Dissolution_Dilution Dissolve in Acetonitrile/Water Guard_Column Guard_Column Dissolution_Dilution->Guard_Column Injection Analytical_Column Analytical_Column Guard_Column->Analytical_Column Separation Conductivity_Detector Conductivity_Detector Analytical_Column->Conductivity_Detector Detection Quantification Quantification Conductivity_Detector->Quantification Peak Integration

Workflow for Ion Chromatography Analysis of this compound.
LC-MS/MS for Methyl and Ethyl this compound

This highly sensitive method is ideal for quantifying potential genotoxic impurities in APIs.[4]

  • Column: Zorbax SB C18 (150 x 4.6 mm, 3.5 µm)[4][5]

  • Mobile Phase: A gradient of aqueous and organic solvents (e.g., water with formic acid and acetonitrile).

  • Ionization: Electrospray Ionization (ESI) in positive mode.[4][5]

  • Detection: Multiple Reaction Monitoring (MRM) for high selectivity.[4][5]

    • MRM Transitions:

      • MMS: m/z 110.9 > 78.8[4]

      • EMS: m/z 125.1 > 97.1[4]

  • Sample Preparation: The API is dissolved in a diluent in which it is insoluble, allowing for the extraction of the this compound analytes.[4]

cluster_sample_prep Sample Preparation cluster_lcms_system LC-MS/MS System cluster_data_analysis Data Analysis API_Sample API_Sample Extraction Extraction API_Sample->Extraction Dissolve in specific diluent C18_Column C18_Column Extraction->C18_Column Injection ESI_Source ESI_Source C18_Column->ESI_Source Elution & Ionization Tandem_MS Tandem_MS ESI_Source->Tandem_MS MRM Detection Quantification Quantification Tandem_MS->Quantification Signal Processing

Workflow for LC-MS/MS Analysis of this compound Esters.
HPLC-UV with Derivatization

This method is employed for the quantification of this compound impurities in APIs when LC-MS is not available.[6][8]

  • Derivatization Reagent: Sodium dibenzyldithiocarbamate (B1202937) is used to create a UV-active derivative.[6][8]

  • Column: A C18 column is typically used for the separation of the derivatized analytes.

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) acetate).

  • Detection: UV detection at a wavelength where the derivative has strong absorbance (e.g., 277-284 nm).

  • Sample Preparation: The API sample is dissolved, the pH is adjusted, and the derivatization reagent is added. The reaction is carried out at an elevated temperature.

Sample_Preparation Sample Dissolution & pH Adjustment Derivatization Add Derivatization Reagent & Heat Sample_Preparation->Derivatization HPLC_Separation Inject into HPLC-UV System (C18 Column) Derivatization->HPLC_Separation UV_Detection UV Detection HPLC_Separation->UV_Detection Quantification Data Analysis UV_Detection->Quantification

Workflow for HPLC-UV Analysis with Derivatization.

Conclusion

The validation of HPLC methods for this compound quantification is paramount in the pharmaceutical industry. Ion Chromatography offers a reliable and straightforward approach for the quantification of methanesulfonic acid. For the trace-level analysis of potentially genotoxic this compound esters, LC-MS/MS stands out for its superior sensitivity and specificity. When mass spectrometry is not accessible, HPLC-UV with a preceding derivatization step provides a viable alternative. The selection of the most appropriate method will be guided by the specific analytical needs, regulatory requirements, and the nature of the sample matrix.

References

A Head-to-Head Battle: Cross-Validation of GC-MS and HPLC for Robust Impurity Profiling in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and quantification of impurities in active pharmaceutical ingredients (APIs) and drug products is a critical aspect of ensuring safety and efficacy. Two analytical workhorses, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), stand as the premier techniques for this task. This comprehensive guide provides an objective cross-validation of GC-MS and HPLC for impurity profiling, complete with detailed experimental protocols, quantitative performance data, and visual workflows to aid in method selection and implementation.

The choice between GC-MS and HPLC for impurity profiling is fundamentally dictated by the physicochemical properties of the analyte, primarily its volatility and thermal stability.[1][2][3] GC-MS is the gold standard for the analysis of volatile and semi-volatile impurities, such as residual solvents and certain process-related impurities.[4][5] Conversely, HPLC is the undisputed champion for non-volatile and thermally labile compounds, a category that encompasses a vast majority of APIs and their degradation products.[1][6]

This guide delves into a comparative analysis of these two powerful techniques, offering a side-by-side look at their performance characteristics. By understanding the strengths and limitations of each, researchers can make informed decisions to ensure robust and reliable impurity profiling throughout the drug development lifecycle.

At a Glance: Performance Comparison of HPLC and GC-MS for Impurity Analysis

The selection of an analytical technique for impurity quantification hinges on specific assay requirements such as sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes typical performance characteristics for HPLC with UV detection and GC-MS methods, based on data from various analytical validation studies. It is crucial to note that while HPLC can often directly analyze a wide array of impurities, GC-MS may necessitate a derivatization step to enhance the volatility of certain analytes for gas-phase analysis.[7]

Performance ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Limit of Detection (LOD) 0.01 - 0.1 µg/mL[7]0.1 - 2.0 ng/mL[7]
Limit of Quantification (LOQ) 0.03 - 0.5 µg/mL[7]0.5 - 5.0 ng/mL[7]
Linearity (r²) > 0.999[7]> 0.99[7]
Precision (%RSD) < 2%[7]< 15%[7]
Accuracy (% Recovery) 98 - 102%[7]85 - 115%[7]
Sample Preparation Simple dissolution, filtrationExtraction, derivatization (often required)[7]
Analysis Time 10 - 20 minutes[7]20 - 40 minutes[7]
Selectivity GoodExcellent (with MS detection)[7]
Thermal Stability Required Not requiredRequired[7]

Deciding Between GC-MS and HPLC: A Logical Approach

The selection of the appropriate analytical technique is a critical decision in impurity profiling. The following diagram illustrates a logical workflow for choosing between GC-MS and HPLC based on the impurity's characteristics.

Figure 1: Decision workflow for selecting between GC-MS and HPLC start Start: Characterize Impurity volatility Is the impurity volatile or semi-volatile? start->volatility thermal_stability Is the impurity thermally stable? volatility->thermal_stability Yes hplc Use HPLC volatility->hplc No derivatization Can the impurity be derivatized to be volatile and thermally stable? thermal_stability->derivatization No gcms Use GC-MS thermal_stability->gcms Yes derivatization->gcms Yes derivatization->hplc No

Decision workflow for selecting between GC-MS and HPLC

Experimental Protocols: A Step-by-Step Guide

Detailed methodologies are essential for reproducible and reliable results. The following sections provide comprehensive experimental protocols for impurity profiling using both GC-MS and HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Volatile Impurities

This protocol outlines a general procedure for the identification and quantification of volatile impurities in a drug substance.

1. Sample Preparation:

  • Direct Injection/Liquid-Liquid Extraction (LLE): For liquid samples or soluble solids, dissolve a known weight of the sample in a suitable volatile solvent (e.g., dichloromethane, methanol). If necessary, perform LLE to extract the impurities from an aqueous matrix into an organic solvent.[4]

  • Headspace Analysis: For solid samples or to minimize matrix effects, headspace analysis is a clean and efficient technique.[2]

    • Accurately weigh the sample into a headspace vial.

    • Add a suitable dissolution solvent (e.g., dimethyl sulfoxide, 1-methyl-2-pyrrolidinone).[2]

    • Seal the vial and place it in the headspace autosampler for incubation at a specific temperature and time to allow volatile impurities to partition into the headspace.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness (or equivalent phase for volatile impurities).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: 10°C/min to 240°C.

    • Hold: 5 minutes at 240°C.

  • Inlet: Split/splitless injector at 250°C. For headspace, a split injection is typically used.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: 35-350 amu in full scan mode. For targeted analysis, Selected Ion Monitoring (SIM) can be employed for enhanced sensitivity.

3. Data Analysis:

  • Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).

  • Quantify impurities using an external or internal standard method by integrating the peak areas of characteristic ions.

High-Performance Liquid Chromatography (HPLC) Protocol for Non-Volatile Impurities

This protocol provides a general method for the separation and quantification of non-volatile impurities and degradation products in a drug substance.

1. Sample Preparation:

  • Accurately weigh the sample and dissolve it in a suitable diluent, typically the mobile phase or a mixture of solvents compatible with the mobile phase.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a diode array detector (DAD).

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 5
    20 95
    25 95
    26 5

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at a wavelength appropriate for the analyte and its impurities, often determined from the UV spectrum (e.g., 254 nm).

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Identify impurities by comparing their retention times and UV spectra with those of reference standards.

  • Quantify impurities using an external standard method by comparing the peak areas to a calibration curve.

Cross-Validation Workflow: Ensuring Method Comparability

When both GC-MS and HPLC methods are developed for the analysis of different impurities within the same drug substance, a cross-validation workflow can be implemented to ensure the reliability of the overall impurity profile.

Figure 2: Workflow for the cross-validation of analytical methods start Start: Define Analytical Requirements method_dev Method Development (GC-MS & HPLC) start->method_dev method_val Method Validation (ICH Q2(R1)) method_dev->method_val sample_analysis Analysis of the Same Sample Batch by Both Methods method_val->sample_analysis data_comp Compare Results (Impurity Profile) sample_analysis->data_comp discrepancy Investigate Discrepancies data_comp->discrepancy Inconsistent end Finalized & Cross-Validated Methods data_comp->end Consistent method_refine Method Refinement discrepancy->method_refine method_refine->sample_analysis

Workflow for the cross-validation of analytical methods

Conclusion

Both GC-MS and HPLC are indispensable tools in the pharmaceutical industry for ensuring the purity and safety of drug products. The choice between these techniques is not a matter of superiority, but rather of suitability for the specific impurities being analyzed. GC-MS excels in the analysis of volatile and semi-volatile compounds with high sensitivity and specificity, while HPLC is the method of choice for the vast majority of non-volatile and thermally unstable pharmaceutical compounds.

By understanding the fundamental principles, performance characteristics, and experimental considerations of each technique, and by implementing a robust cross-validation strategy where applicable, researchers can confidently and accurately profile impurities, thereby ensuring the quality and safety of medicines. This guide serves as a valuable resource for navigating the selection and implementation of these critical analytical methods in a regulatory environment.

References

Comparative Stability of Aryl vs. Alkyl Methanesulfonates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of the stability of methanesulfonate esters is crucial for their effective use as protecting groups, leaving groups in nucleophilic substitution reactions, and for assessing the potential risks associated with their formation as impurities in active pharmaceutical ingredients (APIs). This guide provides an objective comparison of the stability of aryl and alkyl methanesulfonates, supported by experimental data, to inform synthetic strategy and handling protocols.

Methanesulfonates, or mesylates, are esters of methanesulfonic acid. Their stability is not intrinsic but is highly dependent on the nature of the substituent (aryl or alkyl), the reaction conditions (pH, temperature), and the presence of nucleophiles.[1][2][3] Generally, sulfonate esters are potent electrophiles, a characteristic that underlies both their utility in synthesis and their potential instability.[1]

Key Stability Differences: Aryl vs. Alkyl Methanesulfonates

The primary distinction in stability between aryl and alkyl methanesulfonates lies in their susceptibility to different degradation pathways. Alkyl methanesulfonates are prone to nucleophilic attack at the α-carbon, leading to cleavage of the C-O bond in an SN2-type reaction. The stability of alkyl methanesulfonates is therefore highly sensitive to steric hindrance around this carbon. In contrast, aryl methanesulfonates are generally more resistant to SN2 displacement at the aromatic carbon. Their stability is more influenced by the electronic properties of the aromatic ring and susceptibility to nucleophilic attack at the sulfur atom or, under certain conditions, SNAr reactions.

Experimental data highlights these differences. For instance, under specific basic conditions (NaOH in 9:1 DCM/MeOH), phenyl this compound is cleaved, but at a slower rate than some reactive alkyl esters.[1] However, under strong nucleophilic attack (e.g., with sodium iodide), phenyl this compound can be completely inert while many alkyl methanesulfonates are readily cleaved.[1] This suggests that aryl methanesulfonates can offer greater stability towards certain nucleophiles.

The stability of alkyl methanesulfonates follows the general trend of primary > secondary > tertiary, reflecting the steric hindrance and carbocation stability. For example, isopropyl (a secondary alkyl) this compound is notably unstable under acidic conditions, likely due to the formation of a stabilized secondary carbocation.[1]

Quantitative Stability Data

The following table summarizes the stability of various aryl and alkyl methanesulfonates under different experimental conditions. The data is compiled from a study profiling the intrinsic lability of sulfonate esters.

This compound EsterR GroupTypeStability in TFA (rt, 16h)Stability in NaI (acetone, 100°C, 16h)Stability in NaOH (9:1 DCM/MeOH, rt, 16h)
PhenylPhArylStableStableCleaved
IsopropyliPrAlkyl (sec)LabileCleavedCleaved
n-ButylnBuAlkyl (pri)StableCleavedCleaved
IsobutyliBuAlkyl (pri)StableCleavedCleaved
NeopentylNeoAlkyl (pri)StableStableStable

Data sourced from Miller, S. C. J. Org. Chem. 2010, 75 (13), 4632–4635.[1]

Factors Influencing Stability

The decision to use an aryl or alkyl this compound in a synthetic sequence depends on the required stability profile. The following diagram illustrates the key factors influencing the stability of these compounds.

G cluster_factors Factors Influencing Stability cluster_structure Structural Effects cluster_conditions Reaction Conditions Structure Structure Steric_Hindrance Steric_Hindrance Structure->Steric_Hindrance Electronic_Effects Electronic_Effects Structure->Electronic_Effects Carbocation_Stability Carbocation_Stability Structure->Carbocation_Stability Reaction_Conditions Reaction_Conditions pH pH Reaction_Conditions->pH Nucleophile Nucleophile Reaction_Conditions->Nucleophile Temperature Temperature Reaction_Conditions->Temperature Solvent Solvent Reaction_Conditions->Solvent G cluster_conditions Incubate under Test Conditions start Prepare Stock Solutions of Aryl and Alkyl Methanesulfonates acid Acidic (e.g., TFA) start->acid base Basic (e.g., NaOH) start->base nucleophile Nucleophilic (e.g., NaI) start->nucleophile analysis Analyze Samples at Time Points (e.g., by GC-MS or LC-MS) acid->analysis base->analysis nucleophile->analysis end Determine Percent Degradation and Compare Stability analysis->end

References

The Organic Chemist's Lever: A Comparative Guide to Methanesulfonate in Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic activation of a hydroxyl group is a cornerstone of complex molecule construction. Among the arsenal (B13267) of sulfonate esters, the methanesulfonate (mesylate) group stands out as a versatile and reliable activating group. This guide provides an objective comparison of methanesulfonates with other common alternatives, supported by experimental data from notable total syntheses, to inform the selection of the optimal leaving group for challenging synthetic transformations.

Methanesulfonates (mesylates), typically installed by treating an alcohol with methanesulfonyl chloride (MsCl) in the presence of a base, are renowned for converting a poor leaving group (hydroxyl) into an excellent one.[1] This transformation is pivotal in a myriad of synthetic strategies, particularly in the construction of complex natural products where mild conditions and high efficiency are paramount. The efficacy of mesylates stems from the stability of the resultant this compound anion, which is well-stabilized by resonance.[2]

Comparing the Workhorses: Mesylate vs. Tosylate and Triflate

The choice of a sulfonate leaving group is often a nuanced decision based on reactivity, steric hindrance, and cost. The most common alternatives to mesylates are tosylates (p-toluenesulfonates) and triflates (trifluoromethanesulfonates).

Reactivity: The leaving group ability follows the general trend: Triflate > Tosylate ≈ Mesylate.[3] Triflates are exceptionally potent leaving groups due to the powerful electron-withdrawing effect of the trifluoromethyl group, making them ideal for reactions with poor nucleophiles or unreactive substrates.[1] While tosylates and mesylates have similar reactivity, mesylates are sometimes considered slightly more reactive due to the smaller size of the methyl group compared to the tolyl group.[4][5]

Sterics and Practicality: The smaller size of the mesyl group can be advantageous in sterically congested environments.[5] Conversely, the aromatic ring in tosylates can aid in visualization by UV light during chromatography, and tosylated compounds are often crystalline and easier to handle.[5]

The following table summarizes a quantitative comparison of these key leaving groups.

Leaving GroupAbbreviationConjugate AcidpKa of Conjugate AcidRelative SN2 Rate
Triflate-OTfTriflic Acid (CF₃SO₃H)~ -14~4.4 x 10⁴
Tosylate-OTsp-Toluenesulfonic Acid~ -2.81
Mesylate -OMs Methanesulfonic Acid ~ -1.9 ~1.5
Iodide-IHydroiodic Acid~ -9.3~2.9
Bromide-BrHydrobromic Acid~ -9~1.5 x 10⁻¹
Chloride-ClHydrochloric Acid~ -7~1 x 10⁻³

Data compiled from various sources. Relative rates are approximate and can vary significantly with substrate and conditions.

Application in the Crucible: Total Synthesis of Paclitaxel (Taxol®)

The total synthesis of Paclitaxel, a landmark achievement in organic chemistry, offers a compelling platform to compare the application of mesylates and tosylates in constructing the molecule's signature oxetane (B1205548) D-ring. Different research groups employed slightly different strategies, providing valuable comparative insights.

Case Study 1: Nicolaou's Synthesis (Mesylate)

In their convergent total synthesis, the Nicolaou group utilized a mesylate intermediate to facilitate the crucial intramolecular SN2 reaction to form the oxetane ring. The primary hydroxyl group was selectively activated as a mesylate, which then underwent displacement by a proximate hydroxyl group.

Reaction StageSubstrateReagents and ConditionsProductYield
Mesylation Diol IntermediateMsCl, py, CH₂Cl₂Mesylate IntermediateHigh Yield (implied)
Cyclization Mesylate IntermediateK₂CO₃, MeOH, refluxOxetane Ring78%
Case Study 2: Holton's Synthesis (Tosylate)

The Holton group, in their linear approach, opted for a tosylate to activate a secondary hydroxyl group for the same key oxetane ring closure.

Reaction StageSubstrateReagents and ConditionsProductYield
Tosylation Diol IntermediateTsCl, pyTosylate IntermediateHigh Yield (implied)
Cyclization Tosylate IntermediateK₂CO₃, EtOH, refluxOxetane Ring80%

In these analogous, high-stakes transformations, both mesylate and tosylate proved highly effective, affording the desired strained four-membered ring in excellent yields. The choice between them was likely guided by the specific steric and electronic environment of the respective intermediates in each unique synthetic route.

Experimental Protocols

General Protocol for Mesylation of a Primary Alcohol

Adapted from the Nicolaou Taxol Synthesis

To a solution of the diol (1.0 eq) in anhydrous dichloromethane (B109758) (CH₂Cl₂, 0.1 M) at 0 °C under an argon atmosphere is added pyridine (B92270) (2.0 eq). Methanesulfonyl chloride (1.2 eq) is then added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature. Upon completion (monitored by TLC), the reaction is quenched with saturated aqueous sodium bicarbonate solution. The aqueous layer is extracted with CH₂Cl₂, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude mesylate is typically used in the subsequent step without further purification.

General Protocol for Intramolecular Cyclization to form an Oxetane

Adapted from the Nicolaou Taxol Synthesis

The crude mesylate (1.0 eq) is dissolved in methanol (B129727) (0.05 M), and potassium carbonate (K₂CO₃, 3.0 eq) is added. The suspension is heated to reflux and stirred vigorously. The reaction progress is monitored by TLC. Upon consumption of the starting material, the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate, and the combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the pure oxetane.

Visualizing the Chemistry

The following diagrams illustrate the logical flow and comparative aspects of using sulfonate esters in synthesis.

G General Workflow: Alcohol Activation and Substitution cluster_activation Activation cluster_substitution Substitution Alcohol R-OH Mesylate R-OMs Alcohol->Mesylate MsCl, Base (e.g., Et3N, Pyridine) Product R-Nu Mesylate->Product Nucleophile (Nu⁻) (e.g., N3⁻, CN⁻, R₂CuLi)

Fig. 1: General workflow for alcohol activation and substitution.

G Comparative Leaving Group Ability Triflate Triflate (R-OTf) Tosylate Tosylate (R-OTs) Triflate->Tosylate > Mesylate Mesylate (R-OMs) Tosylate->Mesylate Iodide Iodide (R-I) Mesylate->Iodide > Bromide Bromide (R-Br) Iodide->Bromide > Chloride Chloride (R-Cl) Bromide->Chloride > Hydroxide Hydroxide (R-OH) Chloride->Hydroxide >>

Fig. 2: Reactivity hierarchy of common leaving groups.

G Decision Logic for Leaving Group Selection Start Substrate Reactivity? High High Start->High High Low Low Start->Low Low Mesylate_Tosylate Steric Hindrance or Cost a Factor? High->Mesylate_Tosylate Triflate Use Triflate (R-OTf) Low->Triflate Mesylate Consider Mesylate (less bulky, cost-effective) Mesylate_Tosylate->Mesylate Yes Tosylate Consider Tosylate (often crystalline, UV-active) Mesylate_Tosylate->Tosylate No

Fig. 3: Simplified decision tree for selecting a sulfonate leaving group.

Conclusion

Methanesulfonates serve as a powerful and versatile tool in the synthetic chemist's repertoire. While triflates offer superior reactivity for challenging substrates, mesylates and tosylates provide a cost-effective and highly efficient alternative for a broad range of transformations. The choice between a mesylate and a tosylate is often subtle, with the mesylate's smaller size offering potential advantages in sterically demanding situations. As demonstrated in the total syntheses of complex molecules like Paclitaxel, both groups can be employed with exceptional success to forge critical bonds, underscoring their indispensable role in modern organic synthesis. The ultimate selection should be guided by the specific substrate, desired reactivity, and practical considerations of the synthetic route.

References

A Head-to-Head Battle of Sulfonyl Chlorides: Mesyl Chloride vs. Tosyl Chloride in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of organic synthesis, particularly within pharmaceutical and materials science research, the activation of hydroxyl groups is a frequent and critical step. Among the arsenal (B13267) of reagents for this transformation, mesyl chloride (MsCl) and tosyl chloride (TsCl) stand out as the workhorses for converting alcohols into excellent leaving groups – mesylates and tosylates, respectively. This facilitates a broad range of subsequent nucleophilic substitution and elimination reactions. While often used interchangeably, a deeper analysis reveals nuances in their cost-effectiveness, reactivity, and practical handling that can significantly impact process efficiency and scalability. This guide provides a comprehensive comparison to aid researchers, scientists, and drug development professionals in making an informed choice between these two essential reagents.

At a Glance: Key Performance Indicators

FeatureMesyl Chloride (MsCl)Tosyl Chloride (TsCl)
Molar Mass ( g/mol ) 114.55190.65
Cost (per mole) Generally lowerGenerally higher
Reactivity More reactiveLess reactive
Byproduct Molar Mass Lower (Methanesulfonic acid)Higher (p-Toluenesulfonic acid)
Product Crystallinity Mesylates are often oilsTosylates are often crystalline
Chromatography Aromatic ring aids UV visualizationLess amenable to UV visualization

Cost-Effectiveness: A Molar and Practical Comparison

While market prices fluctuate, a general trend reveals that mesyl chloride is often the more economical choice on a per-mole basis, a crucial metric for stoichiometric calculations in chemical reactions. The lower molecular weight of mesyl chloride also contributes to a more favorable cost per equivalent.

To provide a clearer picture, the following table summarizes approximate pricing from various chemical suppliers. It is important to note that these prices are for illustrative purposes and can vary based on supplier, purity, and quantity.

ReagentSupplierQuantityPrice (USD)Price per Mole (USD)
Mesyl ChlorideSigma-Aldrich500 mL (~740 g)$150~$23.24
Mesyl ChlorideTCI Chemicals500 g$110~$25.42
Mesyl ChlorideAlfa Aesar500 g$125~$28.88
Mesyl Chloride Average ~$25.85
Tosyl ChlorideSigma-Aldrich500 g$95~$36.17
Tosyl ChlorideTCI Chemicals500 g$85~$32.36
Tosyl ChlorideAlfa Aesar500 g$90~$34.28
Tosyl Chloride Average ~$34.27

Beyond the initial purchase price, the overall cost-effectiveness is influenced by factors such as reaction yield, time, and the resources required for purification. The higher reactivity of mesyl chloride can lead to shorter reaction times, potentially reducing energy and labor costs. However, the often crystalline nature of tosylates can simplify purification through recrystallization, avoiding costly and time-consuming chromatographic methods that may be necessary for oily mesylates.

Performance in the Lab: Reactivity and Experimental Considerations

The choice between mesyl and tosyl chloride often hinges on the specific requirements of the chemical transformation.

Reactivity: Mesylates are generally more reactive than tosylates and are therefore better leaving groups. This increased reactivity is attributed to the electron-withdrawing nature of the methyl group in the mesylate, making the sulfonate a more stable anion. This can be advantageous in reactions with poor nucleophiles or sterically hindered substrates. However, this heightened reactivity can also lead to undesired side reactions or instability of the resulting mesylate.

Reaction Conditions and Yields: Both mesylation and tosylation of alcohols are typically carried out under basic conditions to neutralize the hydrochloric acid byproduct. Common bases include pyridine (B92270), triethylamine (B128534), and N,N-diisopropylethylamine (DIPEA). While reaction conditions are generally similar, the higher reactivity of mesyl chloride can sometimes allow for milder conditions or shorter reaction times.

A comparative study on the sulfonylation of primary alcohols revealed that both reagents can provide excellent yields.[1] However, the choice of base and solvent can influence the outcome. For instance, in a water-solvent method, N,N-dimethylbenzylamine was found to be an effective catalyst for tosylation, while N,N-dimethylbutylamine and triethylamine were more suitable for mesylation.[1]

Work-up and Purification: A significant practical difference lies in the physical properties of the resulting sulfonates. Tosylates, due to the presence of the aromatic ring, are often crystalline solids.[2] This characteristic can greatly simplify purification, as recrystallization is often sufficient to obtain a pure product. In contrast, mesylates of smaller molecules are frequently oils, necessitating purification by column chromatography. The aromatic ring in tosylates also facilitates monitoring of the reaction progress by thin-layer chromatography (TLC) using a UV lamp.[3]

Experimental Protocols

Below are generalized experimental protocols for the mesylation and tosylation of a primary alcohol.

Mesylation of a Primary Alcohol

Materials:

  • Primary alcohol (1.0 eq)

  • Mesyl chloride (1.2 eq)

  • Triethylamine (1.5 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the primary alcohol in DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine to the solution.

  • Slowly add mesyl chloride dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate.

  • Purify the crude product by column chromatography if necessary.

Tosylation of a Primary Alcohol

Materials:

  • Primary alcohol (1.0 eq)

  • Tosyl chloride (1.2 eq)

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the primary alcohol in DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Add pyridine to the solution.

  • Cool the solution to 0 °C in an ice bath.

  • Add tosyl chloride portion-wise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • If the product is a solid, purify by recrystallization. Otherwise, purify by column chromatography.

Visualizing the Process: Workflows and Mechanisms

To better understand the logical flow and chemical transformations involved, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Alcohol Primary Alcohol Reaction_Vessel Reaction in Solvent (e.g., DCM) at 0°C Alcohol->Reaction_Vessel Reagent Mesyl Chloride or Tosyl Chloride Reagent->Reaction_Vessel Base Base (e.g., Pyridine, Et3N) Base->Reaction_Vessel Quench Quench with aq. NaHCO3 Reaction_Vessel->Quench Wash Wash with Water/Brine Quench->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Purification_Method Column Chromatography (Mesylate) or Recrystallization (Tosylate) Concentrate->Purification_Method Product Pure Sulfonate Ester Purification_Method->Product

Figure 1. General experimental workflow for sulfonylation.

reaction_mechanisms cluster_mesylation Mesylation Mechanism cluster_tosylation Tosylation Mechanism MsCl Mesyl Chloride (CH3SO2Cl) Intermediate_Ms Intermediate MsCl->Intermediate_Ms Alcohol_Ms Alcohol (R-OH) Alcohol_Ms->Intermediate_Ms Nucleophilic Attack Mesylate Mesylate (R-OMs) Intermediate_Ms->Mesylate Deprotonation by Base TsCl Tosyl Chloride (p-TsCl) Intermediate_Ts Intermediate TsCl->Intermediate_Ts Alcohol_Ts Alcohol (R-OH) Alcohol_Ts->Intermediate_Ts Nucleophilic Attack Tosylate Tosylate (R-OTs) Intermediate_Ts->Tosylate Deprotonation by Base

Figure 2. General mechanisms for mesylation and tosylation.

Safety and Environmental Considerations

Both mesyl chloride and tosyl chloride are corrosive and lachrymatory reagents that should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

Mesyl Chloride:

  • Hazards: Corrosive, causes severe skin burns and eye damage, and is harmful if swallowed or inhaled. It is also a suspected mutagen.

  • Waste Disposal: The primary byproduct is methanesulfonic acid, and the waste stream will also contain the amine hydrochloride salt. These should be neutralized and disposed of according to institutional guidelines.

Tosyl Chloride:

  • Hazards: Corrosive, causes severe skin burns and eye damage. It is a solid, which can reduce the risk of inhalation compared to the liquid mesyl chloride.

  • Waste Disposal: The main byproduct is p-toluenesulfonic acid, which, along with the amine hydrochloride salt, requires neutralization before disposal. Due to its higher molecular weight, tosyl chloride generates more waste by mass for the same molar amount of alcohol activated.

From a green chemistry perspective, the lower molecular weight of mesyl chloride results in a higher atom economy. However, the potential need for chromatography for purification can increase solvent usage and waste generation. The development of chromatography-free purification methods for both mesylates and tosylates is an active area of research to improve the environmental footprint of these reactions.[4]

Conclusion: Making the Right Choice

The decision to use mesyl chloride versus tosyl chloride is a multifaceted one, with no single right answer for all applications.

  • Choose Mesyl Chloride when:

    • Cost per mole is a primary concern.

    • Higher reactivity is needed for sluggish reactions or sterically hindered alcohols.

    • A lower mass of byproduct is desirable.

  • Choose Tosyl Chloride when:

    • The resulting sulfonate is expected to be a crystalline solid, simplifying purification.

    • Ease of reaction monitoring by UV visualization on TLC is important.

    • A slightly less reactive and potentially more selective reagent is required.

Ultimately, the most cost-effective choice will depend on a careful evaluation of the specific substrate, the scale of the reaction, and the available purification resources. For drug development professionals, where process optimization and scalability are paramount, a thorough consideration of these factors can lead to significant savings in both time and resources.

References

A Comparative Analysis of Sulfonate Leaving Groups: Triflate, Tosylate, and Mesylate in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

In the field of organic synthesis, the efficiency of a nucleophilic substitution reaction is critically dependent on the nature of the leaving group. An ideal leaving group is one that is stable upon departure, thereby lowering the activation energy of the reaction. Among the most effective and widely utilized leaving groups are the sulfonate esters, principally triflate (TfO-), tosylate (TsO-), and mesylate (MsO-). This guide provides a detailed comparison of their reactivity, supported by experimental data, to aid researchers in selecting the optimal leaving group for their synthetic endeavors.

The generally accepted order of leaving group ability among these three is:

Triflate > Tosylate > Mesylate

This hierarchy is a direct consequence of the stability of the corresponding sulfonate anions. The stability is governed by the electron-withdrawing nature of their substituents and the extent of charge delocalization. A more stable anion is a weaker base and, consequently, a better leaving group.

Quantitative Comparison of Leaving Group Ability

The effectiveness of a leaving group can be quantified by comparing the pKa of its conjugate acid and the relative rates of reactions in which it participates. A lower pKa value for the conjugate acid indicates a more stable anion and a better leaving group. Similarly, faster reaction rates in processes like S_N2 reactions are indicative of a superior leaving group.[1]

Leaving GroupAbbreviationStructure of AnionConjugate AcidpKa of Conjugate AcidRelative S_N2 Rate
Triflate-OTfCF₃SO₃⁻Triflic Acid (CF₃SO₃H)~ -1456,000
Tosylate-OTsCH₃C₆H₄SO₃⁻p-Toluenesulfonic Acid~ -2.80.70
Mesylate-OMsCH₃SO₃⁻Methanesulfonic Acid~ -1.91.00

Key Observations:

  • Triflate is an exceptionally good leaving group, with a relative S_N2 reaction rate that is orders of magnitude faster than both tosylate and mesylate. This is attributed to the strong electron-withdrawing inductive effect of the three fluorine atoms, which effectively delocalizes the negative charge on the triflate anion.[1]

  • Tosylate is generally a better leaving group than mesylate. The presence of the aromatic ring in the tosylate group allows for resonance stabilization of the negative charge, making the anion more stable than the mesylate anion.[1]

  • Mesylate , while still a very effective leaving group, is the least reactive of the three. The methyl group provides less stabilization for the negative charge compared to the tolyl group in tosylate and significantly less than the trifluoromethyl group in triflate.[1]

Experimental Protocols: Comparative Solvolysis of a Secondary Alkyl Sulfonate

A common experimental method to directly compare the reactivity of these leaving groups is to measure their rates of solvolysis. In a solvolysis reaction, the solvent acts as the nucleophile. By using the same substrate and solvent while only varying the sulfonate leaving group, a direct comparison of their departure rates can be made.

Objective: To determine the relative rates of solvolysis for a secondary alkyl triflate, tosylate, and mesylate.

Materials:

  • Secondary alcohol (e.g., 2-octanol)

  • Triflic anhydride (B1165640) ((CF₃SO₂)₂O)

  • p-Toluenesulfonyl chloride (TsCl)

  • Methanesulfonyl chloride (MsCl)

  • Pyridine (or other suitable non-nucleophilic base)

  • Anhydrous solvent for synthesis (e.g., dichloromethane)

  • Solvolysis solvent (e.g., 50% aqueous ethanol)

  • Titrating agent (e.g., standardized NaOH solution)

  • Indicator (e.g., phenolphthalein)

  • Thermostated water bath

  • Standard laboratory glassware

Procedure:

  • Synthesis of the Alkyl Sulfonates:

    • Synthesize the 2-octyl tosylate by reacting 2-octanol (B43104) with p-toluenesulfonyl chloride in the presence of pyridine.

    • Synthesize the 2-octyl mesylate by reacting 2-octanol with methanesulfonyl chloride in the presence of pyridine.

    • Synthesize the 2-octyl triflate by reacting 2-octanol with triflic anhydride in the presence of pyridine.

    • Purify each sulfonate ester by chromatography to ensure high purity.

  • Kinetic Measurements (Solvolysis):

    • For each sulfonate ester, prepare a solution of a known concentration (e.g., 0.1 M) in the chosen solvolysis solvent (e.g., 50% aqueous ethanol).

    • Place the reaction flasks in a thermostated water bath set to a constant temperature (e.g., 25 °C).

    • At regular time intervals, withdraw an aliquot (e.g., 5 mL) from each reaction mixture and quench the reaction by adding it to a flask containing a cold, non-reactive solvent (e.g., acetone).

    • Titrate the generated sulfonic acid in the aliquot with a standardized solution of NaOH using an appropriate indicator.

    • Record the volume of NaOH solution used.

  • Data Analysis:

    • The concentration of the sulfonic acid produced at each time point is proportional to the extent of the reaction.

    • Plot the concentration of the sulfonic acid versus time for each of the three sulfonate esters.

    • Determine the initial rate of reaction for each sulfonate by calculating the slope of the initial linear portion of the curve.

    • The relative rates of solvolysis are given by the ratio of the initial rates.

Visualizing Reaction Concepts

Diagram of Leaving Group Ability

Leaving_Group_Ability cluster_factors Factors Influencing Leaving Group Ability cluster_groups Sulfonate Leaving Groups Anion_Stability Anion Stability Triflate Triflate (-OTf) Anion_Stability->Triflate Very High Tosylate Tosylate (-OTs) Anion_Stability->Tosylate High Mesylate Mesylate (-OMs) Anion_Stability->Mesylate Good Inductive_Effect Inductive Effect Inductive_Effect->Triflate Strong (-CF3) Resonance Resonance Resonance->Tosylate Aromatic Ring Experimental_Workflow Start Start: Secondary Alcohol Synthesis Synthesis of Sulfonate Esters (Triflate, Tosylate, Mesylate) Start->Synthesis Solvolysis Solvolysis in Controlled Temperature Bath Synthesis->Solvolysis Aliquots Withdraw Aliquots at Timed Intervals Solvolysis->Aliquots Titration Titrate with Standardized Base Aliquots->Titration Data_Analysis Data Analysis: Plot [Acid] vs. Time Titration->Data_Analysis Conclusion Determine Relative Reaction Rates Data_Analysis->Conclusion SN2_Mechanism Reactants Nu⁻ + R-LG Transition_State [Nu---R---LG]⁻ Reactants->Transition_State Attack Products Nu-R + LG⁻ Transition_State->Products Departure

References

A Comparative Guide to Methanesulfonate Structure Confirmation by NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The methanesulfonate (mesylate) group is a crucial functional group in organic chemistry, frequently employed as an excellent leaving group in nucleophilic substitution reactions and for the preparation of pharmaceutical salts.[1] Unambiguous confirmation of its presence and connectivity within a molecule is a critical step in chemical synthesis and drug development. This guide provides a comparative overview of two primary analytical techniques for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For a this compound ester (R-OMs), NMR confirms the structure by identifying the characteristic signals of the methanesulfonyl group protons (CH₃) and the carbon atom to which it is attached.

Data Presentation: Characteristic NMR Chemical Shifts

The chemical environment of a nucleus dictates its resonance frequency (chemical shift, δ), measured in parts per million (ppm). The electron-withdrawing nature of the sulfonyl group significantly influences the chemical shifts of the nearby protons and carbons, making them readily identifiable.

Nucleus Group Typical Chemical Shift (δ) in CDCl₃ Description
¹HCH₃ -SO₂-O-R3.0 - 3.2 ppm[2]A sharp singlet integrating to three protons. This is a highly diagnostic peak for the mesyl group.
¹HR-CH₂ -O-SO₂-CH₃4.2 - 4.5 ppmThe protons on the carbon directly attached to the mesylate oxygen are deshielded and shifted downfield. The exact shift depends on the structure of R.
¹³CCH₃ -SO₂-O-R37 - 40 ppmThe methyl carbon of the mesyl group.
¹³CR-CH₂ -O-SO₂-CH₃65 - 75 ppmThe carbon atom bonded to the mesylate oxygen experiences a significant downfield shift due to the oxygen's electronegativity.[3][4]

Note: Chemical shifts can vary slightly based on the solvent and the electronic nature of the 'R' group.[5][6]

Experimental Protocol: NMR Analysis
  • Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Internal Standard : Tetramethylsilane (TMS) is typically used as the internal reference standard (δ 0.00 ppm).

  • Instrument : A 300 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition :

    • Pulse Program : Standard single-pulse sequence.

    • Acquisition Time : 2-3 seconds.

    • Relaxation Delay : 1-2 seconds.

    • Number of Scans : 8-16 scans, depending on sample concentration.

  • ¹³C NMR Acquisition :

    • Pulse Program : Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width : 0-220 ppm.

    • Acquisition Time : 1-2 seconds.

    • Relaxation Delay : 2-5 seconds.

    • Number of Scans : 1024-4096 scans, as ¹³C has a low natural abundance.

  • Data Processing : Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the spectrum. Calibrate the spectrum using the TMS signal at 0.00 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers crucial evidence for the presence of the this compound group. Energetically unstable molecular ions break apart into smaller, characteristic pieces.[7][8]

Data Presentation: Characteristic Mass Spectrometry Fragments

The fragmentation of a this compound depends on the ionization mode. Electrospray ionization (ESI) is common for these types of molecules.

Ionization Mode Observed Ion / Loss Typical m/z Description
ESI Positive (+)[M+H]⁺ or [M+Na]⁺MW+1 or MW+23The protonated or sodiated molecular ion, confirming the molecular weight (MW).
ESI Positive (+)Neutral loss of CH₃SO₃H[M+H - 96]⁺A common fragmentation pathway is the loss of methanesulfonic acid (mass 96.11 g/mol ).[9]
ESI Negative (-)[M-H]⁻MW-1The deprotonated molecular ion.
ESI Negative (-)CH₃SO₃⁻95.0Direct detection of the this compound anion is a definitive indicator of its presence.[10]

Note: The relative intensity of these peaks can vary significantly depending on the compound's structure and the instrument settings.

Experimental Protocol: Mass Spectrometry Analysis
  • Sample Preparation : Prepare a dilute solution of the compound (approx. 0.1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

  • Instrument : An ESI mass spectrometer (e.g., ESI-TOF or ESI-Q-TOF).

  • Method :

    • Ionization Mode : Perform separate runs in both positive (ESI+) and negative (ESI-) modes.

    • Infusion : Introduce the sample solution directly into the source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Capillary Voltage : ~3.5-4.5 kV.

    • Scan Range : Set a wide mass range to ensure detection of the molecular ion and key fragments (e.g., m/z 50-1000).

    • Source/Desolvation Temperature : Optimize based on the instrument and solvent (e.g., 120 °C source, 300 °C desolvation).

  • Data Analysis : Analyze the resulting mass spectra for the parent ion peaks (e.g., [M+H]⁺, [M-H]⁻) to confirm the molecular weight. Subsequently, identify characteristic fragment ions or neutral losses as detailed in the table above.

Workflow and Data Interpretation

NMR and MS are complementary techniques. NMR provides the structural backbone and confirms the connectivity, while MS confirms the overall mass and provides clear evidence of the mesylate moiety through its fragmentation or direct detection. The combined data provides an unambiguous structural confirmation.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_data Data Interpretation cluster_confirm Conclusion Sample Purified Compound H1_NMR ¹H NMR Sample->H1_NMR C13_NMR ¹³C NMR Sample->C13_NMR MS_Pos ESI+ Sample->MS_Pos MS_Neg ESI- Sample->MS_Neg NMR_Data Confirm C-H Framework Identify CH₃-SO₂ & R-CH₂-O Signals H1_NMR->NMR_Data C13_NMR->NMR_Data MS_Data Confirm Molecular Weight Identify CH₃SO₃⁻ or loss of CH₃SO₃H MS_Pos->MS_Data MS_Neg->MS_Data Confirmation Structure Confirmed NMR_Data->Confirmation MS_Data->Confirmation

Caption: Workflow for this compound structure confirmation.

The diagram above illustrates the typical workflow. A purified sample is analyzed by both NMR and MS. The resulting data are interpreted to identify the characteristic signals and fragments. When the data from both techniques are consistent with the proposed structure, the confirmation is complete.

G cluster_pos Positive Ion Mode (ESI+) cluster_neg Negative Ion Mode (ESI-) Parent_Pos [R-O-SO₂CH₃+H]⁺ (Molecular Ion, m/z = MW+1) Fragment_Pos [R]⁺ (Fragment Ion, m/z = MW+1-96) Parent_Pos->Fragment_Pos Fragmentation Neutral_Loss Loss of CH₃SO₃H (Methanesulfonic Acid, 96 Da) Parent_Pos->Neutral_Loss Parent_Neg [R-O-SO₂CH₃-H]⁻ (Molecular Ion, m/z = MW-1) Fragment_Neg [CH₃SO₃]⁻ (Mesylate Anion, m/z = 95) Parent_Neg->Fragment_Neg Fragmentation

Caption: Key fragmentation pathways for methanesulfonates in MS.

This diagram shows the most common fragmentation patterns. In positive mode, the key observation is often the neutral loss of methanesulfonic acid. In negative mode, the direct observation of the mesylate anion at m/z 95 is a highly definitive piece of evidence.[9][10]

References

Safety Operating Guide

Proper Disposal of Methanesulfonate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of methanesulfonate and its derivatives, such as methanesulfonic acid, is a critical aspect of laboratory safety and environmental responsibility. Adherence to proper disposal protocols is essential to mitigate risks to personnel and the environment. This guide provides detailed, step-by-step procedures for the handling and disposal of this compound waste, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all relevant safety measures are in place. Always consult the specific Safety Data Sheet (SDS) for the particular this compound compound being handled.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[1][2] Work should be performed in a well-ventilated area, preferably under a chemical fume hood.[1]

  • Avoid Incompatibilities: Keep this compound waste away from incompatible materials such as strong bases (e.g., sodium hydroxide), strong oxidizing agents, and certain metals.[2][3][4]

  • Spill Management: In the event of a spill, immediately evacuate the area if necessary. For small spills, absorb the material with an inert absorbent such as sand, vermiculite, or earth.[1][2][4][5] For acidic methanesulfonates, the spill can be covered with dry lime, sand, or soda ash.[2] Collect the absorbed material into a suitable, labeled container for disposal.[2][5]

Step-by-Step Disposal Procedure

The disposal of this compound waste must comply with all local, state, and federal regulations.[3][5] These compounds are generally classified as hazardous waste.[3][4] For instance, ethyl this compound is designated with the EPA waste number U119.[3][6][7][8]

  • Waste Collection and Storage:

    • Collect all this compound waste, including contaminated materials and residues, in a designated, properly labeled, and sealed container.

    • Do not mix this compound waste with other waste streams.

    • Store the waste container in a cool, dry, and well-ventilated area away from incompatible substances.[1][4]

  • Treatment and Neutralization (for Methanesulfonic Acid):

    • If treating methanesulfonic acid waste, a neutralization step is required. This should be performed by trained personnel.

    • Slowly add the acidic waste to a solution of soda ash (sodium carbonate) or soda-lime.[1]

    • Caution: To avoid a violent reaction, always add the acid to the neutralizing agent, never the other way around.[1]

    • Monitor the pH of the solution until it is neutral.

  • Container Decontamination:

    • Empty containers that held this compound should be decontaminated before disposal.

    • Rinse the container with a 5% aqueous solution of sodium hydroxide (B78521) or soda ash, followed by a water rinse.[1]

    • Collect all rinse water for treatment and disposal as hazardous waste.[3]

    • Puncture the decontaminated container to prevent reuse.[3][5]

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through a licensed environmental waste management contractor.

    • Treated (neutralized) methanesulfonic acid waste may be suitable for burial in a specifically licensed landfill or for incineration in a licensed facility.[1]

    • For this compound esters, incineration with a combustible solvent in a chemical incinerator equipped with an afterburner and scrubber is a recommended disposal method.[9]

Quantitative Data Summary

ParameterValue/InstructionSource(s)
Container Decontamination Solution 5% aqueous sodium hydroxide or soda ash[1]
EPA Waste Number (Ethyl this compound) U119[3][6][7][8]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

Methanesulfonate_Disposal_Workflow start Start: this compound Waste Generated ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Step 2: Segregate Waste (Do Not Mix with Other Waste) ppe->segregate storage Step 3: Store in Labeled, Sealed Container segregate->storage check_type Is the waste Methanesulfonic Acid? storage->check_type neutralize Step 4a: Neutralize with Soda Ash or Soda-Lime Solution (Add Acid to Base) check_type->neutralize Yes ester_path Step 4b: Proceed to Final Disposal Prep check_type->ester_path No (e.g., Ester) decontaminate Step 5: Decontaminate Empty Containers (5% NaOH or Soda Ash) neutralize->decontaminate ester_path->decontaminate puncture Step 6: Puncture Decontaminated Containers decontaminate->puncture contact_vendor Step 7: Arrange for Disposal with Licensed Waste Management Vendor puncture->contact_vendor end End: Compliant Disposal Complete contact_vendor->end

This compound Disposal Workflow Diagram

References

Essential Safety and Operational Guide for Handling Methanesulfonates

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling methanesulfonate compounds. It outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and proper disposal plans to ensure laboratory safety and compliance.

Personal Protective Equipment (PPE)

When handling methanesulfonates, it is imperative to use appropriate personal protective equipment to prevent exposure. Methanesulfonates can be irritants to the eyes, skin, and respiratory system, and some forms are considered potential carcinogens.[1][2][3] The required PPE includes:

PPE CategoryItemSpecifications and Recommendations
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. For prolonged contact, select gloves with a breakthrough time greater than 60 minutes. Always wear gloves on clean hands and replace them if contaminated.[4][5]
Eye and Face Protection Safety glasses with side shields or chemical safety gogglesUse safety goggles if there is a risk of splashing. A face shield may be necessary for additional protection.[1][6][7]
Body Protection Laboratory coat or protective clothingA lab coat or coveralls should be worn to protect against skin contact. For handling confirmed human carcinogens, full-body protective clothing may be required.[1][5]
Respiratory Protection Fume hood or respiratorWhenever possible, handle methanesulfonates, especially in powder form, inside a chemical fume hood to minimize inhalation risk.[1] If a fume hood is not available, a NIOSH/MSHA-approved respirator (such as an N-95 for particulates or a full-facepiece airline respirator for vapors) should be used.[4][8]
Foot Protection Closed-toe shoesChemical-resistant, steel-toe boots or shoes are recommended in areas where chemicals are handled.[9][10]

Experimental Protocol: Safe Handling of Methanesulfonates

The following protocol outlines the procedural steps for the safe handling of this compound compounds from preparation to disposal.

1. Preparation and Planning:

  • Designated Area: Designate a specific area for handling and storing methanesulfonates.[4]

  • Ventilation: Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible.[2][8]

  • Pre-weighing: If possible, pre-weigh solid methanesulfonates in a controlled environment to minimize the risk of aerosolization.[1]

2. Handling and Use:

  • Donning PPE: Before handling the chemical, put on all required personal protective equipment as specified in the table above.

  • Avoiding Inhalation: Handle solid methanesulfonates carefully to avoid creating dust.[11]

  • Avoiding Contact: Avoid all personal contact with the chemical, including skin and eye contact.[5]

  • Solution Preparation: When preparing solutions, add the this compound powder to the water in a way that minimizes splashing. Solutions should be prepared fresh as some are light-sensitive.[4]

  • Container Handling: Keep containers tightly closed when not in use.[7][8]

3. Decontamination and Spill Control:

  • Surface Cleaning: After handling, decontaminate work surfaces with water and detergent, followed by a thorough rinsing.[4]

  • Spill Response: In case of a spill, evacuate unnecessary personnel.[2] Cover the spill with an inert absorbent material like sand, dry lime, or soda ash.[2][7] Place the absorbed material into a suitable, sealed container for disposal.[2] Ventilate the area and wash it after cleanup is complete.[2]

4. Waste Disposal:

  • Waste Classification: this compound waste is often considered hazardous waste.[2][5]

  • Solid Waste: Unused or expired solid this compound should be disposed of through a designated hazardous waste program.[1] For some methanesulfonates, a specific EPA waste number may apply (e.g., U119 for ethyl this compound).[5]

  • Aqueous Solutions: Aqueous solutions of methanesulfonates should also be disposed of as hazardous waste.[1] In some specific cases and jurisdictions, neutralized solutions (pH 6-10) may be permissible for drain disposal with copious amounts of water, but this should be verified with local EHS guidelines.[1] Never discard directly into surface water or storm drains.[1][4]

  • Empty Containers: Triple rinse empty containers with water, deface the label, and dispose of them according to institutional protocols.[4]

Workflow for Handling Methanesulfonates

The following diagram illustrates the logical workflow for the safe handling of this compound compounds.

Methanesulfonate_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Start: Review Protocol prep_area Designate & Prepare Work Area start->prep_area 1. Plan check_safety Verify Safety Equipment (Fume Hood, Eyewash) prep_area->check_safety 2. Setup don_ppe Don Appropriate PPE check_safety->don_ppe 3. Gear Up weigh Weigh Compound (in hood if powder) don_ppe->weigh 4. Proceed prepare_solution Prepare Solution weigh->prepare_solution 5. Mix conduct_experiment Conduct Experiment prepare_solution->conduct_experiment 6. Use decontaminate Decontaminate Work Area & Equipment conduct_experiment->decontaminate 7. Clean doff_ppe Doff PPE decontaminate->doff_ppe 8. Remove dispose_waste Dispose of Waste (Solid, Liquid, Sharps) doff_ppe->dispose_waste 9. Dispose end End: Document Procedure dispose_waste->end 10. Finalize

Caption: A logical workflow for the safe handling of this compound compounds.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methanesulfonate
Reactant of Route 2
Methanesulfonate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.